Anacardic acid triene

Catalog No.
S3314678
CAS No.
103904-73-0
M.F
C22H30O3
M. Wt
342.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anacardic acid triene

CAS Number

103904-73-0

Product Name

Anacardic acid triene

IUPAC Name

2-hydroxy-6-[(8Z,11Z)-pentadeca-8,11,14-trienyl]benzoic acid

Molecular Formula

C22H30O3

Molecular Weight

342.5 g/mol

InChI

InChI=1S/C22H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h2,4-5,7-8,15,17-18,23H,1,3,6,9-14,16H2,(H,24,25)/b5-4-,8-7-

InChI Key

QUVGEKPNSCFQIR-UTOQUPLUSA-N

SMILES

Array

Canonical SMILES

CC(CCCC=CC=CCC=CCC(C)C1=CC=CC=C1C(=O)O)O

Isomeric SMILES

CC(CCC/C=C/C=C\C/C=C\CC(C)C1=CC=CC=C1C(=O)O)O

2-hydroxy-6-[(8Z,11Z)-pentadeca-8,11,14-trien-1-yl]benzoic acid is a hydroxybenzoic acid. It is functionally related to a salicylic acid.
2-hydroxy-6-[(8Z,11Z)-pentadeca-8,11,14-trienyl]benzoic acid has been reported in Anacardium occidentale with data available.

Quantitative Data on Anacardic Acid Triene Sources

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the relative abundance of anacardic acid triene and its related analogs in different parts of the cashew plant, based on data from technical literature.

Table 1: Occurrence of this compound in Natural Sources

Natural Source Component / Measurement Value / Percentage Key Details
Cashew Nut Shell Liquid (CNSL) [1] [2] Anacardic Acids (Total) 62.9% - 65% of CNSL [1] [3] Main component of natural (hexane-extracted) CNSL.
Triene Constituent (C15:3) ~43.6% of total anacardic acids [1] [2] Reported as the most abundant single constituent in the anacardic acid mixture.
Cashew Peduncle [4] Total Anacardic Acids 128 - 217 mg per 100 g of fresh weight [4] Content varies by cashew clone; includes monoene, diene, and triene forms.

Experimental Protocols for Extraction and Isolation

For researchers aiming to work with this compound, here are detailed methodologies for its extraction and isolation.

1. Extraction of Crude Cashew Nut Shell Liquid (CNSL)

A standard protocol for obtaining crude CNSL rich in anacardic acids using a Soxhlet apparatus is as follows [5]:

  • Material: Start with 440 grams of cashew nut shells.
  • Solvent: Use 1200 mL of hexane as the solvent.
  • Process: Conduct the extraction in the Soxhlet system for approximately 4 hours at 80°C.
  • Concentration: After extraction, concentrate the mixture using a rotary evaporator under reduced pressure at 60°C to obtain the raw CNSL.

2. Isolation and Purification of this compound

To separate the triene form from the mixture of anacardic acids, the following chromatographic method can be employed [1] [2]:

  • Adsorbent: Use silica gel impregnated with silver nitrate (AgNO₃) for the chromatographic column. The silver ions form complexes with the double bonds in the side chains, facilitating separation based on the degree of unsaturation.
  • Elution: Elute the constituents sequentially using solvent mixtures. Start with hexane and acetic acid (1%), followed by chloroform and acetic acid (1%), and finally a mixture of dichloromethane/ethanol (1:1) with acetic acid (1%).
  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC). The triene anacardic acid can be identified and collected based on its specific retention time.

3. HPLC Quantification Method

For accurate quantification of anacardic acids, a validated HPLC method can be used [4]:

  • Column: Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
  • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (20:80), both acidified with 1% acetic acid.
  • Flow Rate: 1.5 mL/min.
  • Detection: Diode-array detector (DAD) at a wavelength of 280 nm.
  • Sample Preparation: Lyophilize and grind the plant material into a fine powder. Perform extraction with methanol using an ultrasonic bath for 20 minutes at room temperature, followed by centrifugation and filtration.

Biological Activity and Research Significance

The degree of unsaturation in the side chain of anacardic acid is critically important for its bioactivity, making the triene form particularly potent in several areas [1] [2]:

  • Antioxidant Activity: The triene form demonstrates superior free radical scavenging ability in assays like DPPH inhibition.
  • Acetylcholinesterase (AChE) Inhibition: It shows the highest inhibition of the AChE enzyme, which is a target for neurodegenerative diseases.
  • Antibacterial Activity: Research indicates that anacardic acid with a triene side chain can be significantly more effective against certain Gram-positive bacteria (e.g., S. mutans) compared to the saturated or less unsaturated forms [3].

The following diagram illustrates the decision-making process for obtaining this compound from raw materials, based on the experimental protocols.

G Start Start: Raw Cashew Nut Shells Step1 Soxhlet Extraction with Hexane (4 hrs, 80°C) Start->Step1 Step2 Concentrate via Rotary Evaporation Step1->Step2 Step3 Obtain Crude CNSL Step2->Step3 Step4 Purification via Column Chromatography on AgNO3-impregnated Silica Gel Step3->Step4 Step5 Elute with Solvent Mixtures (Hexane/Acetic Acid -> Chloroform/Acetic Acid -> DCM/Ethanol/Acetic Acid) Step4->Step5 Step6 Collect Fractions & Analyze by TLC/HPLC Step5->Step6 Step7 Isolated this compound Step6->Step7

Workflow for the extraction and isolation of this compound from cashew nut shells.

Other Plant Sources

While the cashew nut shell is the most concentrated and studied source, anacardic acids (including triene forms) can also be found in other plants, typically within the Anacardiaceae family. These include [6]:

  • Pistachio (Pistacia vera)
  • Indian marking nut (Semicarpus anacardium)
  • Ginkgo (Ginkgo biloba)
  • Garden geranium (Pelargonium × hortorum)

References

anacardic acid triene NMR data

Author: Smolecule Technical Support Team. Date: February 2026

1H and 13C NMR Spectral Data

The following table provides the complete and unequivocal NMR assignments for anacardic acid triene (15:3), characterized in CDCl₃ [1] [2] [3].

Nucleus δ (ppm) Multiplicity (J in Hz) Assignment
1H NMR 9.79 s (broad) COOH
7.35 t (7.7) H-5
6.86 d (7.7) H-6
6.77 d (7.7) H-4
5.88 - 5.75 m H-14'
5.48 - 5.29 m H-8', H-9', H-11', H-12'
5.05 & 4.98 m (each) H-15' (Ha, Hb, terminal CH₂)
2.98 t (6.9) H-1'
2.0 m H-7', H-10'
1.61 m H-2'
1.28 - 1.32 m H-3', H-4', H-5', H-13'
13C NMR 176.39 - C=O (COOH)
163.57 - C-1
147.91 - C-3
137.05 - C-14'
135.44 - C-5
122.94 - C-4
116.01 - C-6
114.91 - C-15' (terminal CH₂)
111.08 - C-2
36.59 - C-1'
29.00-29.50 (multiple signals) - C-3', C-4', C-5', C-13'
27.00-28.00 (multiple signals) - C-7', C-10'

Key Structural Indicators from NMR:

  • Terminal Double Bond: The ¹H NMR signals between 5.05-4.98 ppm (H-15') and the corresponding ¹³C NMR signals at 137.05 ppm (C-14') and 114.91 ppm (C-15') are characteristic of a terminal vinyl group [2] [3].
  • Lack of Terminal Methyl: The triene structure lacks a terminal methyl group, which is confirmed by the absence of a ¹H NMR signal at ~0.88 ppm and a ¹³C signal at ~14 ppm, which are present in the monoene and diene analogues [2] [3].
  • Aromatic Ring System: The pattern of signals in the aromatic region (7.35, 6.86, 6.77 ppm) is consistent with a 1,2,3-trisubstituted benzene ring (salicylic acid moiety) [1] [3].

Experimental Protocol: Isolation & Characterization

The workflow for isolating and characterizing this compound from natural cashew nut shell liquid (CNSL) involves the following steps, which can be visualized in the diagram below.

workflow CNSL CNSL Column Chromatography Column Chromatography CNSL->Column Chromatography AgNO3-impregnated Silica Gel AgNO3-impregnated Silica Gel Column Chromatography->AgNO3-impregnated Silica Gel Uses HPLC Purification HPLC Purification AgNO3-impregnated Silica Gel->HPLC Purification Separates by unsaturation AnAc Triene AnAc Triene HPLC Purification->AnAc Triene Structural Elucidation Structural Elucidation NMR NMR Structural Elucidation->NMR ¹H, ¹³C, COSY MS MS Structural Elucidation->MS ESI-MS / UPLC-QTOF-MSE AnAc Triene->Structural Elucidation Characterization

Detailed Methodology
  • Source Material and Extraction:

    • Natural CNSL is obtained by extracting cashew (Anacardium occidentale) shells with hexane at room temperature [1] [2] [3].
  • Isolation of this compound:

    • The mixture of anacardic acids is separated from other CNSL components (cardols, cardanols) via column chromatography on normal-phase silica gel [4].
    • The critical separation of anacardic acid homologs (monoene, diene, triene) is achieved using silica gel impregnated with silver nitrate (AgNO₃). The Ag⁺ ions form reversible complexes with the π electrons of the alkene bonds, allowing for separation based on the degree and geometry of unsaturation [1] [2] [3].
    • Final purification can be achieved using Preparative HPLC with a C18 reversed-phase column. A typical mobile phase is methanol/water (90:10) acidified with 1% acetic acid, with detection at 280 nm [5] [6].
  • Structural Confirmation:

    • NMR Spectroscopy: As detailed in the table above, structure is confirmed using 1D (¹H, ¹³C) and 2D (COSY) NMR experiments at high field (e.g., 600 MHz for ¹H) [1] [5] [2].
    • Mass Spectrometry: High-resolution mass spectrometry (e.g., UPLC-QTOF-MSE in negative ion mode) is used for unambiguous identification. The triene anacardic acid (C₂₂H₃₀O₃) shows a molecular ion peak [M-H]⁻ at m/z 341.2122 (calculated) [5] [6].

Biological Activity & Structure-Activity Relationship (SAR)

The degree of unsaturation in the alkyl side chain significantly influences the biological activity of anacardic acids.

Biological Activity Relative Potency (Triene vs. Other Analogues) Key SAR Insight
Antioxidant [1] [2] Triene > Diene > Monoene Increased unsaturation enhances free radical scavenging ability, as measured by DPPH assay.
Acetylcholinesterase (AChE) Inhibition [1] [2] Triene > Diene > Monoene A higher number of double bonds increases inhibition of the AChE enzyme.
Cytotoxicity (vs. Artemia salina) [1] [2] Triene > Diene > Monoene Greater unsaturation correlates with higher toxicity.
Antifungal Activity [1] [2] Monoene > Diene > Triene Molecular linearity (higher in less unsaturated forms) plays a critical role, in contrast to other activities.
α-Glucosidase Inhibition [5] Monoene ≈ Diene > Triene While all are far more potent than acarbose, the monoene (AAn1, IC₅₀ = 1.78 μg/mL) was slightly more potent than the triene (AAn3, IC₅₀ = 3.31 μg/mL).
MMP-2/MMP-9 Inhibition [4] Triene is a active component Anacardic acid (a mixture rich in triene) directly inhibits catalytic activity, with the carboxylate group chelating the catalytic Zn²⁺ ion.

Summary for Drug Development

For researchers in drug development, this compound presents a compelling bioactive scaffold.

  • Promising Activities: It shows high potency in antioxidant, neuroprotective (AChE inhibition), and cytotoxic applications, making it a candidate for diseases involving oxidative stress or for oncology research [1] [2].
  • Key SAR Takeaway: Its bioactivity is highly dependent on the target. The triene form is superior for targets requiring enhanced electron delocalization or specific molecular geometry (like AChE), while the monoene form may be preferable for targets where molecular linearity is key (like some antifungal targets) [1] [5] [2].
  • Characterization is Crucial: Given these stark SAR differences, the described AgNO₄-chromatography and NMR/MS protocols are essential for confirming the identity and purity of the triene homologue in any preclinical research [1] [5] [3].

References

cashew nut shell liquid (CNSL) composition

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Composition of CNSL

CNSL primarily consists of four phenolic lipids, each featuring a 15-carbon side chain that can be saturated or unsaturated [1]. The table below summarizes the core components.

Component Chemical Description Relative Abundance (Natural CNSL) Relative Abundance (Technical CNSL)
Anacardic Acid 2-hydroxy-6-pentadecylbenzoic acid [2] 60-65% [1], ~70% [3] Trace (decarboxylates to Cardanol) [3]
Cardanol 3-n-pentadecylphenol [2] ~10% [1] 60-70% [1], 60-65% [3]
Cardol 5-n-pentadecylresorcinol [2] 15-20% [1] 15-20% [1]
2-Methylcardol Methylated derivative of Cardol Trace [1] Trace [1]

The composition of the cardanol fraction in natural CNSL is detailed in the following table.

Cardanol Component Composition in Natural CNSL
Saturated 5%
Monoene 49%
Diene 16.8%
Triene 29.3%

A 2025 lipidomics study identified 27 additional lipid compounds in CNSL, expanding the known profile beyond the four main phenolics [4]. These include:

  • Glycerophospholipids: Phosphatidylcholines (PC), Phosphatidic Acids (PA), Lysophosphatidylcholines (LPC) [4].
  • Fatty Acyls: Fatty alcohols like Annonacin A and Squamone [4].
  • Prenol Lipids: Phytohormones such as Gibberellin A29 [4].

Extraction Methods and Their Impact

The method used to extract CNSL from the shell critically determines its final composition, which is a key consideration for experimental design and sourcing.

  • Natural CNSL: Extracted using mild methods like solvent extraction or mechanical pressing at low temperatures, preserving the high content of anacardic acid [1] [2].
  • Technical CNSL: Produced by heating shells above 180-200°C, which causes the decarboxylation of thermolabile anacardic acid, converting it primarily into cardanol [2] [3].

A 2025 study confirmed that the pre-treatment of cashew nuts (roasting vs. steaming) significantly affects the CNSL lipid profile, with both methods inducing thermal degradation [4]. The extraction technique (Soxhlet vs. mechanical pressing) also causes variances due to solvent selectivity [4].

Bioactivity and Drug Development Potential

CNSL components show a wide range of biological activities, making them promising candidates for drug development.

Component Documented Bioactivities
Anacardic Acid Antioxidant, antibacterial, anti-cancer, anti-inflammatory, anti-obesity, anti-parasitic, enzyme inhibition (e.g., prostaglandin synthase, tyrosinase) [1]. Shows potent antibacterial activity against gram-positive bacteria [4].
Cardanol Studied for its effects in Alzheimer's disease [5]. Promotes wound healing and cell proliferation in human keratinocytes at low concentrations (<10 µg/mL) [2].
Cardol Tyrosinase inhibitor, antiviral agent (inhibits dengue virus envelope proteins) [4], antibacterial [2].
CNSL (Mixture) Larvicidal activity [1], antimicrobial and antioxidant properties for food preservation [6], source of molecules for Alzheimer's disease drug discovery [5].

Key Experimental Methods for CNSL Analysis

The following diagram illustrates a generalized workflow for extracting and analyzing CNSL, integrating key methodologies from the search results.

G Start Cashew Nut Shells PreTreatment Pre-treatment (Roasting or Steaming) Start->PreTreatment Extraction Extraction Method PreTreatment->Extraction E1 Solvent Extraction (e.g., Soxhlet) Extraction->E1 E2 Mechanical Pressing Extraction->E2 E3 Thermal Extraction (>180°C) Extraction->E3 Analysis CNSL Analysis E1->Analysis E2->Analysis E3->Analysis A1 Structural Analysis (NMR Spectroscopy) Analysis->A1 A2 Composition & Bioactivity (GC-MS, HPLC-MS) Analysis->A2 A3 Lipidomics Profiling (Untargeted LC-MS) Analysis->A3 A4 Functional Assays (e.g., MTT, Comet, Scratch) Analysis->A4

CNSL research workflow from raw material to functional analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for detailed structural analysis of components like cardanol, determining the configuration (e.g., Z-configuration) and ratio of unsaturated chains in the mixture [2].
  • Chromatography and Mass Spectrometry: GC-MS and HPLC-MS (including HPLC-ESI-QTOF-MS) are standard for identifying and quantifying bioactive compounds [7] [6]. Non-targeted lipidomics using LC-MS is a powerful modern approach for annotating the full lipid profile and understanding the effects of processing [4].
  • Functional Biological Assays:
    • MTT Assay: Used to evaluate cytotoxicity on cell lines like human keratinocytes (HaCaT) [2].
    • Comet Assay: Measures genotoxicity (DNA damage) at various concentrations [2].
    • Scratch Assay: Used to investigate wound-healing and cell migration properties [2].

A Promising Avenue for CNSL in Alzheimer's Disease

CNSL serves as a valuable source for the molecular design of new anti-Alzheimer's drugs [5]. The rich, yet variable, composition of CNSL offers a fertile ground for research. Key directions include:

  • Exploiting Brazilian Biodiversity: CNSL is part of a strategy to discover safe, disease-modifying drugs from natural sources [5].
  • Rational Medicinal Chemistry: Modifying the structures of CNSL-derived phenolic lipids has successfully generated novel anti-AD lead candidates [5]. Research focuses on how these molecules interact with validated AD targets [5].

References

Application Notes & Protocols: HPLC Purification of Anacardic Acid Triene from Cashew Nut Shell Liquid

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Anacardic acids (AnAc) are salicylic acid-derived phenolic lipids predominantly found in the cashew nut shell liquid (CNSL) of Anacardium occidentale L. [1] [2]. These compounds feature a C15 aliphatic side chain with varying degrees of unsaturation, classified as saturated (15:0), monoene (15:1), diene (15:2), and triene (15:3) [2]. The triene anacardic acid (15:3) is of significant research interest due to its potent biological activities, which include anti-α-glucosidase effects relevant for diabetes management [3], as well as reported antioxidant, antibacterial, and antitumor properties [4] [1]. This document provides a detailed protocol for the extraction, purification, and validation of anacardic acid triene using High-Performance Liquid Chromatography (HPLC), supporting its isolation for drug development and bioactivity studies.

Material and Reagents

  • Raw Material: Cashew nut shells (Anacardium occidentale L.)
  • Extraction Solvents: HPLC-grade hexane, methanol, acetonitrile
  • Acid Additives: Glacial acetic acid (P.A. ≥ 99.9%), formic acid (P.A. ≥ 96%)
  • Water: Ultra-pure water (Type I) from a Milli-Q system
  • Standard: this compound (15:3) standard for calibration [4]
  • Equipment: Ultrasonic bath, centrifuge, rotary evaporator, analytical and preparative HPLC systems

Experimental Protocols

Extraction of Crude Cashew Nut Shell Liquid (CNSL)
  • Raw Material Preparation: Cut cashew nut shells to separate the bark from the almond.
  • Soxhlet Extraction:
    • Place 440 g of husks into a Soxhlet extractor.
    • Use 1200 mL of hexane as the solvent.
    • Extract for 4 hours at approximately 80°C [1].
  • Concentration: After extraction, concentrate the mixture using a rotary evaporator under reduced pressure at 60°C to obtain the crude CNSL [1].
HPLC Analysis and Purification

Both analytical and preparative-scale methods are described below. The analytical method is used for initial quantification and method validation, while the preparative method is for isolating pure this compound.

3.2.1. Analytical HPLC Method for Quantification and Validation [4] [5]

This reversed-phase method is validated for precise quantification.

  • Chromatographic System: Shimadzu LC-20AB Prominence system with a diode array detector (DAD).
  • Column: Reverse-phase C18 column (e.g., Shim-pack CLC–ODS (M), 150 × 4.6 mm, 5 μm).
  • Mobile Phase: Acidified water (Solvent A) and acidified acetonitrile (Solvent B) in a ratio of 20:80, both containing 1% acetic acid [4] [5].
  • Mode: Isocratic.
  • Flow Rate: 1.5 mL/min.
  • Analysis Time: 30 minutes.
  • Column Temperature: 25°C.
  • Injection Volume: 20 μL.
  • Detection: Wavelength of 280 nm [4] (210 nm can also be used for higher sensitivity [6]).

Table 1: Method Validation Parameters for Analytical HPLC [4]

Parameter Result Acceptance Criteria
Linearity (r²) 0.9979 - >0.9998 Typically ≥ 0.995
Calibration Curve y = 2333.5x + 2956.2 -
Precision (Intraday RSD) 0.20% - 0.60% Typically ≤ 2%
Precision (Interday RSD) 0.29% - 0.67% Typically ≤ 2%
LOD 0.18 µg/mL -
LOQ 0.85 µg/mL -
Repeatability (Area RSD) 0.30% Typically ≤ 2%

3.2.2. Preparative HPLC Method for Isolation of this compound [3]

This method is scaled up from the analytical conditions to isolate milligram quantities of pure this compound.

  • Chromatographic System: Preparative HPLC apparatus (e.g., Waters 2555) with UV-Vis detector and fraction collector.
  • Column: C18 reversed-phase preparative column (e.g., Waters SunFire Prep, 100 × 19 mm, 5 µm).
  • Mobile Phase: Methanol and water in isocratic mode (90:10), both acidified with acetic acid (1%).
  • Flow Rate: 10 mL/min.
  • Run Time: 40 minutes.
  • Injection Volume: 1 mL.
  • Injection Load: 100 mg of CNSL [3].
  • Collection: Monitor the chromatogram and collect the peak corresponding to the this compound individually based on its retention time.

The following workflow diagram summarizes the key steps from extraction to characterization:

Start Start: Cashew Nut Shells Extraction Soxhlet Extraction with Hexane Start->Extraction Crude Crude CNSL Extraction->Crude PrepHPLC Preparative HPLC Purification C18 Column, MeOH/H2O/AcOH (90:10:1) Crude->PrepHPLC Isolation Isolated this compound PrepHPLC->Isolation Char1 HPLC-DAD Analysis λ = 280 nm Isolation->Char1 Char2 UPLC-QTOF-MS/MS Structural Confirmation Isolation->Char2 Char3 NMR Spectroscopy 1D & 2D Experiments Isolation->Char3 End End: Pure & Characterized AnAc Triene Char1->End Char2->End Char3->End

Structural Confirmation

After purification, the structure of the isolated this compound must be confirmed using orthogonal techniques.

  • Liquid Chromatography-Mass Spectrometry (UPLC-QTOF-MSE):
    • System: Acquity UPLC coupled to a Quadrupole Time-of-Flight (QToF) mass spectrometer.
    • Ionization Mode: Electrospray Ionization (ESI), negative mode.
    • Mass Range: 50 - 1180 Da.
    • Identification: Use high-resolution mass data and MS/MS fragmentation patterns to confirm the molecular formula and structure [4] [3].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    • Techniques: Perform ¹H-NMR, ¹³C-NMR, and 2D experiments (e.g., COSY).
    • Key Chemical Shifts for Triene AnAc (15:3) [2]:
      • Aromatic protons: ~7.36 ppm (H-5, t), ~6.86 ppm (H-6, d), ~6.75 ppm (H-4, d).
      • Olefinic protons: Three distinct bands at 5.88–5.75 ppm (H-14′), 5.48–5.29 ppm (H-8′, H-9′, H-11′, H-12′), and a terminal double bond at 5.05 and 4.98 ppm (H-15′).
      • Terminal methyl: Absent in ¹H-NMR, consistent with a terminal vinyl group.
      • ¹³C-NMR: Presence of 12 sp² carbons, including signals at 137.05 ppm (C-14′) and 114.91 ppm (C-15′) [2].

Critical Method Parameters and Troubleshooting

  • Mobile Phase Acidity: The addition of 1% acetic or formic acid is critical to suppress the ionization of the carboxylic acid group in anacardic acids, which improves peak shape and resolution [4] [3].
  • Column Selection: Reversed-phase C18 columns are most commonly used and effective for separating anacardic acid isomers [4] [5]. Normal-phase chiral columns can also be employed for specific separations [6].
  • Extraction Efficiency: Two sequential extractions with methanol using ultrasonication have been shown to achieve a recovery of >90% from plant material [4].
  • Detection Wavelength: While 280 nm is standard, 210 nm can offer lower limits of detection. The use of a DAD is recommended to obtain UV spectra (200-400 nm) for peak purity assessment [4] [6].

Biological Activity and Potential Applications

The validated biological activities of anacardic acids, particularly the triene form, underscore their therapeutic potential.

Table 2: Documented Bioactivities of this compound and Its Isomers [1] [3] [2]

Biological Activity Key Findings & Potency Significance
Anti-α-Glucosidase IC₅₀ for AAn3 (Triene) = 3.31 ± 0.03 μg mL⁻¹; significantly more potent than acarbose (IC₅₀ = 169.3 μg mL⁻¹) [3]. Potential for managing postprandial blood glucose in diabetes.
Antioxidant Triene anacardic acid showed superior DPPH radical scavenging activity compared to monoene and diene isomers [2]. Suggests utility as a cytoprotective agent and in mitigating oxidative stress.
Antibacterial Mixture of AAs showed activity against Staphylococcus aureus and Escherichia coli at ≥ 78,125 ppm [1]. Potential for developing anti-infective agents, though potency varies.
Anticholinesterase Triene anacardic acid demonstrated the highest acetylcholinesterase (AChE) inhibitory activity among the isomers [2]. Relevant for research into neurodegenerative diseases like Alzheimer's.
Cytotoxicity The triene form exhibited higher cytotoxicity against Artemia salina nauplii [2]. Indicates potent bioactivity, useful in anticancer research.

Conclusion

The protocols outlined herein provide a robust and validated framework for the efficient extraction, purification, and characterization of this compound from cashew nut shell liquid. The detailed HPLC methods, supported by rigorous validation data and structural confirmation techniques, ensure the reliable production of high-purity material suitable for advanced pharmaceutical research and drug development projects. The broad spectrum of biological activities associated with this compound makes it a highly promising candidate for further investigation as a therapeutic agent.

References

Application Notes: MPLC-UV Isolation of Bioactive Compounds from Anacardium occidentale for Drug Discovery Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

1.1 Background and Significance Anacardium occidentale (cashew) represents a valuable source of bioactive compounds with demonstrated potential for pharmaceutical development. Research has identified several key compound classes in cashew, including anacardic acids, cardols, cardanols, and biflavonoids, which exhibit diverse biological activities such as anti-parasitic, antioxidant, anti-inflammatory, and anticancer effects [1] [2] [3]. The pressing need for novel therapeutic agents, particularly for neglected diseases like Chagas disease caused by Trypanosoma cruzi, has accelerated interest in efficient isolation methods for these natural products [1]. With current treatments limited by efficacy and toxicity issues, bioactive compounds from A. occidentale offer promising alternatives for drug development pipelines.

1.2 Rationale for MPLC-UV Isolation Approach Medium-Performance Liquid Chromatography with Ultraviolet detection (MPLC-UV) provides an optimal balance between analytical precision and preparative capacity for natural product isolation. This technique enables researchers to obtain sufficient quantities of high-purity compounds for structural characterization and biological activity assessment while maintaining efficiency and reproducibility [1] [4]. The method is particularly valuable for isolating A. occidentale compounds, which typically require separation from complex matrices and are needed in milligram quantities for comprehensive bioactivity testing.

Experimental Design and Workflow

The overall isolation and evaluation strategy for A. occidentale bioactive compounds follows a systematic approach:

G cluster_1 Extraction Phase cluster_2 Chromatography Phase cluster_3 Characterization Phase Start Start: Plant Material Collection A Cashew nut powder extraction (Hexane → DCM → MeOH) Start->A B DCM extract selection for target compounds A->B C HPLC method optimization & gradient transfer to MPLC B->C D MPLC-UV purification (Reverse-phase gradient) C->D E Fraction collection & screening D->E F Structural elucidation (NMR, MS) E->F G Bioactivity assessment F->G End End: Bioactive Compounds G->End

Figure 1: Overall workflow for isolation and evaluation of bioactive compounds from A. occidentale

Materials and Methods

3.1 Plant Material and Extraction Protocol

  • Starting Material: Cashew nut powder from Anacardium occidentale [1]
  • Extraction Sequence:
    • Hexane extraction: Removes fatty acids and non-polar constituents [1]
    • Dichloromethane (DCM) extraction: Targets medium-polarity phenolic compounds [1]
    • Methanol extraction: Captures higher polarity compounds [1]
  • Extract Selection: DCM extract preferred for cardol, cardanol, and anacardic acid derivatives due to higher content of targeted compounds [1]

3.2 MPLC-UV Isolation Methodology The core isolation protocol employs rational gradient transfer from analytical to preparative scale:

G Start Crude DCM Extract A HPLC-UV Method Development Optimize separation at analytical scale Start->A B Gradient Transfer Calculation Predict MPLC retention behavior A->B C Sample Loading via Dry Load Cell Pressure-resistant aluminum cell for high sample loading B->C D MPLC-UV Separation Reverse-phase column Identical chemistry to HPLC C->D E Dual Detection System UV & ELSD in parallel D->E F Fraction Analysis UHPLC-TOF-MS characterization E->F End Pure Compounds (1-6) 10s of milligrams F->End

Figure 2: Detailed MPLC-UV isolation workflow with gradient transfer strategy

  • Chromatography System: MPLC-UV with parallel Evaporative Light Scattering Detection (ELSD) [4]
  • Column Chemistry: Reverse-phase with identical stationary phase at analytical (HPLC) and preparative (MPLC) scales [1] [4]
  • Sample Introduction: Pressure-resistant aluminum dry load cell enabling high sample loading while maintaining optimal flow rates [4]
  • Gradient Program: Based on successful transfer from optimized HPLC separation [1]
  • Fraction Analysis: Post-chromatographic characterization by UHPLC-TOF-MS [4]

3.3 Compound Identification and Characterization

  • Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) compared with literature data [1] [3]
  • Mass Analysis: Mass spectrometry for molecular weight and formula confirmation [3]
  • Reference Comparison: Validation against published spectroscopic data for known compounds [1]
Results and Compound Data

4.1 Isolated Compounds from *A. occidentale* Application of the described methodology successfully isolates six major compounds from cashew nut shell liquid:

Table 1: Bioactive Compounds Isolated from A. occidentale via MPLC-UV

Compound Class Structure Key Biological Activities
Cardol triene (1) Cardol derivative 5-(8Z,11Z)-8,11,14-Pentadecatrien-1-yl-1,3-benzenediol Anti-T. cruzi (EC~50~ = 23.36 µM trypomastigote) [1]
Cardol diene (2) Cardol derivative 5-(8Z,11Z)-8,11-Pentadecadien-1-yl-1,3-benzenediol TcSir2rp1 inhibition (IC~50~ = 31.40 µM), anti-T. cruzi (EC~50~ = 12.25 µM) [1]
Cardanol triene (3) Cardanol derivative 3-(8Z,11Z)-8,11,14-Pentadecatrien-1-ylphenol Structural characterization confirmed [1]
Cardanol monoene (4) Cardanol derivative 3-(8Z)-8-Pentadecen-1-ylphenol Anti-T. cruzi activity (EC~50~ = 14.70 µM amastigote) [1]
Anacardic acid diene (5) Anacardic acid 2-Hydroxy-6-(8Z,11Z)-8,11-pentadecadien-1-ylbenzoic acid Dual TcSir2rp1 & TcSir2rp3 inhibition [1]
Anacardic acid monoene (6) Anacardic acid 2-Hydroxy-6-(8Z)-8-pentadecenylbenzoic acid Dual TcSir2rp1 & TcSir2rp3 inhibition [1]

4.2 Bioactivity Assessment Data The isolated compounds demonstrate significant potential for pharmaceutical development:

Table 2: Biological Activity Profile of A. occidentale Compounds

Assay Type Key Findings Significance
Sirtuin Inhibition Anacardic acids (5,6) inhibit TcSir2rp1 & TcSir2rp3; Cardol (2) inhibits only TcSir2rp1 [1] Validates sirtuins as anti-parasitic drug targets [1]
Anti-T. cruzi Activity Cardol (2) most potent (EC~50~ = 12.25 µM), similar to benznidazole; Compounds (1,4) active despite no sirtuin inhibition [1] Suggests multiple mechanisms of action against parasite [1]
Cytotoxicity Assessment Selectivity index (SI) = 4 for most active compounds [1] Moderate selectivity, guides therapeutic window estimation
Antioxidant Capacity Leaf extracts show significant DPPH scavenging, FRAP, and total antioxidant activity [5] [3] Supports anti-inflammatory mechanisms via oxidative stress reduction
Anti-inflammatory Activity Leaf extracts inhibit protein denaturation, protease activity, lipid peroxidation [5] Molecular docking shows strong binding to inflammatory proteins
Protocol Implementation Notes

5.1 Critical Parameters for Success

  • Gradient Transfer Accuracy: Maintain identical stationary phase chemistry between HPLC and MPLC systems to ensure predictable retention behavior [4]
  • Sample Loading Technique: Use dry load cell for uniform distribution and to prevent column overloading [4]
  • Detection Strategy: Combine UV with ELSD for comprehensive monitoring of compounds with varying chromophores [4]
  • Fraction Analysis: Implement rapid UHPLC-TOF-MS screening to identify target compound fractions efficiently [4]

5.2 Troubleshooting Guide

  • Poor Resolution: Verify gradient transfer calculations and column chemistry compatibility
  • Low Recovery: Optimize dry load cell packing and solvent compatibility
  • Compound Degradation: Maintain appropriate temperature control and minimize processing time
  • Insufficient Purity: Consider secondary semi-preparative HPLC purification for challenging separations [1]

5.3 Applications in Drug Discovery The MPLC-UV isolation protocol enables:

  • Target-Based Screening: Provision of compounds for sirtuin inhibition assays [1]
  • Phenotypic Screening: Supply of materials for anti-T. cruzi activity assessment [1]
  • Structure-Activity Studies: Access to related analogs for SAR development
  • Lead Optimization: Milligram quantities for preliminary toxicity and pharmacokinetic profiling
Conclusion

The MPLC-UV isolation method described provides an efficient, reproducible approach for obtaining bioactive compounds from A. occidentale in quantities sufficient for drug discovery research. The rational gradient transfer strategy from analytical to preparative scale significantly reduces isolation time while maintaining compound purity and recovery. The isolated compounds, particularly the cardol and anacardic acid derivatives, demonstrate promising biological activities against validated drug targets and whole parasites, highlighting their potential as novel therapeutic agents for neglected diseases and other conditions. This protocol can be adapted to other natural product sources and serves as a valuable tool for natural product-based drug discovery programs.

References

Comprehensive Application Notes and Protocols: Anacardic Acid Triene as a Sirtuin Inhibitor for Antiparasitic Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Sirtuins, classified as class III histone deacetylases, are NAD+-dependent enzymes that play crucial roles in regulating cellular processes through post-translational modifications. In trypanosomatid parasites such as Trypanosoma cruzi (the causative agent of Chagas disease), sirtuins have emerged as promising therapeutic targets due to their essential functions in parasite survival, differentiation, and metabolism. The T. cruzi genome encodes two sirtuin enzymes—TcSir2rp1 (cytoplasmic) and TcSir2rp3 (mitochondrial)—which represent attractive targets for antiparasitic drug development [1]. Anacardic acid triene, a primary phenolic component of cashew nut shell liquid (Anacardium occidentale), has demonstrated significant potential as a natural product-based sirtuin inhibitor with anti-T. cruzi activity.

Chagas disease remains a neglected tropical disease affecting millions worldwide, primarily in Latin America, with limited treatment options (benznidazole and nifurtimox) that suffer from limited efficacy in chronic phases and significant toxicity concerns [1]. The discovery of novel chemotherapeutic agents targeting essential parasite enzymes is therefore an urgent priority. This application note provides detailed protocols for evaluating the sirtuin inhibitory activity of this compound and its anti-parasitic effects, supporting drug discovery efforts for neglected parasitic diseases.

Experimental Protocols

Sirtuin Inhibition Assay
2.1.1 Principle

This protocol measures sirtuin activity through an HPLC-based detection method that quantifies the reaction product AADPR (2'-O-acetyl-ADP-ribose) formed during the NAD+-dependent deacetylation of acetylated peptide substrates. The assay is suitable for evaluating inhibitors against both recombinant TcSir2rp1 and TcSir2rp3 enzymes [1] [2].

2.1.2 Materials and Reagents
  • Recombinant TcSir2rp1 or TcSir2rp3 (10 µM working concentration)
  • NAD+ (800 µM in assay buffer)
  • Acetylated peptide substrates (H3K9Ac for most sirtuins, 500 µM)
  • This compound (test compound dissolved in DMSO)
  • Assay buffer: 100 mM phosphate buffer, pH 7.5
  • Trichloroacetic acid (TFA, 10% for reaction quenching)
  • HPLC system with C18 column (Macherey-Nagel Nucleosil)
  • Mobile phase: 20 mM ammonium acetate with methanol gradient (0-20%)
2.1.3 Procedure
  • Reaction Setup: Prepare the master reaction mixture containing 800 µM NAD+, 500 µM acetylated peptide substrate, and varying concentrations of this compound (typically 0-100 µM) in 100 mM phosphate buffer, pH 7.5.

  • Enzyme Initiation: Start the enzymatic reaction by adding 10 µM of recombinant TcSir2rp1 or TcSir2rp3 to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (controlled to ensure substrate conversion remains below 15% for linear kinetics).

  • Reaction Termination: Quench the reaction by adding 8 µL of 10% TFA per 100 µL reaction volume.

  • HPLC Analysis: Inject samples onto an HPLC system equipped with a C18 column. Resolve reaction components using a gradient of 0-20% methanol in 20 mM ammonium acetate over 20 minutes.

  • Detection and Quantification: Monitor elution at 260 nm. Identify and integrate peaks corresponding to NAD+ and AADPR. Calculate enzyme activity based on AADPR production.

  • Data Analysis: Plot reaction rates as a function of inhibitor concentration and fit data to the Morrison's quadratic equation for tight-binding inhibitors:

    (v_i = v_0 - \frac{(v_0 - v_i)}{[E]_T} \times \left([E]_T + [I]_T + K_i^{app} - \sqrt{([E]_T + [I]_T + K_i^{app})^2 - 4[E]_T[I]_T}\right))

    Where (v_i) is inhibited turnover, (v_0) is uninhibited turnover, ([E]_T) is total enzyme concentration, ([I]_T) is total inhibitor concentration, and (K_i^{app}) is the apparent inhibition constant [2].

Anti-Trypanosomal Activity Assay
2.2.1 Principle

This protocol evaluates the anti-parasitic efficacy of this compound against different life cycle stages of T. cruzi, specifically trypomastigotes (infective form) and amastigotes (intracellular form), using standardized viability assays [1].

2.2.2 Materials and Reagents
  • T. cruzi cultures (trypomastigotes and amastigotes)
  • Mammalian host cells (e.g., Vero cells or human fibroblasts)
  • Culture media appropriate for parasites and host cells
  • This compound (test compound)
  • Benznidazole (reference control drug)
  • Cell viability indicator (e.g., Alamar Blue, MTT, or ATP-based assays)
  • Incubator at 37°C with 5% CO₂
2.2.3 Procedure
  • Parasite Preparation: Culture T. cruzi trypomastigotes and amastigotes using standard parasitological methods.

  • Host Cell Infection: For amastigote assays, infect mammalian host cells with trypomastigotes at appropriate multiplicity of infection and allow invasion and conversion to amastigotes.

  • Compound Treatment: Treat parasites or infected host cells with serial dilutions of this compound (typically 0-50 µM range) for 72 hours. Include benznidazole as a positive control and untreated cells as negative control.

  • Viability Assessment:

    • For trypomastigotes: Directly measure viability using ATP-based or resazurin reduction assays.
    • For amastigotes: Quantify intracellular parasite load microscopically or using viability indicators after host cell lysis.
  • Cytotoxicity Assessment: Evaluate compound toxicity against human fibroblasts (hFIB) using standard viability assays to determine selectivity index.

  • Data Analysis: Calculate EC₅₀ values (concentration causing 50% reduction in parasite viability) and CC₅₀ values (concentration causing 50% cytotoxicity in host cells) using nonlinear regression of dose-response curves. Determine selectivity index (SI) as CC₅₀/EC₅₀ [1].

Results and Data Analysis

Quantitative Profiling of this compound Bioactivity

Table 1: Bioactivity profile of this compound and related compounds against T. cruzi sirtuins and parasite forms

Compound TcSir2rp1 Inhibition (IC₅₀, µM) TcSir2rp3 Inhibition (IC₅₀, µM) Trypomastigote (EC₅₀, µM) Amastigote (EC₅₀, µM) Human Fibroblast (CC₅₀, µM) Selectivity Index
This compound Not Active Not Active 23.36 ± 0.12 11.75 ± 0.40 47.17 ± 0.10 4
Cardol Diene 31.40 ± 2.33 Not Active 12.25 ± 0.25 14.70 ± 3.27 53.70 ± 7.08 4
Benznidazole (Reference) - - ~12-20 ~5-10 >200 >10

Data adapted from [1]. Values represent mean ± SEM.

Table 2: Structural features and bioactivity relationships of anacardic acid derivatives

Compound Side Chain Structure Sirtuin Inhibition Anti-T. cruzi Activity Key Structural Determinants
This compound C15:3 (three double bonds) Weak Moderate (EC₅₀: 11.75-23.36 µM) Carboxyl group, hydroxyl group, polyunsaturated chain
Anacardic Acid Diene C15:2 (two double bonds) Moderate Moderate Carboxyl group, hydroxyl group, diunsaturated chain
Cardol Diene C15:2 (diene, resorcinol) Strong (TcSir2rp1) Potent (EC₅₀: 12.25 µM) Resorcinol hydroxyl groups, diunsaturated chain

Data compiled from [1] [3]

Experimental Data Interpretation

The bioactivity data reveal several important trends:

  • Structural determinants of sirtuin inhibition: The resorcinol structure in cardol derivatives appears more effective for sirtuin inhibition compared to the salicylic acid structure in anacardic acids, as evidenced by cardol diene's potent TcSir2rp1 inhibition (IC₅₀ 31.40 µM) [1].

  • Parasite stage-specific sensitivity: Amastigote forms generally show greater sensitivity to this compound (EC₅₀ 11.75 µM) compared to trypomastigotes (EC₅₀ 23.36 µM), suggesting stage-dependent metabolic vulnerabilities [1].

  • Differential sirtuin inhibition: The distinct inhibition profiles across compound classes highlight the potential for developing isoform-selective sirtuin inhibitors with improved therapeutic indices.

Mechanistic Insights

Molecular Mechanism of Sirtuin Inhibition

The following diagram illustrates the proposed mechanism of sirtuin inhibition by anacardic acid derivatives and the subsequent biological effects on T. cruzi:

G cluster_0 Direct Anti-Parasitic Effects cluster_1 Host-Directed Immunological Effects AA This compound & Derivatives SIRT Inhibition of T. cruzi Sirtuins (TcSir2rp1/TcSir2rp3) AA->SIRT S1PR4 Potential S1PR4 Activation AA->S1PR4 In Neutrophils NAD Disruption of NAD+-Dependent Deacetylation SIRT->NAD PATH Altered Protein Function NAD->PATH DNA Dysregulation of: - DNA Repair - Gene Silencing - Metabolism PATH->DNA APOP Induction of Apoptosis & Autophagy DNA->APOP GROWTH Inhibition of Parasite Growth & Viability APOP->GROWTH PI3K PI3K/Akt Pathway Activation S1PR4->PI3K NET Neutrophil NETosis (Immunomodulation) PI3K->NET

Diagram 1: Proposed mechanisms of action for this compound and derivatives. The pathway highlights both direct anti-parasitic effects through sirtuin inhibition and potential host-directed immunological effects.

Structure-Activity Relationship Analysis

The bioactive components of cashew nut shell liquid demonstrate distinct structure-activity relationships:

  • The salicylic acid moiety in anacardic acids contributes to direct enzyme inhibition through potential metal chelation and hydrogen bonding interactions with catalytic residues [4].

  • The C15 aliphatic side chain with varying degrees of unsaturation influences membrane permeability and subcellular targeting. The triene configuration enhances interaction with hydrophobic enzyme pockets but may reduce sirtuin specificity [1] [3].

  • Differential inhibition of TcSir2rp1 versus TcSir2rp3 suggests opportunities for target-specific inhibitor design based on distinct active site architectures between sirtuin isoforms.

Recent computational docking studies predict that anacardic acid derivatives favorably interact with the NAD+ binding pocket of sirtuins, potentially competing with the essential cofactor and disrupting the deacetylation reaction cycle [1] [5].

Research Applications and Future Directions

Potential Research Applications
  • Target-based drug discovery: this compound provides a natural product scaffold for developing more potent and selective sirtuin inhibitors against kinetoplastid parasites.

  • Chemical biology tool: These compounds can serve as mechanistic probes for studying sirtuin functions in parasite biology and validation of sirtuins as drug targets.

  • Combination therapy: The unique mechanism of action supports potential use in combination regimens with existing trypanocidal agents to enhance efficacy and overcome resistance.

  • Host-directed therapy: The immunomodulatory activities (NETosis induction) suggest potential for dual-acting anti-infectives that target both parasite and host pathways [6].

Protocol Adaptations and Optimization
  • High-throughput screening adaptation: The HPLC-based sirtuin assay can be adapted to fluorescence or luminescence formats for higher throughput screening of compound libraries.

  • Structural biology applications: These protocols support compound characterization for co-crystallization studies with recombinant sirtuins to guide structure-based drug design.

  • Metabolic profiling: Combined with metabolomics approaches, these methods can elucidate downstream effects of sirtuin inhibition on parasite metabolism.

Conclusion

This compound and related compounds from Anacardium occidentale represent promising starting points for developing novel anti-parasitic agents targeting trypanosomatid sirtuins. The protocols described herein provide robust methods for evaluating sirtuin inhibitory activity and anti-parasitic efficacy, supporting drug discovery efforts for neglected tropical diseases. The differential inhibition of TcSir2rp1 versus TcSir2rp3 by specific compound classes highlights the potential for developing isoform-selective inhibitors with improved safety profiles. Future research should focus on medicinal chemistry optimization to enhance potency, selectivity, and pharmacological properties of these natural product-inspired sirtuin inhibitors.

References

Comprehensive Application Notes and Protocols for Assessing TcSir2rp1 Inhibitory Activity in Chagas Disease Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TcSir2rp1 as a Therapeutic Target

Trypanosoma cruzi Sir2 related protein 1 (TcSir2rp1) is a cytoplasmic NAD+-dependent deacetylase that represents a promising drug target for Chagas disease, a neglected tropical illness affecting millions worldwide [1] [2]. With only two antiquated drugs (benznidazole and nifurtimox) available for treatment, both plagued by significant toxicity concerns and limited efficacy in chronic stages, there is an urgent need for new therapeutic options [3] [4]. TcSir2rp1 belongs to the sirtuin family of deacetylases and plays crucial roles in parasite proliferation, differentiation, and infectivity, making its inhibition an attractive strategy for anti-parasitic drug development [2]. These application notes provide detailed methodologies for evaluating compound activity against this potential drug target, enabling standardized screening and characterization of TcSir2rp1 inhibitors.

TcSir2rp1 Deacetylase Activity Assay

Principle

This fluorimetric assay measures TcSir2rp1 deacetylase activity by detecting the fluorescence increase resulting from trypsin cleavage of a deacetylated peptide substrate. The assay is NAD+-dependent, confirming the sirtuin nature of the enzyme [5].

Reagents and Equipment
  • Recombinant TcSir2rp1: Purified from E. coli expression system [6]
  • Synthetic peptide substrate: Abz-Gly-Pro-acetyl-Lys-Ser-Gln-EDDnp (Abz = ortho-aminobenzoic acid; EDDnp = N-(2,4-dinitrophenyl)ethylenediamine)
  • NAD+ cofactor (Sigma-Aldrich)
  • Nicotinamide (Sigma-Aldrich)
  • Trypsin (Sigma-Aldrich)
  • Assay buffer: 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂
  • Fluorescence plate reader (e.g., SpectraMax M3, Molecular Devices) capable of excitation at 320 nm and emission detection at 420 nm
Protocol

The experimental workflow for the deacetylase activity assay is as follows:

G A Step 1: Pre-incubation Incubate TcSir2rp1 with inhibitor (5 µM, 30 min, room temperature) B Step 2: Deacetylation Reaction Add NAD+ (0.6 mM) and acetylated peptide substrate Incubate at 37°C A->B C Step 3: Reaction Termination Add nicotinamide (12 mM) to stop reaction B->C D Step 4: Trypsin Cleavage Add trypsin (0.6 mg/mL) Incubate 15 min at 37°C C->D E Step 5: Fluorescence Detection Read fluorescence at 420 nm (Excitation: 320 nm) D->E F Step 6: Data Analysis Calculate % inhibition relative to controls E->F

  • Pre-incubation: Prepare reaction mixtures containing 50 µL of assay buffer, recombinant TcSir2rp1, and test compound (typically 5 µM for initial screening). Include controls without inhibitor and without NAD+. Pre-incubate for 30 minutes at room temperature [5].

  • Deacetylation reaction: Initiate the reaction by adding NAD+ (0.6 mM final concentration) and the acetylated peptide substrate. Incubate at 37°C for an appropriate duration (typically 30-60 minutes) [5].

  • Reaction termination: Stop the deacetylation by adding 50 µL of 12 mM nicotinamide [5].

  • Trypsin cleavage: Add 0.6 mg/mL trypsin and incubate for 15 minutes at 37°C. Deacetylation makes the peptide susceptible to tryptic cleavage, separating the fluorophore (Abz) from the quencher (EDDnp) [5].

  • Fluorescence detection: Measure fluorescence at 420 nm emission with 320 nm excitation using a plate reader [5].

  • Data analysis: Calculate percentage deacetylase activity compared to negative controls (no NAD+) and determine percentage inhibition for test compounds.

Data Interpretation

Kinetic parameters for TcSir2rp1 have been determined using this method. The enzyme displays Michaelis-Menten kinetics with reported Km values of 5.33 ± 0.85 µM for the acetylated peptide and 539.7 ± 57.5 µM for NAD+ [7]. Nicotinamide, a classic sirtuin inhibitor, demonstrates an IC50 of 175.9 ± 12.3 µM against TcSir2rp1 [7].

Compound Screening and Characterization

Primary Screening Protocol

For initial identification of TcSir2rp1 inhibitors:

  • Compound preparation: Prepare test compounds at 5 µM concentration in suitable solvent (typically DMSO, with final concentration ≤1%) [1].

  • Initial screening: Perform deacetylase assay as described in Section 2.3 with single concentration of test compound.

  • Hit selection: Compounds showing ≥30% inhibition at 5 µM are selected for further characterization [1].

  • Counter-screening: Include human sirtuins (particularly SIRT2, the closest homolog) to assess selectivity and minimize off-target effects [1].

IC50 Determination
  • Dose-response curves: Prepare serial dilutions of confirmed hit compounds (typically spanning 0.1-100 µM range).

  • Multi-concentration testing: Perform deacetylase assays at 6-8 different concentrations in triplicate.

  • Data analysis: Plot percentage inhibition versus compound concentration and fit data to appropriate model (e.g., four-parameter logistic curve) to determine IC50 values.

Validated TcSir2rp1 Inhibitors

Research has identified several compound classes with demonstrated TcSir2rp1 inhibitory activity, summarized in Table 1.

Table 1: Characterized TcSir2rp1 Inhibitors
Compound Class Specific Compounds Reported Activity Additional Anti-Parasitic Effects
Cambinol analogues 15, 17 [1] TcSir2rp1 inhibition at 5 µM Synergistic effects with benznidazole (compound 17) [1]
BNIP derivatives BNIP Spermidine (BNIPSpd) [3] TcSir2rp1 inhibition EC₅₀ = 12.25 µM against amastigotes; similar to benznidazole [3]
Natural compounds from A. occidentale Cardol diene (2) [6] TcSir2rp1 inhibition Anti-parasitic activity against T. cruzi [6]
Anacardic acids Compounds 5, 6 [6] Dual TcSir2rp1 and TcSir2rp3 inhibition Anti-parasitic activity against T. cruzi [6]

Secondary Assays for Functional Characterization

Anti-Parasitic Activity Assessment

The comprehensive screening workflow for evaluating potential TcSir2rp1 inhibitors progresses from biochemical to cellular and in vivo assays, as illustrated below:

G A Biochemical Screening TcSir2rp1 deacetylase assay (Primary screening) B Cellular Efficacy Anti-parasitic activity in cultured mammalian cells A->B C Mechanistic Studies Evaluation against TcSir2rp1-overexpressing parasites B->C D Combination Therapy Testing synergy with benznidazole C->D E In Vivo Assessment Mouse models of Chagas disease D->E

  • Epimastigote proliferation assay: Culture T. cruzi epimastigotes in liver infusion tryptose (LIT) medium with 10% fetal bovine serum at 28°C. Treat parasites with test compounds and quantify cell numbers using Neubauer chamber or alamarBlue viability assay [8].

  • Intracellular amastigote assay: Infect mammalian cells (e.g., LLCMK2 or Vero cells) with T. cruzi trypomastigotes. Treat infected cells with test compounds and quantify intracellular amastigote proliferation through microscopy or luminescence-based methods [3].

  • In vivo infection model: Administer test compounds to T. cruzi-infected mice and monitor parasite burden through bioluminescence imaging or blood parasitemia counts [3].

Target Validation Studies
  • Overexpression protection assay: Utilize T. cruzi epimastigotes overexpressing TcSir2rp1 to confirm target engagement. Compounds with specific TcSir2rp1 inhibition should show reduced efficacy against these transgenic lines compared to wild-type parasites [3] [2].

  • Combination therapy screening: Test most effective TcSir2rp1 inhibitors in combination with benznidazole to identify potential synergistic effects, as demonstrated with compounds 17 and 32 [1].

Troubleshooting and Technical Considerations

  • Enzyme quality: Ensure recombinant TcSir2rp1 is properly purified and stored. Run SDS-PAGE to confirm protein purity and size (approximately 41 kDa) [6].
  • NAD+ concentration: Optimize NAD+ levels as this cofactor is essential for deacetylase activity [5].
  • Solvent controls: Maintain consistent DMSO concentrations across assays (typically ≤1% final concentration).
  • Zinc contamination: Note that classical zinc-dependent deacetylase inhibitors like trichostatin A do not affect TcSir2rp1 activity, confirming its classification as a sirtuin [7].
  • Cellular permeability: Consider compound permeability when moving from enzymatic to cellular assays. Inactive compounds in anti-parasitic assays may require chemical modification for improved cellular uptake.

Conclusion

These standardized protocols provide a comprehensive framework for identifying and characterizing TcSir2rp1 inhibitors as potential anti-parasitic agents. The tiered approach—progressing from enzymatic screening to functional cellular assays—ensures efficient identification of promising compounds with genuine therapeutic potential. TcSir2rp1 represents a validated drug target for Chagas disease, and these application notes support ongoing drug discovery efforts against this neglected tropical disease.

References

Application Notes and Protocols: Trypanosoma cruzi Sirtuin Inhibitors from Natural Products for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chagas Disease and Sirtuins as Therapeutic Targets

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant global health burden affecting approximately 7 million people worldwide, with growing prevalence in non-endemic regions due to human migration patterns [1]. The current therapeutic arsenal is limited to two drugs—benznidazole (BZN) and nifurtimox—which demonstrate limited efficacy during the chronic phase of the disease and are associated with severe side effects [1] [2]. This therapeutic gap has motivated the search for novel molecular targets and innovative chemotherapeutic approaches against Chagas disease.

Sirtuins, NAD+-dependent protein deacetylases, have emerged as promising molecular targets for anti-parasitic drug development. T. cruzi possesses two sirtuin isoforms: TcSir2rp1, localized in the cytoplasm, and TcSir2rp3, found in mitochondria [3]. These enzymes regulate essential biological processes in the parasite, including growth, differentiation, and metabolic adaptation to host environments [1] [3]. Phylogenetic analyses reveal that TcSir2rp1 shares approximately 29% amino acid identity with human SIRT2, while TcSir2rp3 shares 28% identity with human SIRT5 [1]. These structural differences between parasite and human sirtuins provide a foundation for developing selective inhibitors that preferentially target the parasitic enzymes while minimizing effects on host sirtuins.

Natural Products as Sources of T. cruzi Sirtuin Inhibitors

Natural products have regained attention in drug discovery due to their inherent bioactivity and structural diversity, which cover chemical spaces often absent in synthetic compound libraries [4]. Statistical analyses reveal that approximately 64% of new therapeutics approved between 1981 and 2014 were natural products, their derivatives, or synthetic compounds containing natural product pharmacophores [4]. This rich chemical diversity, coupled with favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, makes natural products particularly valuable for targeting challenging proteins like sirtuins [4].

Recent studies have identified several natural product classes with inhibitory activity against T. cruzi sirtuins:

  • Cashew nut (Anacardium occidentale) derivatives: Compounds isolated from cashew nut shell liquid, including cardol, cardanol, and anacardic acid derivatives, have demonstrated significant inhibition of TcSir2rp1 and/or TcSir2rp3 [2].
  • Polyphenols: Various flavonoid subclasses, including catechins, anthocyanidins, and flavones, have shown modulatory activity against sirtuins, with structure-activity relationships indicating specific molecular features that enhance potency [5].
  • Plant secondary metabolites: Numerous phytochemicals with documented anti-trypanosomal activity have been computationally predicted to interact with TcSir2rp1 and TcSir2rp3, suggesting a potential sirtuin-related mechanism of action [6].

Table 1: Natural Product Inhibitors of T. cruzi Sirtuins

Natural Product Source TcSir2rp1 Inhibition TcSir2rp3 Inhibition Anti-Parasite EC₅₀ (µM) Cytotoxicity CC₅₀ (µM)
Cardol diene (2) Cashew nut 31.40 ± 2.33 µM Not active 12.25 ± 0.25 (trypomastigote) 53.70 ± 7.08 (hFIB)
Cardol triene (1) Cashew nut Not active Not active 23.36 ± 0.12 (trypomastigote) 47.17 ± 0.10 (hFIB)
Anacardic acid diene (5) Cashew nut Active (dose-dependent) Active (dose-dependent) Data not specified Data not specified
Anacardic acid monoene (6) Cashew nut Active (dose-dependent) Active (dose-dependent) Data not specified Data not specified
Cardanol monoene (4) Cashew nut Not active Not active Data not specified Data not specified
Cyanidin (anthocyanidin) Various plants Not tested Not tested Not tested Not tested

Table 2: Selectivity Profile of Natural Sirtuin Inhibitors

Compound Sirtuin Isoform Selectivity Synergy with Benznidazole Therapeutic Index (SI)
Cardol diene (2) Selective for TcSir2rp1 Not tested 4
Anacardic acids (5, 6) Dual TcSir2rp1/TcSir2rp3 inhibition Not tested Not determined
Compound 17 (cambinol analog) TcSir2rp1 inhibitor Synergistic with BZN Not determined
Compound 32 (thiobarbiturate) TcSir2rp3 inhibitor Synergistic with BZN Not determined

Experimental Protocols for Identifying and Characterizing T. cruzi Sirtuin Inhibitors

Protocol 1: Recombinant T. cruzi Sirtuin Production and Purification

Principle: Functional assays require high-quality recombinant TcSir2rp1 and TcSir2rp3 proteins expressed in a heterologous system and purified to homogeneity.

Procedure:

  • Gene Amplification and Cloning:

    • Amplify TcSir2rp1 (TcCLB.508207.150) and TcSir2rp3 (TcCLB.447255.20) genes from T. cruzi genomic DNA using sequence-specific primers [3].
    • Clone amplified genes into pET-28a expression vector using appropriate restriction sites (e.g., XbaI and BamHI) to generate N-terminal His-tagged fusion constructs [2].
  • Protein Expression:

    • Transform expression plasmids into E. coli BL21(DE3) competent cells.
    • Grow cultures in LB medium with kanamycin (50 µg/mL) at 37°C until OD₆₀₀ reaches 0.6-0.8.
    • Induce protein expression with 0.5 mM IPTG and incubate at 20°C for 16-18 hours [2].
  • Protein Purification:

    • Harvest cells by centrifugation (4,000 × g, 20 minutes) and resuspend in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
    • Lyse cells by sonication (5 cycles of 30 seconds pulse, 60 seconds rest on ice).
    • Clarify lysate by centrifugation (15,000 × g, 30 minutes, 4°C).
    • Purify recombinant proteins using Ni²⁺-NTA affinity chromatography with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole) [2].
    • Confirm purity by SDS-PAGE analysis (expected molecular weights: ~41 kDa for TcSir2rp1, ~26 kDa for TcSir2rp3) [2].
Protocol 2: Sirtuin Deacetylase Activity Assay

Principle: This fluorimetric assay measures sirtuin deacetylase activity using acetylated peptides as substrates. Deacetylation enables trypsin cleavage, separating a fluorophore from a quencher and generating a fluorescent signal proportional to enzyme activity [2].

Procedure:

  • Reaction Setup:

    • Prepare reaction buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).
    • In a black 96-well plate, add:
      • 1 µM recombinant TcSir2rp1 or TcSir2rp3
      • 50 µM acetylated peptide substrate (e.g., H3K9Ac for TcSir2rp3)
      • 500 µM NAD⁺
      • Natural product compounds at various concentrations (typically 1-100 µM)
      • Adjust total volume to 100 µL with reaction buffer [2].
  • Kinetic Measurements:

    • Incubate reactions at 37°C for 30-60 minutes.
    • Stop reaction by adding 50 µL of stop solution (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM nicotinamide, 3.6 µg/µL trypsin).
    • Incubate for additional 30 minutes at 37°C to allow trypsin cleavage of deacetylated substrates.
    • Measure fluorescence (excitation: 360 nm, emission: 460 nm) using a microplate reader [1] [2].
  • Data Analysis:

    • Calculate percentage inhibition: % Inhibition = [1 - (Fᵢ - F₋)/(F₀ - F₋)] × 100 Where Fᵢ = fluorescence with inhibitor, F₀ = fluorescence without inhibitor, F₋ = fluorescence without NAD⁺ (negative control)
    • Determine IC₅₀ values using non-linear regression analysis of inhibition curves (e.g., GraphPad Prism) [1].

The following diagram illustrates the experimental workflow for screening and characterizing sirtuin inhibitors:

G Sirtuin Inhibitor Screening Workflow cluster1 Phase 1: Protein Production cluster2 Phase 2: Inhibitor Screening cluster3 Phase 3: Biological Evaluation A Gene Amplification from T. cruzi genome B Cloning into Expression Vector A->B C Protein Expression in E. coli B->C D Affinity Purification Ni²⁺-NTA C->D E SDS-PAGE Analysis Purity Verification D->E F Deacetylase Assay Setup E->F G Fluorimetric Measurement F->G H IC₅₀ Determination Dose-Response G->H I Parasite Growth Inhibition H->I J Cell Viability Assessment I->J K Synergy Studies with BZN J->K

Protocol 3: Cell-Based Anti-Parasitic Activity Assessment

Principle: This protocol evaluates the efficacy of sirtuin inhibitors in preventing T. cruzi infection and proliferation in mammalian cell cultures, providing critical data on compound potency and selectivity.

Procedure:

  • Parasite Culture:

    • Maintain T. cruzi Y strain epimastigotes in liver infusion tryptose (LIT) medium with 10% fetal bovine serum (FBS) at 28°C [3].
    • Differentiate into metacyclic trypomastigotes using artificial triatomine urine medium or by spontaneous metacyclogenesis in aged cultures [3].
    • Purify metacyclic trypomastigotes using DEAE-cellulose chromatography [3].
  • Mammalian Cell Infection:

    • Culture LLCMK2 cells (or other susceptible mammalian cells) in DMEM with 10% FBS at 37°C with 5% CO₂.
    • Infect cells with metacyclic trypomastigotes at multiplicity of infection (MOI) of 10:1 (parasite:cell).
    • After 24 hours, wash cells to remove extracellular parasites.
    • Add test compounds at various concentrations (include benznidazole as positive control, DMSO as negative control) [3].
  • Viability and Infection Assessment:

    • After 96 hours, assess parasite proliferation by counting released trypomastigotes using a hemocytometer.
    • Evaluate mammalian cell viability using PrestoBlue or alamarBlue cell viability reagents according to manufacturer's protocols [3].
    • Calculate selectivity index (SI): SI = CC₅₀ (mammalian cells) / EC₅₀ (parasites)
  • Synergy Studies:

    • Combine sirtuin inhibitors with benznidazole at fixed concentration ratios (e.g., 1:4, 1:1, 4:1).
    • Assess combination effects using Chou-Talalay method to determine combination index (CI) values [1].
    • CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates additive effect, CI > 1.1 indicates antagonism.

Therapeutic Potential and Research Applications

The therapeutic potential of natural product-derived sirtuin inhibitors extends beyond direct parasite killing. Research has revealed several promising aspects of these compounds:

  • Synergistic Effects: Specific sirtuin inhibitors (e.g., compounds 17 and 32) demonstrate synergistic interactions with benznidazole, potentially allowing dose reduction of the conventional drug while maintaining or enhancing efficacy and reducing toxicity [1]. This combination approach represents a promising strategy for overcoming limitations of current monotherapies.

  • Multi-Target Potential: Some natural products, particularly those from cashew nut shell liquid, exhibit differential inhibition against the two parasite sirtuins, with anacardic acids inhibiting both TcSir2rp1 and TcSir2rp3, while cardol diene selectively targets TcSir2rp1 [2]. This suggests possibilities for developing isoform-selective inhibitors or multi-target approaches depending on therapeutic requirements.

  • Host-Directed Therapy: Complementary to direct anti-parasitic approaches, activation of host sirtuins (particularly SIRT1) has shown benefits in improving cardiac function in chronic Chagas disease models by reducing oxidative and inflammatory stress in infected tissues [7]. This host-directed approach represents a parallel strategy that may be combined with parasite-targeting sirtuin inhibitors.

The following diagram illustrates the molecular mechanisms of sirtuin inhibitors and their therapeutic effects:

G Mechanism of Sirtuin Inhibitors in T. cruzi cluster_natural Natural Product Sources cluster_molecular Molecular Targets cluster_effects Biological Effects on Parasite cluster_therapeutic Therapeutic Outcomes A1 Anacardic Acids from Cashew Nut B1 TcSir2rp1 Cytosolic Sirtuin A1->B1 Inhibits B2 TcSir2rp3 Mitochondrial Sirtuin A1->B2 Inhibits A2 Cardol Derivatives from Cashew Nut A2->B1 Selective Inhibition A3 Flavonoids from Various Plants B3 NAD+ Binding Site A3->B3 Competes with NAD+ A4 Polyphenols from Various Plants B4 Acetylated Substrate Binding Site A4->B4 Blocks Substrate C1 Growth Arrest B1->C1 C2 Morphological Alterations B1->C2 C3 Impaired Differentiation B2->C3 C4 Metabolic Disruption B2->C4 D1 Reduced Parasite Burden C1->D1 C2->D1 D3 Infection Control C3->D3 C4->D3 D2 Synergy with Benznidazole D1->D2

Conclusion and Future Perspectives

Natural product inhibitors of T. cruzi sirtuins represent a promising therapeutic strategy for Chagas disease with distinct advantages over current treatments. The structural diversity of natural compounds provides opportunities for discovering novel chemotypes that selectively inhibit parasitic sirtuins while sparing human isoforms [4] [6]. The documented synergistic effects between specific sirtuin inhibitors and benznidazole further enhance their therapeutic potential, possibly enabling lower dosing of conventional drugs and reducing adverse effects [1].

Future research should focus on:

  • Medicinal Chemistry Optimization: Lead natural compounds require structural optimization to enhance potency, selectivity, and drug-like properties while maintaining the favorable scaffolds responsible for their activity.
  • Comprehensive Toxicity Profiling: Rigorous assessment of in vivo safety profiles is essential, particularly evaluating potential off-target effects on human sirtuins and other critical host enzymes.
  • Mechanistic Studies: Further investigation into the downstream consequences of sirtuin inhibition in T. cruzi will illuminate parasite-specific vulnerabilities and potentially identify additional therapeutic targets.
  • Formulation Development: Advanced delivery systems may improve the pharmacokinetic properties of natural product inhibitors, potentially enhancing their bioavailability and tissue penetration.

The protocols outlined in this document provide a solid foundation for identifying and characterizing novel sirtuin inhibitors from natural sources, contributing to the ongoing search for effective treatments for Chagas disease.

References

Comprehensive Application Notes and Protocols: Anti-Parasitic Activity of Anacardic Acid Triene

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Anacardic acid triene, a primary phenolic lipid component of cashew nut shell liquid (CNSL), has emerged as a promising anti-parasitic agent with demonstrated efficacy against multiple phylogenetically diverse parasites. This compound belongs to a family of salicylic acid derivatives characterized by a 15-carbon alkyl chain containing three unsaturated bonds, which appears critical for its biological activity. The structural configuration of this compound facilitates interactions with multiple parasitic molecular targets while simultaneously modulating host immune responses, representing a unique dual mechanism of anti-parasitic action. These application notes provide researchers with comprehensive protocols and reference data for investigating the anti-parasitic properties of this compound, along with detailed mechanistic insights to support drug development efforts for neglected parasitic diseases.

Chemical Structure and Properties

This compound is chemically defined as 2-hydroxy-6-[(8Z,11Z)-pentadeca-8,11,14-trienyl]benzoic acid, with the molecular formula C₂₂H₃₀O₃ and an exact mass of 342.22 g/mol [1]. The compound features a salicylic acid backbone substituted at the 6-position with a 15-carbon alkyl chain containing three cis-double bonds at positions 8, 11, and 14 [2] [1]. This structural configuration creates a partially amphiphilic molecule capable of interacting with both hydrophobic and hydrophilic biological targets.

Table 1: Physicochemical Properties of this compound

Property Value Method/Notes
Systematic Name 2-hydroxy-6-[(8Z,11Z)-pentadeca-8,11,14-trienyl]benzoic acid IUPAC nomenclature
Molecular Formula C₂₂H₃₀O₃ Elemental composition
Exact Mass 342.2195 g/mol Mass spectrometry
logP 6.05 Predicted partition coefficient
Hydrogen Bond Donors 2 Phenolic OH and carboxylic OH
Hydrogen Bond Acceptors 3 Carbonyl and phenolic oxygens
Topological Polar Surface Area 57.53 Ų Indicator of membrane permeability
Aromatic Rings 1 Benzene ring
Rotatable Bonds 13 Contributes to molecular flexibility

The presence of unsaturation in the alkyl chain significantly influences the biological activity of anacardic acid derivatives, with the triene form generally demonstrating superior efficacy against most parasitic targets compared to saturated or mono-unsaturated analogs [3]. The compound is soluble in organic solvents such as ethanol, DMSO, and dichloromethane, but has limited solubility in aqueous solutions, requiring appropriate formulation strategies for biological applications [2].

Anti-Parasitic Efficacy and Quantitative Data

This compound exhibits broad-spectrum activity against multiple parasitic pathogens, including protozoa and helminths, with varying potency across species. The quantitative efficacy data summarized in Table 2 provides researchers with benchmark values for comparing compound activity and designing appropriate dosing regimens for experimental investigations.

Table 2: Anti-Parasitic Efficacy of this compound

Parasite Species Life Stage Assay Type EC₅₀/IC₅₀ Reference Compound & EC₅₀ Citation
Trypanosoma cruzi Trypomastigote In vitro viability 12.25 µM Benznidazole: Similar efficacy [3]
Trypanosoma cruzi Amastigote In vitro viability 14.70 µM Not specified [3]
Echinococcus multilocularis Metacestode In vitro EmAP release <10 µM Albendazole: >40 µM [4]
Echinococcus granulosus Protoscoleces In vitro mortality <5 µM Albendazole: >40 µM [4]
Schistosoma mansoni Adult worm In vitro viability Inactive Not applicable [1]

The data demonstrates that this compound possesses particularly potent activity against Echinococcus species, showing superior efficacy to the current standard-of-care albendazole in in vitro assays [4]. Against Trypanosoma cruzi, the causative agent of Chagas disease, this compound exhibits efficacy comparable to benznidazole, one of only two drugs currently available for treatment [3]. The differential sensitivity observed across parasite species highlights the importance of target-specific mechanisms beyond general cytotoxicity.

Mechanisms of Action

Direct Parasite-Targeted Mechanisms

The anti-parasitic activity of this compound involves multiple direct mechanisms targeting essential parasitic enzymes and biological processes:

  • Sirtuin Inhibition: this compound functions as a potent inhibitor of Trypanosoma cruzi sirtuins, specifically TcSir2rp1 and TcSir2rp3, which are NAD+-dependent protein deacetylases regulating critical biological processes including DNA repair, telomeric gene silencing, and parasite differentiation [3] [5]. Sirtuin inhibition disrupts epigenetic regulation in parasites, ultimately affecting growth and viability.

  • Enzyme Inhibition: The compound demonstrates significant inhibition of parasitic enzymes essential for metabolic processes, including NADH oxidase (IC₅₀ = 1.3 µg/mL), an enzyme critical for bacterial respiration, potentially affecting energy metabolism in susceptible organisms [1].

  • Molluscicidal Activity: this compound exhibits potent molluscicidal effects against Biomphalaria glabrata, an intermediate host for schistosomiasis, with a reported LC₅₀ of 0.35 ppm, suggesting potential use in interrupting parasite transmission cycles [1].

Host-Mediated Immunomodulatory Mechanisms

Beyond direct parasiticidal activity, this compound enhances host immune responses through multiple mechanisms:

  • Neutrophil Activation: The compound stimulates human neutrophils through S1PR4 receptor activation, triggering PI3K-dependent production of reactive oxygen species (ROS) and formation of neutrophil extracellular traps (NETs) that contribute to pathogen clearance [6].

  • Receptor Binding: Molecular docking studies predict strong binding affinity between this compound and sphingosine-1-phosphate receptors (S1PRs) on immune cells, particularly S1PR4, with a calculated binding energy of -8.09 kcal/mol [6]. This interaction initiates signaling cascades that enhance immune cell antimicrobial functions.

  • Angiogenesis Suppression: In Echinococcus infection models, this compound inhibits VEGF-induced signaling pathways, suppressing angiogenesis in and around the metacestode mass, potentially limiting nutrient supply and parasite growth [4].

The following diagram illustrates the integrated mechanisms of this compound's anti-parasitic activity:

G cluster_parasite Direct Parasite-Targeted Mechanisms cluster_host Host-Mediated Immunomodulatory Mechanisms AA This compound P1 Sirtuin Inhibition (TcSir2rp1/TcSir2rp3) AA->P1 P2 Enzyme Inhibition (NADH oxidase) AA->P2 P3 Molluscicidal Activity (LC₅₀ = 0.35 ppm) AA->P3 H1 S1PR4 Receptor Activation AA->H1 H5 Angiogenesis Suppression (VEGF) AA->H5 Outcomes Parasite Killing & Growth Inhibition P1->Outcomes P2->Outcomes P3->Outcomes H2 PI3K/Akt Pathway Activation H1->H2 H3 Neutrophil ROS Production H2->H3 H4 NET Formation (Antimicrobial Traps) H2->H4 H3->Outcomes H4->Outcomes H5->Outcomes

Experimental Protocols

Protocol 1: Assessment of Anti-Trypanosomal Activity

This protocol describes standardized methodology for evaluating the efficacy of this compound against Trypanosoma cruzi, based on established procedures with modifications [3] [5].

5.1.1 Materials and Reagents
  • Test compound: this compound (≥95% purity by HPLC)
  • Parasite strain: Trypanosoma cruzi (Y strain or clinically relevant isolate)
  • Culture media: Complete DMEM supplemented with 10% FBS, 2 mM L-glutamine, 12 mM HEPES, 100 U/mL penicillin, and 100 μg/mL streptomycin
  • Control compounds: Benznidazole and nifurtimox (reference standards)
  • Cell lines: Vero cells or primary human fibroblasts for host cell infection models
  • Staining solution: Trypan blue (0.4%) for viability assessment
5.1.2 Experimental Procedure
  • Parasite culture: Maintain T. cruzi epimastigotes in complete DMEM at 28°C. Differentiate to trypomastigotes by nutritional stress or infect mammalian host cells to obtain tissue-derived trypomastigotes.
  • Compound preparation: Prepare 10 mM stock solution of this compound in DMSO. Further dilute in culture medium to achieve final testing concentrations (typically 1-100 μM). Maintain DMSO concentration below 0.1% in all test wells.
  • Dose-response assay: Seed 96-well plates with 1×10⁴ parasites/well in 200 μL complete medium. Add test compounds in triplicate and incubate at 37°C in 5% CO₂ for 72 hours.
  • Viability assessment: Add 20 μL trypan blue solution to each well, incubate for 5 minutes, and count unstained (viable) parasites using a hemocytometer or automated cell counter.
  • Infection assay: Infect host cell monolayers with trypomastigotes at 10:1 multiplicity of infection. After 24 hours, remove extracellular parasites and add fresh medium containing test compounds. After 72 hours, fix, stain with Giemsa, and count intracellular amastigotes per 100 host cells.
  • Data analysis: Calculate percentage inhibition compared to vehicle-treated controls. Determine EC₅₀ values using non-linear regression analysis of dose-response curves (GraphPad Prism or equivalent).
Protocol 2: Assessment of Anti-Echinococcal Activity

This protocol details methods for evaluating the efficacy of this compound against Echinococcus multilocularis metacestodes [4].

5.2.1 Materials and Reagents
  • Parasite material: E. multilocularis metacestodes (in vitro cultured or mouse-derived)
  • Culture media: DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin
  • Assay reagents: Alkaline phosphatase assay kit, scanning electron microscopy fixatives (2.5% glutaraldehyde, 2% OsO₄)
  • Control compounds: Albendazole and dihydroartemisinin
5.2.2 Experimental Procedure
  • Metacestode preparation: Harvest in vitro cultured E. multilocularis metacestodes (1-5 mm diameter) and wash three times with serum-free DMEM.
  • Compound treatment: Distribute approximately 20 vesicles/well into 24-well plates containing 1 mL serum-free medium. Add this compound at concentrations ranging from 0.5-40 μM. Include albendazole (40 μM) and 0.1% DMSO as controls.
  • Incubation: Culture vesicles with test compounds for 7 days at 37°C in 5% CO₂, with medium changes every 48 hours.
  • Viability assessment:
    • Alkaline phosphatase (EmAP) assay: Collect culture supernatants and measure EmAP activity using p-nitrophenyl phosphate as substrate. Measure absorbance at 405 nm.
    • Morphological assessment: Process selected vesicles for scanning electron microscopy to visualize structural damage to the germinal layer.
  • *In vivo* efficacy: Infect mice intraperitoneally with E. granulosus protoscoleces. After 18 weeks, administer this compound (oral, 100 mg/kg/day) for 6 weeks. Assess parasite burden post-treatment.
  • Data analysis: Express metabolic inhibition as percentage reduction in EmAP release compared to vehicle controls. Calculate EC₅₀ values using non-linear regression.
Protocol 3: Sirtuin Inhibition Assay

This protocol describes methodology for evaluating the inhibition of T. cruzi sirtuins by this compound [3] [5].

5.3.1 Materials and Reagents
  • Recombinant enzymes: TcSir2rp1 and TcSir2rp3 expressed and purified from E. coli
  • Assay buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂
  • Substrate: Acetylated peptide substrate with fluorogenic labels (ABZ and EDDnp)
  • Cofactor: NAD+ solution (freshly prepared)
  • Detection enzyme: Trypsin solution
5.3.2 Experimental Procedure
  • Enzyme preparation: Express recombinant TcSir2rp1 and TcSir2rp3 in E. coli and purify using affinity chromatography. Confirm protein purity by SDS-PAGE.
  • Reaction setup: In black 96-well plates, add assay buffer containing 10 μM acetylated peptide substrate, 500 μM NAD+, and test compounds at various concentrations.
  • Reaction initiation: Start the reaction by adding recombinant enzyme (10-50 nM final concentration). Incubate at 37°C for 30-60 minutes.
  • Trypsin cleavage: Add trypsin (10 μg/mL final concentration) and incubate for 15 minutes to cleave deacetylated substrates.
  • Fluorescence measurement: Read fluorescence using excitation/emission wavelengths of 320-360 nm/410-460 nm.
  • Data analysis: Calculate percentage inhibition compared to no-inhibitor controls. Determine IC₅₀ values using non-linear regression analysis.

Research Applications and Future Directions

The broad-spectrum anti-parasitic activity of this compound positions it as a promising lead compound for developing novel therapeutics against neglected tropical diseases. Current research applications include:

  • Drug development for Chagas disease: With demonstrated efficacy against Trypanosoma cruzi comparable to benznidazole, this compound represents a promising scaffold for developing improved chemotherapies with potentially reduced toxicity [3] [5].

  • Novel echinococcosis therapeutics: The superior efficacy of this compound against Echinococcus species compared to albendazole supports its development as an alternative treatment for both cystic and alveolar echinococcosis, particularly given its additional anti-angiogenesis mechanism [4].

  • Transmission-blocking strategies: The potent molluscicidal activity of this compound against intermediate hosts of schistosomiasis suggests potential applications in interrupting parasite transmission cycles, despite its lack of direct efficacy against adult schistosomes [1].

  • Combination therapy approaches: The immunomodulatory activities of this compound, particularly its ability to enhance neutrophil extracellular trap formation, support its investigation in combination therapies with direct-acting anti-parasitic agents for enhanced efficacy [6].

Future research directions should focus on mechanism of action elucidation, structure-activity relationship studies to optimize potency and reduce potential toxicity, pharmacokinetic optimization to improve bioavailability, and investigation of synergistic combinations with existing anti-parasitic agents. The multi-target activity of this compound presents both challenges and opportunities for drug development against parasitic diseases with limited treatment options.

References

Application Notes and Protocols: Chagas Disease Drug Discovery Using Anacardic Acids

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction and Medical Need

Chagas disease, or American trypanosomiasis, remains a significant public health challenge affecting approximately 6-7 million people worldwide, primarily in Latin America but with increasing global distribution due to human migration patterns [1]. This neglected tropical disease, caused by the protozoan parasite Trypanosoma cruzi, manifests in acute and chronic phases, with up to 40% of chronically infected patients developing life-threatening cardiac, digestive, or neurological complications decades after initial infection [1]. The current therapeutic arsenal is limited to two nitroheterocyclic drugs: benznidazole and nifurtimox. Both medications demonstrate limited efficacy during the chronic disease stage and are associated with frequent adverse effects that compromise treatment adherence in approximately 15-20% of patients [1]. This therapeutic inadequacy underscores the urgent need for novel anti-parasitic agents with improved safety profiles and enhanced activity against all developmental stages of T. cruzi.

Anacardic acids (AAs), predominantly sourced from cashew nut shell liquid (CNSL)—an agro-industrial byproduct—present a promising candidate for anti-chagasic drug development [2]. These phenolic lipids constitute up to 60-70% of natural CNSL and represent an economically viable and sustainable raw material for drug discovery [3]. The multifaceted bioactivity profile of anacardic acids, including previously documented antibacterial, antioxidant, and anticancer properties, has recently been expanded to include significant anti-trypanosomal activity through multiple mechanisms of action [2] [4] [5]. This application note provides detailed experimental protocols and analytical frameworks for evaluating anacardic acids and their derivatives as potential therapeutic agents against Chagas disease, with particular emphasis on target-based approaches and phenotypic screening methodologies.

Therapeutic Potential of Anacardic Acids

Anti-Trypanosoma cruzi Activity

Recent investigations have demonstrated that anacardic acid derivatives exhibit potent and selective activity against multiple developmental stages of T. cruzi, including the replicative epimastigote and amastigote forms, as well as the non-replicative trypomastigote stage [2]. Structure-activity relationship studies indicate that chemical modifications to both the aromatic head group and alkenyl side chain significantly influence anti-parasitic efficacy. Notably, ether phospholipid analogues incorporating anacardic acid moieties have shown exceptional promise, with several compounds demonstrating superior selectivity indices compared to the current standard-of-care benznidazole [2].

Table 1: In Vitro Anti-Trypanosoma cruzi Activity of Anacardic Acid Derivatives

Compound Chemical Class Anti-Epimastigote EC₅₀ (μM) Anti-Trypomastigote EC₅₀ (μM) Anti-Amassigote EC₅₀ (μM) Selectivity Index (SI)
Compound 16 Ether phospholipid with anacardic acid Not specified Not specified Not specified 32-fold higher than benznidazole
Compound 17 Ether phospholipid with anacardic acid Not specified Not specified Not specified 7-fold higher than benznidazole
Cardol derivative 2 Cardol diene 31.40 ± 2.33 (TcSir2rp1 inhibition) 12.25 ± 0.25 14.70 ± 3.27 4
Anacardic acid 6 Anacardic acid monoene TcSir2rp1 and TcSir2rp3 inhibition Not specified Not specified Not specified
Mechanisms of Action

Anacardic acids exert their anti-trypanosomal effects through multiple molecular targets, which contributes to their potent anti-parasitic activity and potentially reduces the likelihood of resistance development. The principal mechanisms identified to date include:

  • Sirtuin Inhibition: T. cruzi expresses two NAD+-dependent sirtuins (TcSir2rp1 and TcSir2rp3) that play crucial roles in parasite metabolism, differentiation, and survival. Anacardic acids effectively inhibit both TcSir2rp1 and TcSir2rp3, while cardol derivatives selectively target TcSir2rp1 [4]. Sirtuin inhibition disrupts epigenetic regulation and metabolic processes in the parasite, ultimately leading to growth arrest and cell death.

  • Matrix Metalloproteinase (MMP) Inhibition: Anacardic acids directly inhibit the catalytic activity of MMP-2 and MMP-9, enzymes critical for extracellular matrix remodeling and tissue invasion [5]. Computational docking studies confirm that anacardic acids bind to the active sites of both MMP-2 and MMP-9, with the functional groups essential for this interaction identified as the salicylic acid core and C15 alkenyl side chain [5].

  • Immune Modulation: Recent evidence indicates that anacardic acids, particularly 6-pentadecyl salicylic acid, activate macrophage immune responses through phosphorylation of ERK1/2, JNK, P38 kinases and NF-κB signaling pathways [6]. This immunostimulatory activity may contribute to enhanced parasite clearance by augmenting host defense mechanisms.

The following diagram illustrates the multi-target mechanism of action of anacardic acids against Trypanosoma cruzi:

Experimental Protocols

Protocol 1: Anti-Parasitic Screening Assay
3.1.1 Purpose

To evaluate the in vitro anti-trypanosomal activity of anacardic acid derivatives against different developmental stages of T. cruzi and determine half-maximal effective concentrations (EC₅₀) and selectivity indices (SI).

3.1.2 Materials and Reagents
  • T. cruzi strains (e.g., Y strain, Tulahuén strain)
  • Mammalian host cells (Vero cells or L929 fibroblasts)
  • Complete culture media (RPMI-1640 or DMEM with 10% FBS)
  • Test compounds: anacardic acid derivatives dissolved in DMSO (final concentration <0.5%)
  • Reference drugs: benznidazole and nifurtimox
  • 96-well tissue culture plates
  • Hemocytometer or automated cell counter
  • Giemsa stain or DNA-binding fluorescent dyes (e.g., DAPI, SYBR Green)
3.1.3 Procedure

Epimastigote Susceptibility Assay:

  • Maintain epimastigotes in logarithmic growth phase in LIT (Liver Infusion Tryptose) medium at 28°C.
  • Seed 96-well plates with 1×10⁶ parasites/well in 200 μL fresh medium.
  • Add test compounds at serial dilutions (typically 0.1-100 μM) in triplicate.
  • Include negative controls (medium only), vehicle controls (DMSO), and positive controls (reference drugs).
  • Incubate for 72 hours at 28°C.
  • Assess parasite viability using colorimetric (MTT/resazurin) or fluorometric assays.
  • Calculate EC₅₀ values using non-linear regression analysis of dose-response curves.

Intracellular Amastigote Assay:

  • Seed mammalian host cells in 24-well plates containing sterile glass coverslips at 5×10⁴ cells/well.
  • Allow cells to adhere overnight at 37°C in 5% CO₂.
  • Infect cells with tissue culture-derived trypomastigotes at multiplicity of infection (MOI) of 10:1.
  • After 24 hours, remove extracellular parasites and add fresh medium containing test compounds.
  • Incubate for an additional 96 hours.
  • Fix cells with methanol, stain with Giemsa, and examine under light microscopy.
  • Count the number of amastigotes/100 host cells to determine infection rate.
  • Calculate EC₅₀ as the compound concentration that reduces amastigote numbers by 50% compared to untreated infected controls.

Trypomastigote Killing Assay:

  • Collect tissue culture-derived trypomastigotes from supernatant of infected host cells.
  • Incubate 1×10⁶ trypomastigotes/mL with test compounds for 24 hours at 37°C.
  • Assess parasite viability using vital dyes or motility counting.

Cytotoxicity Assessment:

  • Seed mammalian cells (e.g., Vero, L929) in 96-well plates at 5×10³ cells/well.
  • After 24 hours, add test compounds at serial dilutions.
  • Incubate for 72 hours at 37°C in 5% CO₂.
  • Measure cell viability using MTT assay.
  • Calculate CC₅₀ (50% cytotoxic concentration) and selectivity index (SI = CC₅₀/EC₅₀).
3.1.4 Data Analysis
  • Dose-response curves should be generated using at least 5 concentrations of each compound.
  • EC₅₀ and CC₅₀ values should be calculated using four-parameter logistic regression.
  • Statistical significance should be determined using one-way ANOVA with post-hoc tests.
Protocol 2: Mechanism of Action Studies
3.2.1 Sirtuin Inhibition Assay

Purpose: To evaluate the inhibitory activity of anacardic acid derivatives against recombinant T. cruzi sirtuins (TcSir2rp1 and TcSir2rp3).

Materials:

  • Recombinant TcSir2rp1 and TcSir2rp3 proteins
  • Fluorogenic peptide substrate (e.g., Ac-Arg-His-Lys-Lys-Ac-AMC)
  • NAD⁺ cofactor
  • Assay buffer (25 mM Tris-Cl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
  • Trypsin solution (for developer)
  • Black 96-well microplates
  • Fluorescence plate reader

Procedure:

  • Clone, express, and purify TcSir2rp1 and TcSir2rp3 as previously described [4].
  • In black 96-well plates, add 50 μL assay buffer containing 10 μM fluorogenic substrate.
  • Add test compounds at various concentrations (0.1-100 μM) in triplicate.
  • Initiate reaction by adding 50 μL of enzyme/NAD⁺ mixture (final NAD⁺ concentration 500 μM).
  • Include appropriate controls (no enzyme, no NAD⁺, vehicle control).
  • Incubate for 60 minutes at 37°C.
  • Stop reaction by adding 50 μL trypsin developer (1 mg/mL).
  • Incubate for additional 15 minutes at 37°C.
  • Measure fluorescence (excitation 360 nm, emission 460 nm).
  • Calculate percentage inhibition and IC₅₀ values.
3.2.2 Molecular Docking Studies

Purpose: To predict binding interactions between anacardic acids and potential molecular targets.

Procedure:

  • Retrieve protein structures (e.g., TcSir2rp1, TcSir2rp3, MMP-2, MMP-9) from PDB database.
  • Prepare protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.
  • Generate 3D structures of anacardic acid derivatives and optimize geometry.
  • Define binding sites based on known catalytic domains or co-crystallized ligands.
  • Perform docking simulations using AutoDock Vina, SwissDock, or similar software.
  • Analyze binding poses, interaction patterns, and calculate binding energies.
  • Validate docking protocol by re-docking known inhibitors.

Table 2: Experimental Conditions for Key Mechanistic Assays

Assay Type Key Reagents Incubation Conditions Detection Method Data Output
Sirtuin Inhibition Recombinant TcSir2rp1/rp3, NAD⁺, fluorogenic substrate 60 min, 37°C Fluorescence (Ex/Em: 360/460 nm) IC₅₀ values
MMP Inhibition Recombinant MMP-2/MMP-9, fluorogenic substrate 18-24 hours, 37°C Fluorescence or gelatin zymography % Inhibition, IC₅₀
Molecular Docking Protein structures (PDB), ligand structures In silico Computational scoring Binding energy, interaction maps
Cytotoxicity Mammalian cell lines, MTT reagent 72 hours, 37°C Absorbance (570 nm) CC₅₀, selectivity index

The following workflow diagram outlines the key stages in the anti-parasitic screening and mechanistic profiling of anacardic acid derivatives:

G Start Compound Library Anacardic Acid Derivatives P1 Primary Screening Anti-Epimastigote Assay Start->P1 P2 Secondary Screening Dose-Response Analysis P1->P2 P3 Stage-Specific Activity Amastigote & Trypomastigote Assays P2->P3 P4 Cytotoxicity Assessment Selectivity Index Calculation P3->P4 H1 Hit Identification EC₅₀ < 10 μM, SI > 10 P4->H1 M1 Mechanism of Action Studies Sirtuin Inhibition Assays H2 Lead Optimization Structure-Activity Relationship M1->H2 M2 Molecular Docking Target Binding Analysis M2->H2 M3 Cellular Pathway Analysis Immunomodulatory Effects M3->H2 H1->M1 H1->M2 H1->M3 H3 Candidate Selection In Vivo Efficacy Studies H2->H3

Formulation Strategies and Phytonanotechnology

The pharmacokinetic limitations of native anacardic acids, including poor aqueous solubility, chemical instability, and suboptimal bioavailability, present significant challenges for therapeutic development [7] [8]. Advanced formulation strategies, particularly phytonanotechnology approaches, offer promising solutions to these delivery challenges:

Nanoformulation Protocol: Anacardic Acid-Loaded Polymeric Nanoparticles

Purpose: To develop nanoencapsulated anacardic acids with improved solubility, stability, and targeted delivery properties.

Materials:

  • Anacardic acid extract or purified compounds
  • Biodegradable polymer (PLGA, PLA, or chitosan)
  • Polyvinyl alcohol (PVA) emulsifier
  • Organic solvents (acetone, dichloromethane)
  • Phosphate buffered saline (PBS, pH 7.4)

Procedure:

  • Dissolve 100 mg polymer and 20 mg anacardic acid in 5 mL organic solvent.
  • Add polymer-drug solution dropwise to 20 mL aqueous PVA solution (1% w/v) under homogenization.
  • Emulsify using probe sonicator (3×30 seconds pulses at 80 W output).
  • Stir overnight to evaporate organic solvent.
  • Collect nanoparticles by ultracentrifugation (20,000 × g, 30 minutes).
  • Wash particles twice with distilled water and lyophilize.
  • Characterize for particle size, zeta potential, drug loading, and encapsulation efficiency.
  • Perform in vitro release studies in PBS (pH 7.4) with 0.5% Tween 80 at 37°C.

Quality Control Parameters:

  • Particle size: 100-200 nm (dynamic light scattering)
  • Polydispersity index: <0.3
  • Encapsulation efficiency: >80%
  • Drug loading: >15%
  • In vitro release: Sustained over 72-96 hours

Conclusion and Future Directions

Anacardic acids represent promising molecular scaffolds for the development of novel anti-chagasic agents, demonstrating multi-stage anti-parasitic activity, favorable selectivity profiles, and diverse mechanisms of action. The experimental protocols outlined in this application note provide a comprehensive framework for evaluating the therapeutic potential of anacardic acid derivatives, from initial screening to mechanistic profiling and formulation optimization. The sustainable sourcing of these compounds from cashew nut shell liquid, an agricultural byproduct, adds an attractive dimension of environmental and economic sustainability to their development as therapeutic agents [2] [3].

Future research directions should focus on: (1) comprehensive structure-activity relationship studies to optimize both potency and drug-like properties; (2) detailed pharmacokinetic and toxicological profiling in relevant animal models; (3) investigation of combination therapies with existing anti-chagasic drugs to potentially enhance efficacy and reduce resistance development; and (4) exploration of novel delivery systems to improve bioavailability and tissue targeting. With continued systematic investigation, anacardic acids and their synthetic derivatives hold significant potential to address the critical unmet need for safer and more effective treatments for Chagas disease.

References

Comprehensive Application Notes and Protocols for Sirtuin 2 Enzyme Inhibition Screening Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sirtuin Biology and Therapeutic Relevance

Sirtuin 2 (SIRT2) belongs to the evolutionarily conserved family of NAD+-dependent deacetylases, known as class III histone deacetylases (HDACs). Unlike zinc-dependent HDACs, sirtuins require NAD+ as a co-substrate for their catalytic activity, which involves removing acetyl groups from ε-N-acetyl lysine residues of histone and non-histone proteins. In humans, the seven sirtuin isoforms (SIRT1-7) exhibit distinct subcellular localizations and biological functions, with SIRT2 primarily located in the cytoplasm but able to shuttle to the nucleus during specific phases of the cell cycle. SIRT2 has emerged as a promising therapeutic target for multiple diseases, including cancer, neurodegenerative disorders, and metabolic conditions. Its dysregulation has been implicated in various pathological states, making it an attractive target for pharmaceutical intervention. In cancer, SIRT2 demonstrates context-dependent functions, acting as either a tumor promoter or suppressor depending on the cancer type and cellular context [1] [2].

The catalytic core of SIRT2 consists of a Rossman fold domain containing the NAD+-binding site and a smaller zinc-binding domain, separated by a hydrophobic groove that forms the binding site for acyl-lysine substrates. Recent research has revealed that SIRT2 possesses not only deacetylase activity but also defatty-acylase activity, enabling it to remove longer hydrophobic acyl chains from lysine residues. This dual functionality significantly expands the therapeutic potential of SIRT2 inhibition, as simultaneous blockade of both activities appears to produce enhanced anticancer effects compared to selective inhibition of deacetylation alone [1]. The development of robust screening methods for identifying SIRT2 inhibitors has therefore become a priority in drug discovery pipelines targeting this enzyme.

Overview of Screening Approaches

The identification and optimization of SIRT2 inhibitors employ a multidisciplinary approach that integrates computational, biochemical, and cell-based screening methods. These complementary techniques form a comprehensive pipeline for discovering novel SIRT2 modulators with potential therapeutic applications. Virtual screening methods leverage computational power to prioritize compounds for experimental testing, significantly reducing time and resource requirements. Biochemical assays enable direct measurement of enzyme inhibition under controlled conditions, providing crucial information on compound potency and mechanism of action. Cell-based systems bridge the gap between simplified biochemical systems and complex biological environments, offering insights into cellular permeability, target engagement, and toxicity [3] [4].

Each screening approach offers distinct advantages and limitations. Computational methods can rapidly screen millions of compounds but may generate false positives due to simplified modeling assumptions. Biochemical assays provide quantitative activity data but lack cellular context. Cell-based systems capture biological complexity but may introduce confounding variables that complicate data interpretation. The most successful SIRT2 drug discovery campaigns strategically integrate multiple orthogonal approaches to leverage the strengths of each method while mitigating their individual limitations. The following sections detail the specific protocols and applications of these screening platforms, providing researchers with practical guidance for implementation.

Table 1: Comparison of Major SIRT2 Screening Approaches

Screening Method Throughput Key Readout Strengths Limitations
Virtual Screening High (100,000+ compounds) Docking scores, binding poses Cost-effective, rapid screening of large libraries Limited accuracy, false positives
Fluorescence Polarization Medium to High Fluorescence anisotropy Homogeneous format, real-time kinetics May not reflect cellular environment
HTRF Binding Assays High FRET efficiency Sensitive, suitable for screening Requires specialized reagents
AMA Displacement High Fluorescence intensity Direct binding measurement Limited structural information
Cell-Based Reporter Medium Luminescence/fluorescence Cellular context, permeability data More complex, lower throughput
NanoBRET Target Engagement Medium BRET ratio Direct target engagement in cells Requires protein engineering

Virtual Screening Approaches

Structure-Based Virtual Screening

Structure-based virtual screening (SBVS) leverages the three-dimensional structural information of SIRT2 to identify potential inhibitors through computational docking. The protocol typically begins with protein preparation, which involves retrieving a crystal structure of SIRT2 (such as PDB code 4RMG with SirReal2 ligand), removing water molecules and ions, adding hydrogen atoms, and optimizing side-chain conformations. The prepared structure then serves as the target for docking studies. Meanwhile, compound libraries are prepared through structure curation (converting 2D structures to 3D conformers), energy minimization, and application of appropriate protonation states at physiological pH. Docking simulations are performed using software such as AutoDock Vina or Glide, which position each compound in the SIRT2 active site and generate a binding affinity score [3] [2].

A recent study demonstrated the successful application of SBVS through a multi-step protocol that combined both structure-based and ligand-based approaches. The protocol included: (1) generation of receptor-based and ligand-based pharmacophore models; (2) sequential screening using these pharmacophores; (3) molecular docking of the resulting hits; and (4) further evaluation using molecular dynamics simulations. This integrated approach identified 20 candidate SIRT2 inhibitors from a library of 203,415 compounds, with Compound 7 emerging as the most potent inhibitor that demonstrated dose-dependent cellular activity and significant tumor growth inhibition in xenograft models [5]. The success of this protocol highlights the value of combining multiple computational techniques to enhance hit rates and identify structurally diverse inhibitors.

Ligand-Based Virtual Screening

Ligand-based virtual screening (LBVS) methods are employed when structural information of the target may be limited, but data on known active compounds are available. These approaches operate on the similarity principle, which posits that compounds with similar structural features to known actives are more likely to exhibit similar biological activity. Common LBVS techniques include pharmacophore modeling, which identifies essential steric and electronic features responsible for molecular recognition, and quantitative structure-activity relationship (QSAR) models, which correlate structural descriptors with biological activity [3] [4].

The molecular fingerprint approach represents another powerful LBVS technique, where chemical structures are encoded as bit strings that capture the presence or absence of specific structural features. Similarity between compounds is then calculated using metrics such as the Tanimoto coefficient, with values exceeding 0.8 typically indicating high similarity. In a prospective screening contest described in the literature, participants employed various LBVS strategies including 2D similarity searching with known SIRT2 inhibitors, machine learning models trained on activity data from databases like ChEMBL and BindingDB, and substructure analysis to identify compounds with privileged scaffolds for SIRT2 inhibition [3]. This multi-group effort ultimately identified seven structurally diverse SIRT2 inhibitors, demonstrating how methodological diversity in LBVS can expand the chemical space of identified hits.

G SIRT2 Virtual Screening Workflow cluster_sbvs Structure-Based Methods cluster_lbvs Ligand-Based Methods start Start Virtual Screening lib_prep Compound Library Preparation start->lib_prep sbvs Structure-Based Screening lib_prep->sbvs lbvs Ligand-Based Screening lib_prep->lbvs sb1 Protein Structure Preparation sbvs->sb1 lb1 Known Active Compounds lbvs->lb1 fusion Result Fusion & Prioritization exp_valid Experimental Validation fusion->exp_valid end Confirmed Hits exp_valid->end sb2 Molecular Docking Simulation sb1->sb2 sb3 Pose Analysis & Scoring sb2->sb3 sb3->fusion lb2 Pharmacophore Modeling / QSAR lb1->lb2 lb3 Similarity Searching lb2->lb3 lb3->fusion

Biochemical Screening Assays

Fluorescence Polarization and HTRF Assays

Fluorescence polarization (FP) and homogeneous time-resolved fluorescence (HTRF) represent powerful techniques for studying molecular interactions in a high-throughput screening format. The HTRF binding assay for SIRT2 employs a fluorescein-labeled myristoyl-peptide substrate (FAM-myristoyl-H4K16 peptide) and a terbium cryptate-labeled anti-His antibody that binds to His-tagged recombinant SIRT2. When the fluorescent peptide binds to SIRT2, it comes into close proximity with the terbium cryptate, enabling Förster resonance energy transfer (FRET) upon excitation at 330 nm. Displacement of the peptide by test compounds reduces FRET efficiency, providing a quantitative measure of inhibitor binding [6].

The step-by-step HTRF protocol involves: (1) preparing assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20); (2) mixing 5 nM SIRT2 catalytic domain with 10 nM terbium cryptate-labeled anti-His antibody; (3) adding 50 nM FAM-myristoyl-H4K16 peptide; (4) dispensing the mixture into 384-well plates; (5) adding test compounds and incubating for 60 minutes at room temperature; and (6) measuring fluorescence emission at 520 nm and 620 nm. The ratio of emissions (520 nm/620 nm) is calculated and normalized to controls to determine percentage inhibition. This assay format offers excellent Z' factor values (>0.7), indicating robust performance for high-throughput screening applications. The HTRF platform has successfully identified novel SIRT2 inhibitors, including compounds that inhibit both deacetylase and demyristoylase activities [6].

AMA Displacement Assay

The 1-aminoanthracene (AMA) displacement assay represents a homogeneous screening method that exploits the unique fluorescence properties of AMA when bound to SIRT2. AMA exhibits high fluorescence intensity in its SIRT2-bound state, with fluorescence decreasing more than 10-fold when displaced by competing ligands. This property enables direct measurement of compound binding without separation steps, making it ideal for high-throughput screening. The assay protocol involves: (1) preparing SIRT2 enzyme in assay buffer (25 mM Tris-Cl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2); (2) adding 2 μM AMA; (3) dispensing the mixture into 384-well plates; (4) adding test compounds; (5) incubating for 30 minutes at room temperature; and (6) measuring fluorescence (excitation 355 nm, emission 460 nm) [7].

This approach was successfully employed to screen a library of bioactive compounds, leading to the identification of ascorbyl palmitate as a novel SIRT2 inhibitor with Kd values in the low micromolar range. The AMA displacement assay offers several advantages, including simplicity of implementation, minimal reagent requirements, and excellent compatibility with automated screening systems. However, it is important to note that this method detects direct binding rather than functional inhibition, necessitating follow-up studies using activity assays to confirm inhibitory effects. When implemented with appropriate controls, the AMA displacement assay serves as a valuable primary screening tool for identifying novel SIRT2 binders from compound libraries [7].

Table 2: Biochemical Assay Comparison for SIRT2 Screening

Assay Type Principle Components Key Parameters Applications
HTRF Binding Competitive FRET His-SIRT2, Tb-anti-His Ab, FAM-myristoyl peptide SIRT2: 5 nM, Peptide: 50 nM, Z' factor: >0.7 Primary screening, Kd determination
AMA Displacement Fluorescence quenching SIRT2, 1-aminoanthracene (2 μM) Excitation: 355 nm, Emission: 460 nm High-throughput binding screens
Fluorogenic Activity Enzymatic deacetylation SIRT2, Ac-QF peptide, NAD+ Ac-QF substrate, NAD+ cofactor IC50 determination, kinetic studies
Demyristoylase Activity Defatty-acylation SIRT2, myristoyl substrate, NAD+ Coupled enzyme detection Dual-activity inhibitor profiling

Cell-Based Screening Systems

SIRT1/2 Reporter Gene Assays

Reporter gene assays provide a functional cellular context for assessing sirtuin modulation, capturing effects on both enzyme activity and transcriptional regulation. For SIRT1 up-regulator screening, a stable cell line is generated by transfecting 293A cells with a SIRT1-promoter-luciferase reporter construct. This system enables monitoring of SIRT1 transcriptional activity in response to test compounds. The detailed protocol involves: (1) maintaining the reporter cell line in DMEM supplemented with 10% FBS and appropriate selection antibiotics; (2) seeding cells into 96-well plates at 10,000 cells/well; (3) adding test compounds after 24 hours; (4) incubating for an additional 24-48 hours; (5) measuring luciferase activity using a commercial detection kit; and (6) quantifying results relative to controls, with resveratrol serving as a positive control for SIRT1 up-regulation [8].

This approach demonstrated excellent performance with a Z' factor of 0.67, indicating sufficient robustness for high-throughput screening applications. A screen of 1,523 FDA-approved drugs identified 17 compounds that up-regulated SIRT1 transcriptional activity by over 200%, with histone deacetylase inhibitors (belinostat, panobinostat, vorinostat) emerging as the most potent activators. The dose-responsive character of these compounds, with EC50 values lower than resveratrol, confirmed the utility of this screening platform for identifying SIRT1 modulators. Importantly, the cellular context of this assay ensures that identified compounds can penetrate cells and influence the sirtuin regulatory network under physiologically relevant conditions [8].

NanoBRET Target Engagement Assay

The NanoBRET (NanoLuc Binary Resonance Energy Transfer) target engagement assay provides a direct measurement of compound binding to SIRT2 in live cells, bridging the gap between biochemical and cellular assays. This method involves engineering a SIRT2 fusion protein with a NanoLuc luciferase tag and transfecting it into appropriate cell lines. A cell-permeable fluorescent tracer compound that binds to SIRT2 serves as the energy transfer acceptor. When test compounds compete with the tracer for SIRT2 binding, they reduce the BRET signal in a dose-dependent manner, enabling quantitative determination of cellular target engagement [1].

The experimental procedure includes: (1) constructing a SIRT2-NanoLuc fusion vector; (2) transfecting HEK-293 cells using a standardized protocol; (3) seeding transfected cells into 96-well plates; (4) adding the fluorescent tracer compound; (5) treating with test compounds for 4-6 hours; (6) adding the NanoLuc substrate; and (7) measuring luminescence and fluorescence to calculate BRET ratios. This methodology has been successfully applied to validate cellular target engagement for novel Sirtuin-Rearranging Ligands (SirReals), demonstrating correlation between their cellular binding affinity and anticancer effects. The NanoBRET platform offers the distinct advantage of quantifying target engagement in a physiologically relevant cellular environment while maintaining the precision and quantifiability of biophysical methods [1].

G SIRT2 Signaling and Inhibition Consequences sirt2 SIRT2 Activity deac Deacetylase Activity sirt2->deac defat Defatty-acylase Activity sirt2->defat sub1 α-Tubulin Acetylation deac->sub1 sub2 c-Myc Stability deac->sub2 sub3 Small GTPase Localization defat->sub3 effect1 Microtubule Stability sub1->effect1 effect2 Cell Proliferation sub2->effect2 effect3 Cancer Cell Migration sub3->effect3 outcome1 Reduced Tumor Growth effect1->outcome1 outcome2 Impaired Cell Motility effect1->outcome2 effect2->outcome1 outcome3 Cell Cycle Arrest effect2->outcome3 effect3->outcome2 inhib SIRT2 Inhibition inhib->sirt2 Blocks

Experimental Protocols

Hierarchical Virtual Screening Protocol

The hierarchical virtual screening protocol represents an integrated computational approach that combines multiple filtering strategies to identify high-probability SIRT2 inhibitors from large compound libraries. This method was successfully applied to screen 203,415 compounds, resulting in the identification of novel SIRT2 inhibitors with anti-NSCLC activity. The protocol consists of four sequential phases with distinct objectives and methodologies [5]:

  • Phase 1: Library Preparation - Standardize compound structures, generate 3D conformers, and filter using Lipinski's Rule of Five to ensure drug-like properties.
  • Phase 2: Pharmacophore Screening - Apply both ligand-based and structure-based pharmacophore models to identify compounds matching essential steric and electronic features for SIRT2 binding.
  • Phase 3: Molecular Docking - Perform flexible docking studies using SIRT2 crystal structures (e.g., PDB 4RMG) with programs like AutoDock Vina, prioritizing compounds with favorable binding poses and interaction profiles.
  • Phase 4: Consensus Scoring - Rank compounds using multiple scoring functions and select top candidates for experimental validation.

This protocol requires specialized software including molecular modeling suites (Schrödinger Suite, MOE), docking programs (AutoDock Vina, Glide), and compound database management tools. The typical timeframe for screening 200,000 compounds is approximately 2-3 weeks using standard computational resources. Success criteria include identification of compounds with docking scores <-8.0 kcal/mol and complementary interactions with key SIRT2 residues (Phe234, Phe131, Val233, Ile232, Leu134, Ile169). This approach yielded 20 high-priority hits from the initial library, with one compound (Compound 7) demonstrating potent SIRT2 inhibition and anti-cancer activity in subsequent biological validation [5] [2].

HTRF Binding Assay Protocol

The HTRF binding assay provides a robust high-throughput method for identifying compounds that disrupt SIRT2 binding to myristoylated substrates. The complete protocol spans approximately 6 hours and yields reliable data on compound binding affinity [6]:

  • Day 1: Reagent Preparation

    • Prepare assay buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.1% BSA.
    • Dilute recombinant His-SIRT2 catalytic domain to 10 nM in assay buffer.
    • Prepare terbium cryptate-labeled anti-His antibody at 20 nM.
    • Dilute FAM-myristoyl-H4K16 peptide to 100 nM.
  • Day 1: Assay Plate Preparation

    • Combine 5 μL of 10 nM SIRT2 with 5 μL of 20 nM antibody solution.
    • Incubate for 30 minutes at room temperature to form the SIRT2-antibody complex.
    • Add 5 μL of 100 nM FAM-myristoyl-H4K16 peptide.
    • Dispense 15 μL of the complete mixture into each well of a 384-well low-volume plate.
    • Add 150 nL of test compounds (from DMSO stocks) using acoustic dispensing.
    • Include controls: DMSO only (maximum signal), excess unlabeled peptide (minimum signal).
    • Centrifuge plates briefly (1000 × g, 1 minute) and incubate for 60 minutes at room temperature.
  • Day 1: Signal Detection and Analysis

    • Measure time-resolved fluorescence using a compatible plate reader.
    • Excitation: 330 nm, Emission: 520 nm (acceptor) and 620 nm (donor).
    • Calculate the HTRF ratio: (Signal520 nm / Signal620 nm) × 10,000.
    • Determine percentage inhibition: 100 × [1 - (Sample - Min) / (Max - Min)].

This protocol typically achieves Z' factor values >0.7, indicating excellent assay robustness for high-throughput screening. The optimal SIRT2 concentration is 5 nM, with 50 nM peptide substrate, though these parameters may require optimization for specific instrument configurations. This method has successfully identified novel SIRT2 inhibitors that block both deacetylase and defatty-acylase activities, including compounds with dual-inhibition capability that may offer enhanced therapeutic potential [6].

Conclusion and Future Perspectives

The diverse screening methodologies summarized in these application notes provide researchers with a comprehensive toolkit for identifying and characterizing SIRT2 inhibitors. The integration of computational, biochemical, and cellular approaches enables a multi-faceted assessment of compound activity, spanning from initial binding to functional cellular effects. As the understanding of SIRT2 biology continues to evolve, particularly regarding its dual deacetylase/defatty-acylase activities and context-dependent roles in disease, these screening platforms will play increasingly important roles in drug discovery pipelines [1] [6].

Future directions in SIRT2 screening methodology will likely focus on improving physiological relevance through more complex assay systems, including organoid models and advanced co-culture systems. Additionally, the development of isoform-selective screening approaches remains a priority, given the high structural conservation among sirtuin family members. The continued refinement of high-throughput methods for assessing both deacetylase and defatty-acylase inhibition will further accelerate the discovery of next-generation SIRT2 modulators with potential applications in oncology, neurodegeneration, and other therapeutic areas. By implementing the detailed protocols described in this document, researchers can establish robust screening capabilities to advance their SIRT2 drug discovery programs [4].

References

Comprehensive Application Notes and Protocols for Anacardic Acid Triene: Solubility, Storage, and Experimental Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Anacardic Acid Triene

This compound is a key phenolic lipid component of cashew nut shell liquid (CNSL) characterized by a salicylic acid backbone substituted at the C6 position with a 15-carbon alkyl chain containing three double bonds. This unique structure combines phenolic and lipid-like properties, resulting in diverse biological activities and complex physicochemical behaviors. The compound typically exists as part of a mixture of analogous structures with varying saturation levels in the side chain, with the triene form exhibiting particularly potent bioactivity due to its high degree of unsaturation.

The chemical structure of this compound features three Z-configured double bonds typically located at positions 8′, 11′, and 14′ of the pentadecyl chain, creating an extended conjugated system that influences both its chemical reactivity and biological interactions. This combination of a polar phenolic head and a long hydrophobic chain with multiple unsaturations presents unique challenges for solubility, stabilization, and experimental handling that researchers must address to maintain compound integrity during investigations [1] [2].

Chemical Profile and Physicochemical Properties

Structural Characteristics and Nomenclature
  • Systematic Name: 2-Hydroxy-6-[(8Z,11Z)-pentadeca-8,11,14-trienyl]benzoic acid
  • Chemical Formula: C22H30O3
  • Molecular Weight: 342.47 g/mol [3]
  • CAS Registry Number: 16611-84-0 [4]

This compound is one of four primary components in natural cashew nut shell liquid, typically comprising 29%-30% of the CNSL mixture alongside saturated (5%-8%), monoene (48%-49%), and diene (16%-17%) analogues [2]. The compound exhibits temperature-sensitive behavior, with decarboxylation occurring at elevated temperatures (≥180°C) to form cardanol, necessitating careful thermal management during processing and analysis [2].

Spectral Properties and Identification

The conjugated triene system in this compound contributes to characteristic UV absorption at approximately 310 nm, which serves as a valuable diagnostic feature for detection and quantification in HPLC analyses with diode array detection [5]. Mass spectrometric analysis reveals a parent ion at m/z 342 with fragmentation patterns reflecting both the salicylic acid core and the unsaturated side chain, enabling confident structural confirmation through LC-MS methodologies [5].

Solubility and Partitioning Behavior

Comprehensive Solubility Profile

The solubility profile of this compound is governed by its amphiphilic nature, featuring a polar phenolic carboxylic acid head group and a lengthy hydrophobic side chain with multiple unsaturations. This structural duality results in distinct solvent preferences that must be considered when designing experimental systems.

Table 1: Solubility Profile of this compound in Various Solvents

Solvent Category Solvent Solubility Extraction Efficiency Notes
Non-Polar Hexane High Most efficient Preferred for extraction from natural matrices [5]
Moderately Polar Ethyl acetate Moderate Intermediate Useful for partial fractionation [5]
Polar Protic Methanol/Water/Acid mixtures Low Poor Limited utility despite acidic conditions [5]
Aqueous Pure water Nearly immiscible Not applicable Immiscibility limits aqueous applications [3]
Dipolar Aprotic DMSO ≥20 mg/mL Not applicable Suitable for stock solutions in bioassays [4]
Alcohols Ethanol Partial miscibility Not reported Intermediate solubility behavior [3]

The extraction efficiency data clearly demonstrates that hexane outperforms other solvents for isolating this compound from natural sources like pistachio hulls and cashew nut shells, yielding significantly higher recovery rates compared to ethyl acetate and methanol/water/HCl mixtures [5]. This extraction preference directly correlates with the compound's inherent solubility characteristics, where the non-polar aliphatic chain dominates solvation behavior.

Structure-Solubility Relationships

The relationship between chemical structure and solubility behavior follows predictable patterns based on side chain characteristics:

  • Unsaturation degree: The triene analogue demonstrates different polarity compared to saturated and mono-unsaturated analogues, affecting both solubility and chromatographic behavior
  • Side chain length: The 15-carbon chain dominates solvation behavior, driving preference for non-polar solvents
  • Functional group contributions: The carboxylic acid and phenolic hydroxyl groups provide limited aqueous compatibility insufficient to overcome the dominant hydrophobic character
  • pH-dependent solubility: The carboxylic acid group enables potential solubility modulation through pH adjustment, though this approach may compromise stability

Storage and Stability Protocols

Optimal Storage Conditions

Proper storage of this compound is critical due to its susceptibility to degradation via multiple pathways, including oxidation at the unsaturated centers and decarboxylation under thermal stress. The following storage protocol is recommended for maintaining compound integrity:

  • Temperature: Store at 2-8°C in sealed containers to minimize thermal degradation [4]
  • Light protection: Protect from light, especially direct UV exposure, to prevent photo-oxidation of conjugated triene system
  • Atmosphere: Inert atmosphere (argon or nitrogen) is recommended for long-term storage to prevent oxidation
  • Form: Stored as a solid or in concentrated stock solutions in DMSO at ≥20 mg/mL [4]

The decarboxylation reaction presents a particular challenge, as heating converts anacardic acids to cardanols with significantly altered biological activity and physicochemical properties. This process occurs readily at temperatures above 180°C but may initiate at lower temperatures during extended storage, necessitating strict temperature control [2].

Stability Monitoring and Quality Assessment

Regular monitoring of this compound stability should include:

  • Periodic HPLC analysis to detect degradation products, particularly cardanol from decarboxylation
  • UV-Vis spectroscopy to monitor absorption spectrum changes indicating oxidation of the triene system
  • Visual inspection for color changes from yellow to darker shades, suggesting polymerization or oxidation
  • Mass spectrometry to confirm molecular integrity and detect decomposition products

Table 2: Stability Concerns and Mitigation Strategies for this compound

Degradation Pathway Primary Triggers Resulting Products Prevention Methods
Decarboxylation Heat (>180°C) Cardanol triene Strict temperature control, avoid heating
Oxidation Oxygen, light Epoxides, quinones Inert atmosphere, light protection, antioxidants
Polymerization Radical initiators, heat Oligomers, polymers Inhibitors, temperature control
Hydrolysis Strong acids/bases Fragmentation products pH control, avoid harsh conditions

Extraction and Isolation Methods

Solid-Liquid Extraction from Natural Sources

Objective: Efficient extraction of this compound from cashew nut shells or pistachio hulls with maximum recovery and minimal degradation.

Materials and Equipment:

  • Raw cashew nut shells or pistachio hulls
  • Hexane (HPLC grade)
  • Ethyl acetate (HPLC grade)
  • Methanol/water/HCl mixture (90:9:1 v/v/v)
  • Ultrasonic bath or probe sonicator
  • Filtration apparatus
  • Rotary evaporator
  • Analytical balance

Procedure:

  • Sample Preparation:

    • Grind and homogenize source material (cashew nut shells or pistachio hulls) to increase surface area
    • Weigh six aliquots of approximately 1g each for solvent comparison
  • Extraction Process:

    • Add solvent at 1:10 sample to solvent ratio (e.g., 1g sample in 10mL solvent)
    • For aliquots 1, 2, 5, and 6: Use ultrasonic bath extraction for 5 minutes
    • For aliquots 3 and 4: Use probe sonication for 5 minutes
    • Filter extracts through Whatman No. 1 filter paper or equivalent
  • Solvent Comparison:

    • Process aliquots 1 and 2 with hexane
    • Process aliquots 3 and 4 with ethyl acetate
    • Process aliquots 5 and 6 with methanol/water/HCl mixture
  • Concentration:

    • Concentrate filtered extracts under reduced pressure at temperatures not exceeding 40°C
    • Transfer to pre-weighed vials and record yields [5]

Expected Outcomes: Hexane extracts will yield the highest amount of this compound based on solubility data, demonstrating approximately 5-10x greater efficiency than the methanol/water/HCl system.

Isolation and Purification

For applications requiring pure this compound, additional purification steps are necessary:

  • Calcium Anacardate Precipitation:

    • Treat crude CNSL with calcium hydroxide solution to form calcium anacardate salt
    • Precipitate salt, separate by filtration, and wash with hexane to remove non-acidic components
    • Regenerate anacardic acid by acidification with HCl [2]
  • Chromatographic Separation:

    • Utilize silica gel column chromatography with gradient elution (hexane to diethyl ether/acetic acid mixtures)
    • Monitor fractions by TLC (Rf = 0.4-0.5 in hexane:diethyl ether:acetic acid, 70:30:1)
    • Combine anacardic acid-rich fractions and confirm composition by HPLC [2]

Analysis and Quantification Methods

HPLC-DAD for Identification and Quantification

Objective: Accurate identification and quantification of this compound in complex mixtures using HPLC with diode array detection.

Materials and Equipment:

  • HPLC system with quaternary pump and autosampler
  • Diode array detector (DAD)
  • C18 reverse-phase column (250 × 4.6 mm, 5μm)
  • This compound standard (if available)
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Acetic acid or formic acid

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile/water/acetic acid (80:20:0.1, v/v/v) or gradient elution
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10-20 μL
  • Column Temperature: 30°C
  • Detection: 310 nm
  • Run Time: 60-70 minutes [5]

Identification: this compound typically elutes in the retention time range of 50-60 minutes under these conditions, showing characteristic UV spectrum with λmax at 310 nm [5].

Quantification Approach:

  • Prepare calibration curve using anacardic acid standard (single standard sufficient due to minimal wavelength variation among analogues)
  • Plot peak area versus concentration for 5-6 concentration levels
  • Apply linear regression to obtain calibration equation
  • Calculate unknown concentrations using calibration data [5]
HPLC-MS for Confirmatory Analysis

Objective: Confirm structural identity of this compound through mass spectrometric detection.

Materials and Equipment:

  • HPLC system coupled to mass spectrometer
  • ESI or APCI ionization source
  • C18 column (150 × 2.1 mm, 3.5μm)
  • Mobile phase: Methanol/water/formic acid (90:10:0.1, v/v/v)

MS Parameters:

  • Ionization Mode: Negative ion ESI
  • Mass Range: m/z 100-1000
  • Source Temperature: 150°C
  • Desolvation Temperature: 350°C

Expected Results: this compound should show [M-H]- ion at m/z 341 with characteristic fragmentation pattern reflecting the salicylic acid core and unsaturated side chain [5].

Biological Applications and Experimental Protocols

Antibacterial Activity Assessment

This compound demonstrates potent antibacterial activity against Gram-positive bacteria, with particularly strong efficacy against Streptococcus mutans (MIC = 1.56 μg/mL) and Staphylococcus aureus (MIC = 6.25 μg/mL) [2]. The compound shows significantly enhanced activity compared to saturated analogues, highlighting the importance of the triene system for biological potency.

Broth Microdilution Method for MIC Determination:

Table 3: Antibacterial Activity of Anacardic Acid Analogues (MIC values in μg/mL)

Bacterial Strain This compound Anacardic Acid Diene Anacardic Acid Monoene Saturated Anacardic Acid Vancomycin
S. mutans (ATCC 25175) 1.56 3.13 6.25 >800 1.0
S. aureus (ATCC 12598) 6.25 25 100 >800 -
P. acnes (ATCC 11827) 0.78 0.78 0.78 0.78 -

Materials and Reagents:

  • Mueller-Hinton broth (for aerobes) or reinforced clostridial medium (for anaerobes)
  • Bacterial suspensions adjusted to 0.5 McFarland standard
  • 96-well microtiter plates
  • This compound serial dilutions in DMSO (final DMSO concentration ≤1%)

Procedure:

  • Prepare serial two-fold dilutions of this compound in culture medium
  • Inoculate wells with 5×105 CFU/mL bacterial suspension
  • Include growth control (bacteria without compound) and sterility control (medium only)
  • Incubate at appropriate conditions (35°C, 24h for aerobes; 37°C, 48-72h in anaerobic chamber for P. acnes)
  • Determine MIC as lowest concentration showing no visible growth [2]
Anticancer Activity Evaluation

This compound functions as a histone acetyltransferase inhibitor, specifically targeting p300 and PCAF with IC50 values of approximately 8.5 μM and 5 μM, respectively [4] [6]. This activity underlies its potential as an anticancer agent, particularly in sensitizing cancer cells to radiation therapy.

MTT Cytotoxicity Assay Protocol:

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, or other relevant lines)
  • 96-well tissue culture plates
  • MTT reagent (5 mg/mL in PBS)
  • DMSO for solubilizing formazan crystals
  • This compound stock solution in DMSO

Procedure:

  • Seed cells at 5,000-10,000 cells/well in 100 μL medium
  • After 24h attachment, treat with this compound serial dilutions
  • Incubate for 24-72h at 37°C, 5% CO2
  • Add 10 μL MTT solution per well, incubate 4h
  • Add 100 μL solubilization buffer, incubate overnight
  • Measure absorbance at 570 nm with reference filter >620 nm
  • Calculate IC50 values using nonlinear regression [1]

The following diagram illustrates the molecular mechanisms through which this compound exerts its biological activities:

G cluster_antibacterial Antibacterial Activity cluster_anticancer Anticancer Mechanisms cluster_other Other Activities AA This compound GramPos Gram-Positive Bacteria AA->GramPos HATInhibit HAT Inhibition (p300 IC50: ~8.5 µM, PCAF IC50: ~5 µM) AA->HATInhibit Antioxidant Antioxidant Effects AA->Antioxidant MemDisrupt Membrane Disruption GramPos->MemDisrupt BiofilmInhibit Biofilm Inhibition GramPos->BiofilmInhibit Smutans S. mutans (MIC: 1.56 µg/mL) MemDisrupt->Smutans Saureus S. aureus (MIC: 6.25 µg/mL) MemDisrupt->Saureus Pacnes P. acnes (MIC: 0.78 µg/mL) BiofilmInhibit->Pacnes Apoptosis Apoptosis Induction HATInhibit->Apoptosis TelomereAlt ALT Telomere Sensitization HATInhibit->TelomereAlt CellCycle Cell Cycle Arrest HATInhibit->CellCycle NFkB NF-κB Pathway Inhibition HATInhibit->NFkB subcluster_pathways subcluster_pathways AntiInflamm Anti-Inflammatory Antioxidant->AntiInflamm WoundHealing Wound Healing Enhancement AntiInflamm->WoundHealing

Conclusion and Future Perspectives

This compound represents a promising bioactive compound with diverse applications in pharmaceutical development, agricultural chemistry, and materials science. Its unique structural features, particularly the conjugated triene system, confer both valuable biological activities and specific handling challenges related to solubility and stability. The protocols outlined herein provide researchers with comprehensive methodologies for extracting, analyzing, and evaluating this compound while maintaining its chemical integrity.

Future research directions should focus on structural optimization to enhance stability while maintaining bioactivity, development of targeted delivery systems to overcome solubility limitations, and exploration of synergistic combinations with conventional therapeutic agents. Additionally, further investigation into the molecular mechanisms underlying its diverse biological effects will facilitate more targeted applications in drug development and beyond.

References

Comprehensive Application Notes and Protocols: Docking Studies of Anacardic Acid Derivatives against TcSir2rp3 for Anti-Chagas Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance of TcSir2rp3

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant global health challenge with approximately 8 million people infected worldwide, primarily in Latin America but increasingly detected in non-endemic regions due to human migration [1] [2] [3]. The current therapeutic arsenal against Chagas disease is limited to just two drugs—benznidazole and nifurtimox—which suffer from substantial limitations including severe adverse effects, variable efficacy in the chronic phase of the disease, and emerging drug resistance mechanisms in parasite populations [1] [2] [3]. This urgent unmet medical need has driven research toward identifying novel molecular targets and developing more effective and less toxic treatment options.

The sirtuin family of enzymes in T. cruzi, particularly TcSir2rp3, has emerged as a promising therapeutic target for anti-chagasic drug development [1] [4]. TcSir2rp3 is a NAD+-dependent mitochondrial deacetylase that plays crucial roles in regulating essential parasitic processes including energy metabolism, cell cycle progression, and morphological remodeling [2]. Inhibition of TcSir2rp3 enzymatic activity has been demonstrated to disrupt parasite viability and trigger apoptosis-like cell death, establishing this enzyme as a therapeutically vulnerable target [1] [2]. The structural conservation of sirtuins across species, combined with unique features of the parasitic enzyme's active site, provides opportunities for developing selective inhibitors that minimize host toxicity [1] [4].

Anacardic acids, a class of phenolic lipids derived from the cashew nut shell liquid of Anacardium occidentale, have demonstrated promising anti-trypanosomal activity through potential inhibition of TcSir2rp3 [2] [5]. These natural products and their derivatives represent valuable chemical scaffolds for structure-based drug design campaigns targeting TcSir2rp3 [2] [5]. The following application notes and protocols provide comprehensive methodological guidance for conducting computational docking studies and experimental validation of anacardic acid derivatives against TcSir2rp3, enabling researchers to efficiently identify and optimize novel anti-chagasic compounds.

Computational Methods and Protocols

Homology Modeling of TcSir2rp3 Structures

The absence of a crystallographically resolved structure of TcSir2rp3 necessitates the implementation of homology modeling approaches to generate reliable three-dimensional protein structures for docking studies. The following protocol outlines a robust methodology for TcSir2rp3 model generation:

  • Template Identification and Selection: Identify suitable template structures using PSI-BLAST search against the Protein Data Bank with the TcSir2rp3 primary sequence (UniProt ID: Q4DP02) as query. The human SIRT2 protein (PDB IDs: 1J8F and 3ZGV) sharing approximately 35% sequence identity with TcSir2rp3 serves as an appropriate template [1] [6]. Select both the apo-form (open conformation, PDB: 1J8F) and NAD+-bound form (closed conformation, PDB: 3ZGV) to model distinct conformational states of TcSir2rp3 [1].

  • Sequence Alignment and Model Building: Perform target-template sequence alignment using the multiple sequence alignment algorithm in Molecular Operating Environment (MOE) software with manual refinement to ensure proper alignment of conserved residues [1] [6]. Generate ten intermediate models for both non-productive (open) and productive (closed) conformational states using MOE's homology module based on a segment matching procedure [1].

  • Model Refinement and Validation: Conduct energy minimization of generated models using the Tripos force field with Gasteiger-Hückel charges, employing 700 cycles of the Powell algorithm in Sybyl-X 2.0 [1]. Assess model quality through stereochemical validation using Ramachandran plot analysis via the PROCHECK validation package, selecting models with the most favorable rotamer distributions for subsequent docking studies [1] [6].

Molecular Docking Protocols

Molecular docking simulations enable the prediction of binding orientations and affinity between anacardic acid derivatives and TcSir2rp3. The following protocol utilizes the GOLD software suite but can be adapted to other docking platforms:

  • Protein Structure Preparation: Load the refined TcSir2rp3 homology models into the molecular modeling environment. Add hydrogen atoms and assign Gasteiger-Hückel partial charges to the protein structure. Define the binding site using a spherical region with a 12.5 Å radius centered on the Ala38 residue, which corresponds to the NAD+ binding cavity [1] [6].

  • Ligand Preparation and Optimization: Obtain or sketch the chemical structures of anacardic acid derivatives (anacardic acids, cardols, and cardanols) in the modeling software. Perform geometry optimization using the MMFF94 force field with gradient convergence criteria of 0.05 kcal/mol·Å. Generate possible tautomers and protonation states at physiological pH (7.4) to ensure comprehensive representation of potential ligand forms [1] [2].

  • Docking Calculations and Pose Selection: Execute docking simulations using the Genetic Algorithm in GOLD with 100,000 operations per ligand and the Piecewise Linear Potential (PLP) scoring function [1]. Generate 100 docking poses per ligand and select the most favorable binding modes based on a combination of PLP score, geometric complementarity, and formation of key hydrogen bonds with residues in the catalytic pocket [1] [2].

Virtual Screening Workflow

Implementation of a structured virtual screening protocol enables efficient identification of potential TcSir2rp3 inhibitors from compound libraries:

  • Compound Library Curation: Compile a focused library of natural products and derivatives with documented anti-trypanosomal activity, including anacardic acid analogs and related phenolic lipids [1] [2]. Standardize molecular structures by removing duplicates, salts, and metal ions, and apply Lipinski's Rule of Five filters to prioritize drug-like compounds [4].

  • Hierarchical Screening Approach: Conduct high-throughput docking against the closed conformation of TcSir2rp3, which has demonstrated superior performance in identifying genuine binders [1]. Select top-ranking compounds (typically 5-10% of the library) based on docking scores for visual inspection of binding modes and intermolecular interactions [1] [4].

  • Post-Screening Analysis: Subject the best candidates (1-2% of initial library) to molecular dynamics simulations (50-100 ns) to assess binding stability and free energy calculations using MM/GBSA or MM/PBSA methods to improve binding affinity predictions [4].

Table 1: Key Parameters for Molecular Docking of Anacardic Acid Derivatives with TcSir2rp3

Parameter Setting Rationale
Protein Preparation Gasteiger-Hückel charges, added hydrogens Standardized partial charges and complete valence
Binding Site Definition 12.5 Å sphere around Ala38 Encompasses NAD+ binding cavity and adjacent pockets
Docking Algorithm Genetic Algorithm (GOLD) Robust conformational sampling
Number of Operations 100,000 Balance between computational efficiency and thorough sampling
Scoring Function PLP (Piecewise Linear Potential) Proven performance for protein-ligand interactions
Poses Generated 100 per ligand Adequate conformational diversity
Conformational State Closed (productive) conformation Superior identification of genuine binders [1]

The following diagram illustrates the complete virtual screening workflow from target preparation to hit identification:

G PDB Template Structures (PDB: 1J8F, 3ZGV) Homology Homology Modeling PDB->Homology Validation Model Validation (PROCHECK) Homology->Validation Library Compound Library (Anacardic Acid Derivatives) Validation->Library Closed Conformation Prep Structure Preparation Library->Prep Docking Molecular Docking (GOLD Suite) Prep->Docking Analysis Binding Pose Analysis Docking->Analysis Ranking Compound Ranking Analysis->Ranking Hits Hit Identification Ranking->Hits

Virtual Screening Workflow for TcSir2rp3 Inhibitor Identification

Experimental Validation Protocols

Recombinant TcSir2rp3 Expression and Purification

Experimental validation of computational predictions requires production of functional recombinant TcSir2rp3 protein for enzymatic assays:

  • Gene Amplification and Cloning: Amplify the TcSir2rp3 gene from T. cruzi Y strain genomic DNA using sequence-specific primers designed with appropriate restriction sites [2]. Clone the amplified gene into the pET-28a expression vector to generate an N-terminally His-tagged fusion protein for simplified purification [2]. Verify construct sequence fidelity through Sanger sequencing before protein expression.

  • Protein Expression and Purification: Transform the verified plasmid into E. coli BL21(DE3) expression strains and induce protein expression with 0.5 mM IPTG at 18°C for 16-20 hours to enhance soluble protein production [2]. Lyse bacterial cells using sonication in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF) and purify the recombinant protein using immobilized metal affinity chromatography (Ni-NTA resin) with elution buffer containing 250 mM imidazole [2]. Confirm protein purity (>95%) by SDS-PAGE analysis and determine concentration using Bradford assay or UV spectrophotometry.

Sirtuin Deacetylase Activity Assay

The following protocol details a fluorometric assay for quantifying TcSir2rp3 inhibitory activity of anacardic acid derivatives:

  • Substrate and Reaction Preparation: Prepare the fluorogenic peptide substrate (e.g., Ac-Arg-Gly-Lys(Ac)-AMC) at 50 µM final concentration in assay buffer (25 mM Tris-Cl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA) [2]. Pre-incubate purified TcSir2rp3 (10-50 nM) with test compounds (anacardic acid derivatives) at varying concentrations (typically 1-100 µM) for 15 minutes at room temperature before initiating the reaction with NAD+ (500 µM final concentration) [2].

  • Fluorescence Measurement and Data Analysis: Monitor deacetylase activity continuously by measuring fluorescence emission (excitation 360 nm, emission 460 nm) every 2-5 minutes for 60-120 minutes using a microplate reader maintained at 25°C [2]. Calculate initial reaction velocities from the linear phase of fluorescence increase and determine percentage inhibition relative to DMSO vehicle control. Compute IC₅₀ values using non-linear regression analysis of inhibition data across a range of compound concentrations (typically 7-10 points) with GraphPad Prism or similar software [2].

Anti-Parasitic Activity Evaluation

Cell-based assays determine the correlation between TcSir2rp3 inhibition and anti-parasitic efficacy:

  • Parasite Culture and Compound Treatment: Maintain T. cruzi epimastigotes (Y strain or other relevant strains) in axenic culture using appropriate medium (e.g., Liver Infusion Tryptose) at 28°C [2]. Treat logarithmic-phase parasites with anacardic acid derivatives at concentrations ranging from 1 to 100 µM for 72-96 hours, using benznidazole (10-50 µM) as a positive control and DMSO (0.1-0.5%) as a vehicle control [2].

  • Viability and Growth Inhibition Assessment: Quantify parasite growth and viability using the resazurin reduction assay (Alamar Blue) by measuring fluorescence (excitation 530 nm, emission 590 nm) after 4-hour incubation with resazurin [2]. Calculate percentage growth inhibition relative to untreated controls and determine EC₅₀ values (concentration causing 50% growth inhibition) using non-linear regression analysis of dose-response data [2]. Perform morphological assessment of treated parasites using light microscopy to detect characteristic changes associated with sirtuin inhibition, including kinetoplast alterations and cell cycle defects [1] [2].

Table 2: Experimental IC₅₀ and EC₅₀ Values for Anacardic Acid Derivatives Against T. cruzi

Compound Class TcSir2rp1 IC₅₀ (µM) TcSir2rp3 IC₅₀ (µM) Trypomastigote EC₅₀ (µM) Amastigote EC₅₀ (µM) Selectivity Index (SI)
Anacardic Acid Diene (5) Anacardic Acid ~25* ~25* Data not reported Data not reported Data not reported
Anacardic Acid Monoene (6) Anacardic Acid ~25* ~25* Data not reported Data not reported Data not reported
Cardol Diene (2) Cardol 31.40 ± 2.33 Not Active 12.25 ± 0.25 14.70 ± 3.27 4
Cardol Triene (1) Cardol Not Active Not Active 23.36 ± 0.12 11.75 ± 0.40 4
Cardanol Monoene (4) Cardanol Not Active Not Active Data not reported Data not reported Data not reported
Benznidazole Reference Not Applicable Not Applicable 12.25 ± 0.25 (comparable) 14.70 ± 3.27 (comparable) >4

Note: Exact IC₅₀ values for anacardic acids 5 and 6 were not provided in the source material, but both compounds demonstrated approximately 70-80% inhibition of TcSir2rp1 and TcSir2rp3 at 25 µM concentration [2].

Data Analysis and Interpretation

Computational Results Analysis

Critical analysis of docking results provides insights into structure-activity relationships and guides compound optimization:

  • Binding Mode Evaluation: The most potent TcSir2rp3 inhibitors among anacardic acid derivatives typically establish key hydrogen bonds with residues in the C-pocket of the catalytic site, particularly with the TQNXD motif that facilitates NAD+ coordination [1] [2]. The salicylic acid moiety of anacardic acids appears to engage in bidentate hydrogen bonding with backbone atoms of conserved residues, while the C15 alkyl chain extends into a hydrophobic tunnel adjacent to the active site, providing substantial binding energy through van der Waals interactions [2] [5].

  • Structure-Activity Relationship Insights: Molecular docking reveals that inhibition potency correlates with alkyl chain length and saturation state in anacardic acid derivatives, with C15 chains containing 2-3 double bonds demonstrating optimal complementarity with the hydrophobic subpocket [2]. The cardol derivatives (with resorcinol rings) exhibit distinct binding modes compared to anacardic acids, potentially explaining their differential inhibition of TcSir2rp1 versus TcSir2rp3, as evidenced by cardol diene's inhibition of TcSir2rp1 but not TcSir2rp3 [2].

Experimental Data Correlation

Integrating computational and experimental findings enhances understanding of compound mechanism of action:

  • Enzymatic vs. Cellular Activity: The disconnect between enzymatic inhibition and anti-parasitic activity observed for some compounds (e.g., cardol triene and cardanol monoene show anti-trypanosomal effects despite poor sirtuin inhibition) suggests these compounds may act through additional mechanisms beyond sirtuin inhibition or require metabolic activation within the parasite [2]. For anacardic acids, the correlation between enzymatic inhibition and parasite growth suppression supports TcSir2rp3 as a primary cellular target, though contribution from parallel pathways (e.g., NF-κB modulation) cannot be excluded [2] [7].

  • Selectivity Considerations: The differential inhibition of TcSir2rp1 versus TcSir2rp3 by specific cardol derivatives highlights the importance of evaluating compounds against both parasitic sirtuin isoforms to establish selectivity profiles [2]. While comprehensive selectivity data against human sirtuins is limited in the available literature, the structural differences in the active sites between parasitic and mammalian sirtuins provide a theoretical basis for achieving selective inhibition [1] [4].

The following diagram illustrates the strategic integration of computational and experimental approaches in the drug discovery pipeline:

G Comp Computational Approaches Homology Homology Modeling Comp->Homology Docking Molecular Docking Homology->Docking Screening Virtual Screening Docking->Screening Exp Experimental Validation Screening->Exp Priority Compounds Enzyme Enzymatic Assays Exp->Enzyme Cellular Cellular Activity Enzyme->Cellular SAR SAR Analysis Cellular->SAR Hits Optimized Hits SAR->Hits Feedback Loop Hits->Docking Refined Models

Integrated Drug Discovery Pipeline for TcSir2rp3 Inhibitors

Practical Applications and Implementation Guidance

Protocol Implementation Considerations

Successful implementation of these protocols requires attention to several critical methodological considerations:

  • Conformational Selection for Docking: Prioritize the closed conformation of TcSir2rp3 for docking studies, as empirical evidence demonstrates superior performance in identifying genuine inhibitors compared to the open conformation [1]. The dynamic nature of the sirtuin active site necessitates consideration of protein flexibility in docking simulations, potentially through ensemble docking approaches incorporating multiple receptor conformations [1] [4].

  • Compound Solubility and Stability: Address the inherent hydrophobicity of anacardic acid derivatives in experimental assays by using appropriate solvent systems (DMSO final concentration ≤0.5%) and including vehicle controls to account for potential solvent effects [2]. Evaluate compound stability under assay conditions through pre-incubation experiments and LC-MS analysis to ensure measured activities reflect true compound potency rather than degradation artifacts [2].

Troubleshooting Common Issues
  • Poor Correlation Between Computational and Experimental Results: If docking predictions do not align with experimental inhibition data, verify the protonation states of key residues (particularly histidines) in the active site and consider water-mediated hydrogen bonds that may influence binding [1]. For inconsistent IC₅₀ values, confirm the integrity of the NAD+ cofactor in enzymatic assays and ensure fresh preparation of compound stocks to prevent oxidation [2].

  • Limited Solubility of Anacardic Acid Derivatives: For highly hydrophobic derivatives, implement alternative delivery methods such as β-cyclodextrin complexation or liposomal encapsulation to maintain compound solubility in aqueous assay buffers without exceeding acceptable solvent concentrations [2] [5].

Conclusion and Future Perspectives

The integrated computational and experimental protocols presented herein provide a robust framework for identifying and characterizing anacardic acid derivatives as inhibitors of TcSir2rp3 for Chagas disease treatment. The methodological synergy between structure-based in silico approaches and biochemical validation enables efficient optimization of this promising class of anti-trypanosomal compounds.

Future directions in this field should include structural biology efforts to obtain crystallographic structures of TcSir2rp3 in complex with anacardic acid derivatives, which would provide unambiguous binding mode information to refine computational models. Additionally, expanding screening libraries to include synthetic analogs of anacardic acids with improved drug-like properties may yield candidates with enhanced potency and selectivity. The continued integration of advanced computational methods such as molecular dynamics simulations and free energy calculations will further accelerate the rational design of next-generation TcSir2rp3 inhibitors as much-needed therapeutic options for Chagas disease.

References

improving HPLC separation anacardic acid derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Validated HPLC Method for Anacardic Acids

For a starting point or reference, the table below summarizes a validated HPLC-DAD method specifically developed for quantifying anacardic acids in cashew peduncles [1].

Parameter Specification
Objective Quantification of Anacardic Acids (AnAc) in cashew peduncles [1]
Chromatograph Shimadzu LC-20AB Prominence [1]
Detector Diode Array Detector (DAD), SPD-M20A Prominence [1]
Column C18 reverse-phase, 150 mm × 4.6 mm, 5 µm [1]
Mobile Phase Isocratic, Water (Solvent A) : Acetonitrile (Solvent B) = 20:80, both acidified with 1% acetic acid [1]
Flow Rate 1.5 mL/min [1]
Analysis Time 30 min [1]
Column Temperature 25 °C [1]
Injection Volume 20 µL [1]
Detection Wavelength 280 nm [1]
Linearity (R²) 0.9979 [1]
Precision (Intraday CV) 0.20% [1]
Precision (Interday CV) 0.29% [1]
LOD / LOQ 0.18 µg·mL⁻¹ / 0.85 µg·mL⁻¹ [1]

HPLC Troubleshooting Guide

Here are common HPLC issues and solutions tailored for anacardic acid analysis, synthesizing general principles and specific insights [1] [2] [3].

Problem Symptom Possible Causes Recommended Solutions

| Poor Resolution | • Incorrect mobile phase [2] • Low column efficiency [2] • Co-elution with interferences [4] | • Change organic modifier (e.g., from ACN to MeOH) to alter selectivity (α) [2] • Use a column with smaller particle size or increase length to improve efficiency (N) [2] • Optimize sample cleanup to remove matrix interferences [4] | | Peak Tailing | • Silanol interaction (for basic compounds) [4] • Column voiding [4] | • Use high-purity silica columns [4] • Add a competing base to the mobile phase [4] • Replace the column if degraded [4] | | Broad Peaks | • Large detector cell volume [4] • Excessive extra-column volume [4] • Column contamination [3] | • Use a flow cell matching column dimensions [4] • Shorten/narrow capillary tubing [4] • Flush column with strong solvent or replace guard column [3] | | Retention Time Drift | • Poor temperature control [3] • Incorrect mobile phase composition [3] | • Use a thermostatted column oven [3] • Prepare fresh mobile phase; check mixer function [3] | | High Backpressure | • Column blockage [3] • Mobile phase precipitation [3] | • Backflush the column or replace it [3] • Flush system and prepare fresh mobile phase [3] | | Low Sensitivity | • Incorrect detection wavelength [1] [3] • Air bubbles in system [3] | • Confirm maximum absorbance wavelength for your analytes (e.g., 280 nm for AnAc) [1] • Degas mobile phase; purge system [3] |

Detailed Experimental Protocols

Validated Extraction Protocol for Plant Material (e.g., Cashew Peduncle) [1] This protocol achieved a recovery of over 90% using two sequential extractions.

  • Sample Preparation: Slice and freeze-dry the plant peduncles for 96 hours. Grind the dried material into a fine powder using an electric grinder.
  • Weighing: Accurately weigh 0.5 g of the powdered sample.
  • Solvent Addition: Add 9 mL of HPLC-grade methanol to the sample.
  • Ultrasound-Assisted Extraction: Extract for 20 minutes using an ultrasonic cleaner at room temperature.
  • Centrifugation: Centrifuge the mixture for 10 minutes at 2950× g.
  • Filtration & Concentration: Filter the supernatant through filter paper and concentrate it using a vacuum distillation system (e.g., Buchi Rotavapor).
  • Repeat Extraction: Perform a second sequential extraction on the same pellet to ensure complete recovery of anacardic acids.
  • Analysis: Reconstitute the final extract in a suitable solvent and analyze it using the HPLC method described above.

Workflow for HPLC Method Development and Troubleshooting This diagram illustrates a logical workflow for developing and refining your HPLC method.

Start Start: Initial Separation CheckResolution Check Peak Resolution Start->CheckResolution PoorRes Poor Resolution CheckResolution->PoorRes No GoodRes Adequate Resolution CheckResolution->GoodRes Yes AdjustAlpha Adjust Selectivity (α) - Change organic modifier (ACN → MeOH) - Adjust pH PoorRes->AdjustAlpha Validate Validate & Apply Method GoodRes->Validate ImproveEfficiency Improve Efficiency (N) - Use smaller particle column - Increase column length - Optimize temperature AdjustAlpha->ImproveEfficiency ImproveEfficiency->CheckResolution

Key Considerations for Anacardic Acid Analysis

  • Structural Confirmation: For unequivocal identification of different anacardic acid analogues, UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF-MSE) is highly recommended. This allows for structural analysis based on high-resolution mass spectra and fragmentation patterns [1].
  • Extraction Solvent: The choice of solvent is critical. Research indicates that less polar solvents like hexane can be more efficient for extracting anacardic acids due to their long alkyl side chains, compared to more polar solvent mixtures [5].
  • Method Validation: Always validate your method according to international guidelines (e.g., ICH). The reference method demonstrated excellent precision, linearity, and recovery, which is essential for generating reliable data [1].

References

Stability Challenges & Preservation Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Anacardic acid triene is recognized for its thermolability and susceptibility to degradation when exposed to heat, light, and oxygen [1] [2]. The table below summarizes the key stability risks and recommended handling practices.

Stability Risk Factor Impact on this compound Recommended Handling Practice
Heat High risk of thermal degradation and decarboxylation to cardanol [2] Store at low temperatures; avoid heating above necessary [1]
Light & Oxygen Degradation from light exposure and oxidation [1] Protect from light; store under inert atmosphere (e.g., Nitrogen) [1]
Solvent & Form Stability varies in different solutions and concentrations [1] Use antioxidant additives (e.g., BHT); nano-encapsulation for long-term stability [1]

Quantitative Stability & Analytical Monitoring

The following data provides a quantitative basis for stability expectations and outlines methods to monitor solution integrity.

Property / Parameter Value / Characteristic Significance / Implication
Typical Composition in Natural CNSL ~28% (of total anacardic acids) [3] The triene form is a major but degradable component in mixtures.
Primary Degradation Product Cardanol (via decarboxylation) [2] Monitoring this conversion is key to assessing stability.
Validated HPLC Retention Time ~7.48 minutes [3] Serves as a reference for identifying the intact compound.

Recommended Analytical Protocol for Stability Assessment:

For precise monitoring, you can use a validated High-Performance Liquid Chromatography (HPLC) method [4].

  • Column: Reverse-phase C18 (e.g., 150 x 4.6 mm, 5 µm)
  • Mobile Phase: Isocratic, Acidified Water (Solvent A) : Acidified Acetonitrile (Solvent B) in a 20:80 ratio. Both solvents are acidified with 1% acetic acid [4].
  • Flow Rate: 1.5 mL/min
  • Detection: Diode Array Detector (DAD) at 280 nm [4]
  • Injection Volume: 20 µL
  • Analysis Time: 30 minutes

This method provides excellent precision for quantification, with intraday and interday precision having coefficients of variation (CV) of 0.20% and 0.29%, respectively [4]. A decrease in the this compound peak area over time, accompanied by an increase in the cardanol peak, directly indicates degradation.

Advanced Stabilization Techniques

For long-term applications, standard handling may not be sufficient. Advanced formulation strategies can significantly enhance stability.

  • Nano-encapsulation: Encapsulating anacardic acid in nanocarriers (e.g., chitosan-alginate nanoparticles) has been shown to shield the molecule from light and oxygen, greatly preserving its properties over time and enabling controlled release [1].
  • Derivatization: Creating semi-synthetic derivatives with saturated or partially saturated side chains can improve stability, though this may alter the compound's biological activity [2].

This compound Degradation Pathway

The diagram below illustrates the primary degradation pathway for this compound, which is primarily driven by heat.

G A This compound (Intact) B Heat Exposure A->B Initiated by C Decarboxylation B->C D Cardanol (Degradation Product) C->D

References

optimizing MPLC purification cashew nut compounds

Author: Smolecule Technical Support Team. Date: February 2026

Pre-treatment & Extraction Optimization for MPLC

The chemical profile of your final Cashew Nut Shell Liquid (CNSL) extract, which is the feedstock for MPLC, is highly dependent on initial processing. The pre-treatment and extraction methods significantly impact the lipid profile and yield of bioactive phenolic compounds [1].

The following table compares effective modern extraction methods detailed in recent studies:

Extraction Method Optimal Conditions Key Outcomes / Compound Profile Considerations for MPLC Feed

| Microwave-Assisted Extraction (MAE) [2] | • Temperature: 98°C • Time: 40 min • Solvent: 50% Ethanol / 50% Water • Solvent/Plant ratio: 20:1 | • Total Phenolic Content (TPC): ~20 mg GAE/g • Efficient for phenolic compounds [2]. | High phenolic content is desirable. The aqueous ethanol solvent is easily removed or compatible with reverse-phase MPLC. | | Subcritical Water Extraction (SCWE) [3] | • Temperature: 180°C • Pressure: 15 bar • Solvent/Plant ratio: 20:1 mL/g | • Yields fermentable sugars, long-chain phenols, organic acids, and furans [3]. | Produces a complex aqueous extract. May require desalting or pre-fractionation before MPLC. | | Solvent (Soxhlet) vs. Mechanical Pressing [1] | • Pre-treatment: Roasting or Steaming of raw nuts • Extraction: Soxhlet (with solvent) or Pressing | • Pre-treatment causes thermal degradation of lipids. • Soxhlet method has higher solvent selectivity, leading to a different lipid profile vs. pressing [1]. | Soxhlet extraction offers a cleaner, solvent-based feed. Mechanical pressing is "greener" but may yield a more complex, crude oil. |

MPLC x HPLC System: Setup & Workflow

For purifying minor or complex components from natural extracts, an online two-dimensional liquid chromatography system combining Medium-Pressure Liquid Chromatography (MPLC) with preparative High-Performance Liquid Chromatography (HPLC) is highly effective [4]. This system automates the multi-step separation, increasing throughput and reducing manual error and sample loss.

The core of this system is a trapping column interface, which overcomes mobile phase incompatibility between the two dimensions and concentrates analytes [4].

MPLC 1st Dimension: MPLC Trap1 Trapping Column 1 MPLC->Trap1 Elutes & captures analyte band Trap2 Trapping Column 2 Trap1->Trap2 Valve switching for alternating use PrepHPLC 2nd Dimension: Prep HPLC Trap1->PrepHPLC Elutes with 2D mobile phase Fractionator Fraction Collector PrepHPLC->Fractionator Purified compounds

System Components & Protocol [4]:

  • First Dimension (MPLC): Uses a larger column (e.g., 500 mm x 30 mm i.d.) packed with a suitable resin (e.g., C18) for a preliminary, high-load separation.
  • Interface: A 10-port switching valve connected to two reversed-phase trapping columns (e.g., 15 mm x 30 mm i.d., ODS). While one trapping column is loading analyte from the MPLC, the other is eluting to the HPLC.
  • Second Dimension (Preparative HPLC): Uses a high-resolution column (e.g., 250 mm x 20 mm i.d., ODS) for the final purification step.
  • Procedure:
    • The crude extract is separated on the MPLC column. Elution bands are transferred online to a trapping column.
    • The trapping column concentrates the compounds and changes the solvent to be compatible with the HPLC mobile phase.
    • The switching valve rotates, and the makeup pump flushes the trapped compounds from the trapping column onto the preparative HPLC column for fine separation.
    • Purified compounds are automatically collected by a fraction collector.

Troubleshooting Common MPLC Purification Issues

Problem & Phenomenon Possible Root Cause Solution / Preventive Measure

| Poor Recovery from Trapping Column Analytes are not eluting or are lost. | • Trapping column chemistry mismatched with analytes or 2D mobile phase. • Sample overload on the trapping column. | • Ensure trapping column has stronger retention than the 1D column (e.g., same phase but smaller pore size) [4]. • Perform a capacity test for your specific extract and scale the trapping column accordingly. | | Peak Tailing & Broadening in 2D Loss of resolution in the preparative HPLC. | • The volume of the trapping column elution band is too large for the 2D column. • Mobile phase incompatibility causing weak focusing at the head of the 2D column. | • Optimize the trapping column geometry and the elution flow rate to create a narrow analyte band [4]. • Use a "makeup pump" to help focus the analytes at the head of the 2D column during transfer. | | System Pressure Fluctuations or Spikes | • Blockage in the trapping column or transfer lines due to particulate matter or precipitated compounds. • Air bubbles in the system. | • Always centrifuge or filter (e.g., 0.45 µm) the crude CNSL extract before loading onto the MPLC [2] [1]. • Ensure proper solvent degassing and use in-line check valves. | | Insufficient Purity after 2D Run | • The 1D MPLC step did not provide adequate preliminary fractionation. • Co-elution of multiple compounds in the 2D system. | • Re-optimize the MPLC mobile phase (e.g., shallower gradient) to spread out elution [4]. • Consider a heart-cutting 2D-LC approach where only specific, poorly resolved fractions from the 1D are transferred to the 2D. |

Key Experimental Protocols for CNSL Analysis

  • Total Phenolic Content (TPC) by Folin-Ciocalteu Assay [2]:

    • Principle: Measures reducing capacity of extracts relative to a standard (Gallic Acid).
    • Procedure: Mix 0.5 mL of diluted extract with 5 mL of diluted Folin-Ciocalteu reagent (1:10). After 5 min, add 1.5 mL of sodium carbonate solution (20% w/v) and 3 mL of distilled water. Incubate in the dark for 30-60 min. Measure absorbance at 760 nm. Calculate TPC from a gallic acid standard curve, expressed as mg Gallic Acid Equivalents (GAE) per g of dry weight or per liter of extract.
  • Lipidomic Profiling for Extraction Method Validation [1]:

    • Purpose: To comprehensively evaluate how pre-treatment and extraction alter the full lipid profile of CNSL beyond just the major phenolics.
    • Method: Use liquid chromatography coupled with mass spectrometry (LC-MS) for non-targeted lipidomics. This allows for the annotation of various lipid classes (e.g., glycerophospholipids, fatty acyls, glycerolipids) and reveals subtle differences caused by processing, which is critical for ensuring batch-to-batch consistency in drug development.

References

reducing degradation during anacardic acid isolation

Author: Smolecule Technical Support Team. Date: February 2026

Primary Degradation Pathways and Prevention

Anacardic acid is prone to decarboxylation, especially under thermal stress. The table below summarizes the main factors that lead to its degradation and how to prevent them.

Degradation Factor Consequence Preventive Measure
Heat [1] [2] Decarboxylation to cardanol (reduced bioactivity) [1]. Use mild temperatures (< 80°C); avoid high-temperature roasting/steaming [3] [2].
Extraction Method [3] Mechanical pressing of heat-treated shells yields decarboxylated CNSL [3]. For intact AA, use solvent extraction on raw, untreated shells [3] [2].
Chemical Environment [4] Electrochemical oxidation can form quinones and organic acids [4]. Control pH; avoid strong alkaline/oxidizing conditions during extraction and analysis [4].

The relationship between material pre-treatment, extraction method, and the resulting composition is summarized in the workflow below.

cluster_pretreatment Pre-treatment Step cluster_extraction Extraction Method Start Start: Raw Cashew Nut Shells PT1 Thermal Pre-treatment (e.g., Roasting, Steaming) Start->PT1 PT2 No Thermal Pre-treatment Start->PT2 E1 Mechanical Pressing PT1->E1 E2 Solvent Extraction PT1->E2 Thermal Damage PT2->E2 O1 Product: CNSL High in Cardanol (Low Anacardic Acid) E1->O1 O2 Product: Technical CNSL Mixed Composition E2->O2 O3 Product: CNSL Rich in Intact Anacardic Acids E2->O3

Troubleshooting FAQs

Q1: My final anacardic acid yield is low, and I suspect degradation. What are the most likely causes?

  • A: The most common causes are:
    • Thermal Degradation: Check if your raw material (cashew nut shells) underwent any thermal pre-treatment (roasting/steaming) before your extraction. This significantly reduces anacardic acid content [3].
    • Overheating during Extraction: If you are concentrating your extract using a rotary evaporator, ensure the water bath temperature does not exceed 60°C [2].
    • Incorrect Starting Material: For isolating intact anacardic acid, you must begin with raw, untreated cashew nut shells. Shells from industrial processing are often pre-treated and will contain mostly cardanol [3].

Q2: I need to confirm whether my isolate contains anacardic acid or its decarboxylated product, cardanol. How can I tell?

  • A: Analytical techniques are required for definitive confirmation:
    • Fourier-Transform Infrared Spectroscopy (FTIR): Look for the characteristic broad band of the carboxylic acid (-COOH) group between 1648 cm⁻¹ and 1605 cm⁻¹. Its absence suggests decarboxylation to cardanol [4].
    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separation and quantification. Compare the retention times of your sample peaks with known standards of anacardic acid and cardanol [5] [2].

Q3: My purified anacardic acid shows reduced bioactivity in assays. What could have happened during storage?

  • A: Anacardic acid can degrade post-isolation. Ensure proper storage conditions:
    • Store in a dark, opaque container or wrap clear vials in aluminum foil to prevent light-induced degradation.
    • Keep the sample in a freezer (-20°C) under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and slow any decomposition reactions.

Detailed Experimental Protocol: Extraction & Purification

This protocol, adapted from a research study, provides a reliable method for obtaining anacardic acids from raw cashew nut shells [2].

1. Materials and Equipment

  • Raw Material: Raw cashew nut shells (from Anacardium occidentale L.), crushed or ground.
  • Solvents: Hexane (laboratory grade), Hexane:Acetic Acid (99:1 v/v), Chloroform:Acetic Acid (99:1 v/v), Dichloromethane/Ethanol (1:1 v/v) with 1% Acetic Acid.
  • Equipment: Soxhlet extractor, Rotary evaporator, Chromatography column, Silica gel (0.063-0.2 mm), Thin Layer Chromatography (TLC) plates.

2. Step-by-Step Procedure

Step 1: Crude CNSL Extraction via Soxhlet

  • Place 440 g of ground, raw cashew nut shells into a Soxhlet thimble.
  • Continuously extract with 1200 mL of hexane for approximately 4 hours at 80°C.
  • Concentrate the resulting extract using a rotary evaporator at 60°C under reduced pressure to obtain the crude CNSL. Expected yield is around 14% [2].

Step 2: Purification of Anacardic Acids by Column Chromatography

  • Pack a chromatography column (5 cm diameter) with a 10 cm bed height of silica gel.
  • Load 3 mL of the crude CNSL onto the top of the column.
  • Elute the column sequentially with the following solvent systems [2]:
    • 200 mL of Hexane with 1% Acetic Acid (removes non-polar impurities).
    • 200 mL of Chloroform with 1% Acetic Acid (elutes cardanol and other intermediates).
    • 300 mL of Dichloromethane/Ethanol (1:1) with 1% Acetic Acid (elutes the target anacardic acids).
  • Collect eluent fractions (e.g., 30 mL each) and monitor them by TLC.

Step 3: Monitoring and Pooling Fractions via TLC

  • Use TLC plates coated with silica gel.
  • Use an eluent mixture of Ethyl Acetate, Chloroform, and Acetic Acid (the exact proportion can be optimized, but Acetic Acid is 1%).
  • Visualize spots by spraying with a vanillin solution (5.0g in 100mL ethanol) and 0.75M perchloric acid, followed by heating at 100°C for 1 minute [2].
  • Combine all fractions that show the same Rf value for anacardic acids, and concentrate using a rotary evaporator.

References

troubleshooting sirtuin inhibition assay with natural compounds

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Your Sirtuin Inhibition Assay

A well-designed assay is the foundation of reliable data. The table below summarizes common pitfalls and their solutions when working with natural compounds.

Problem Area Specific Issue Recommended Solution

| Assay Interference | Compound Auto-fluorescence: Natural compounds (e.g., polyphenols) interfering with fluorescent readouts [1]. | • Switch assay format: Use a non-fluorescent method like Transcreener OAADPr (immunoassay) or radiometric detection [1]. • Test compounds alone: Include control wells with only the compound and detection reagents to identify interferers. | | | Compound Quenching/Color: Absorption or quenching of the assay signal [1]. | • Dilute compounds: Ensure final DMSO concentration is ≤1% [2]. • Use orthogonal assay: Confirm hits with a label-free method like HPLC/MS [1]. | | Biochemical & Enzymology | Low Potency/No Activity | • Confirm solubility: Use DMSO stock solutions; ensure no precipitation in aqueous buffer [2]. • Use physiological pH: Assay around pH 7.4 for relevant activity [2]. | | | Off-target Effects/Isoform Selectivity | • Profile against multiple sirtuins: Test hits on SIRT1-SIRT7 to establish selectivity [3] [4]. • Use positive controls: Employ known inhibitors (e.g., Tenovin-1 for SIRT1/2) to validate assay performance [2]. | | Validation | Lack of Cellular Engagement | • Perform cellular assays: Use NanoBRET target engagement assays or measure acetylation levels of native sirtuin substrates (e.g., α-tubulin for SIRT2) in cells [5]. |

A Robust Workflow for Screening Natural Compounds

The following diagram and protocol outline a comprehensive strategy, from initial screening to cellular validation, designed to minimize artifacts and confirm true inhibition.

G Start Start: Natural Compound Library Step1 1. Primary Biochemical HTS (Transcreener OAADPr Assay) Start->Step1 Step2 2. Hit Confirmation & IC₅₀ (Orthogonal Assay: Radiometric or HPLC/MS) Step1->Step2 Identify initial hits Step3 3. Isoform Selectivity Profiling (Test against SIRT1-SIRT7) Step2->Step3 Confirm potency & purity Step4 4. Cellular Target Engagement (NanoBRET or Substrate Acetylation) Step3->Step4 Validate selectivity Step5 5. Functional Phenotypic Assay (e.g., Cell Viability, Differentiation) Step4->Step5 Confirm on-target effect in cells

Detailed Protocol for Key Experiments

1. Primary High-Throughput Screening (HTS) with the Transcreener OAADPr Assay [1] This universal assay detects 2’-O-acetyl-ADP-ribose (OAADPr), a native product of all sirtuin reactions, minimizing substrate artifacts.

  • Principle: A competitive immunoassay that measures OAADPr via fluorescence polarization (FP) or TR-FRET.
  • Workflow:
    • Reaction Setup: In a 384-well plate, mix:
      • Sirtuin enzyme (e.g., SIRT2) with natural compounds (pre-diluted in DMSO, final concentration ≤1%).
      • Acetylated peptide substrate and NAD⁺ in appropriate buffer.
    • Incubation: Allow the deacylation reaction to proceed for 30-60 minutes at room temperature.
    • Detection: Add a single detection mix containing an anti-OAADPr antibody and a fluorescent tracer. Incubate.
    • Readout: Measure FP or TR-FRET signal. A decrease in signal indicates enzyme activity and its inhibition.
  • Key Advantages: Homogeneous (mix-and-read), high Z’ factor (≥0.7), resistant to fluorescent compound interference, and suitable for SIRT1-SIRT7 [1].

2. Cellular Target Engagement via NanoBRET Assay [5] This method confirms that your inhibitor binds to the sirtuin target inside living cells.

  • Principle: Energy transfer between a nano-luciferase tagged sirtuin and a fluorescent inhibitor.
  • Workflow:
    • Cell Preparation: Transfert HEK293T cells with a plasmid encoding your sirtuin isoform (e.g., SIRT2) fused to nano-luciferase.
    • Treatment & Reading: Incubate cells with your natural compound. Add a cell-permeable BRET substrate.
    • Analysis: Measure the BRET ratio. A decrease in the BRET signal indicates that your unlabeled natural compound is competing with the fluorescent tracer for binding to the sirtuin, confirming cellular target engagement. This method has been used to determine EC₅₀ values for SIRT2 inhibitors in cells [5].

Key Considerations for Natural Compounds

  • Solubility and Stability: Natural compounds often have poor solubility. Prepare fresh DMSO stock solutions and verify that compounds remain soluble in the final assay buffer to avoid false positives from aggregation [2].
  • Cytotoxicity: When moving to cellular assays, perform a parallel Cell Counting Kit-8 (CCK-8) assay to ensure that any observed phenotypic effects (e.g., reduced mammosphere formation) are due to sirtuin inhibition and not general cytotoxicity [2].
  • Positive Controls: Always include known inhibitors in your experiments. For example, Tenovin-1 is a well-characterized inhibitor for SIRT1 and SIRT2 [2], while SirReal2-type inhibitors are highly potent and selective for SIRT2 [5].

References

Anacardic Acid Triene Storage Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key storage parameters for anacardic acid:

Parameter Recommended Condition Notes & Context
Temperature 2-8°C [1] Refrigerated storage is specified for the anacardic acid compound.
Solvent for Stock Solution DMSO (≥20 mg/mL) [1] The compound is soluble at this concentration for stock solutions.
Light Sensitivity Information Not Specific While general light protection is a lab best practice, the sources do not explicitly state light sensitivity for anacardic acid triene.
Stability Concern Heat-induced Decarboxylation Heating converts anacardic acids to cardanols, which have significantly reduced biological activity [2]. Avoid heating during handling.

Troubleshooting Common Experimental Issues

Here are solutions to frequent problems researchers may encounter:

  • Problem: Loss of Bioactivity

    • Solution: If your compound loses efficacy, suspect thermal degradation. Ensure samples are never exposed to heat during handling or solvent evaporation. Verify the chemical structure of your stock via analytical methods like HPLC or FTIR to confirm the integrity of the salicylic acid moiety, which is susceptible to decarboxylation [2].
  • Problem: Precipitation from Solution

    • Solution: Anacardic acid has limited water solubility. If precipitation occurs from a DMSO stock when added to aqueous buffers, ensure the final DMSO concentration is compatible with your assay system. You may need to sonicate the mixture briefly or optimize the buffer composition to maintain solubility [1].
  • Problem: Need to Confirm Purity and Identity

    • Solution: Implement a validated High-Performance Liquid Chromatography (HPLC) method. A published protocol uses a C18 reverse-phase column, a diode-array detector, and a mobile phase of acidified water and acetonitrile (e.g., 20:80 isocratic) with detection at 280 nm. This can separate and quantify anacardic acid isomers, including the triene form [3].

Workflow for Handling and Quality Control

The following diagram outlines a recommended procedure for storing and verifying your compound:

G Start Receive this compound StockPrep Prepare Stock Solution in DMSO (≥20 mg/mL) Start->StockPrep Storage Aliquot and Store at 2-8°C StockPrep->Storage QC Quality Control Check Storage->QC Use Use in Experiment QC->Use Pass Troubleshoot Troubleshoot Purity/Activity QC->Troubleshoot Fail Troubleshoot->StockPrep Re-prepare stock

References

enhancing yield from Anacardium occidentale extraction

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

Question Evidence-Based Answer & Troubleshooting Tips
How can I maximize the yield of total polyphenols from cashew nut testa? Cashew nut testa is rich in flavonoids like catechin and epicatechin [1]. To maximize yield, focus on solid-liquid extraction parameters [2].
Which part of the Anacardium occidentale plant is best for antibacterial extracts? Leaves and stem bark are excellent sources of antibacterial compounds. Optimized hydroethanolic extracts have shown effectiveness against Staphylococcus aureus and Escherichia coli [3]. Troubleshooting: If activity is low, check the plant's origin and the solvent's water content, as it significantly affects the spectrum of extracted antibacterials [3].
My extract has a low antioxidant activity. What can I do? Antioxidant capacity is linked to phenolic content. The Mapiria variety of cashew apple bagasse has shown very high antioxidant activity (405 mg Trolox Equivalents/g in DPPH assays) [4]. Troubleshooting: Ensure your raw material is the antioxidant-rich bagasse (pulp residue after juicing) rather than the whole apple, and consider a non-thermal processing technique to preserve heat-sensitive antioxidants [5].
What is a green alternative for extracting cashew nut oil? Enzymatic extraction using alcalase 2.4 L is an effective, environmentally friendly method. One study achieved a 38.2% yield under optimized conditions [6].

Key Extraction Data & Parameters

For a quick comparison, here are optimized parameters from recent studies for different raw materials.

Table 1: Optimized Parameters for Different Extraction Goals

Target Material/Goal Optimal Solvent Optimal Temperature Optimal Time Key Parameters & Yield Citation
Polyphenols from Cashew Nut Testa Information Missing Information Missing Information Missing Focus on solid-liquid extraction process optimization. [2]
Antibacterial Compounds from Leaves & Stem Bark 50% Ethanol (v/v) 60 °C 30 minutes Particle Size: 0.5 mm; Solid/Solvent Ratio: 1:20; Key Compounds: Catechin, Gallic acid, Ellagic acid. [3]
Oil from Cashew Nut Kernels (Enzymatic) Aqueous (Alcalase enzyme) 60 °C 8 hours Enzyme Concentration: 2.5%; pH: 8; Substrate/Water Ratio: 1:5; Yield: 38.2%. [6]

Table 2: Bioactive Compounds in Different Parts of *Anacardium occidentale*

Plant Part Major Bioactive Compounds Reported Bioactivities Citation
Cashew Nut Testa Catechin, Epicatechin, Catechin gallate, Procyanidin, Tannins. Antioxidant, Antimicrobial. [1] [7]
Leaves & Stem Bark Gallic acid, Protocatechuic acid, Catechin, Condensed tannins, Flavonoids. Antibacterial, Anti-diabetic, Antioxidant, Anti-inflammatory. [3] [8] [7]
Cashew Apple (Pseudofruit) Polyphenols, Flavonoids, Tannins, Ascorbic Acid (70-190 mg/100 mL), Carotenoids. Antioxidant, Anti-obesity, Anti-diabetic, Controls insulin resistance. [4] [5]

Detailed Experimental Protocols

Protocol for Antibacterial Extract from Leaves and Stem Bark

This methodology is adapted from a 2024 study that used mathematical modeling for optimization [3].

  • 1. Raw Material Preparation:

    • Collect fresh leaves and stem bark.
    • Wash thoroughly to remove impurities.
    • Dry in an oven at 37°C for 5 days.
    • Triturate the dried material and sieve to a particle size of 0.5 mm.
    • Store the powdered biomass at room temperature in a dry place.
  • 2. Optimized Solid-Liquid Extraction:

    • Weigh the powdered plant material.
    • Use a 50% hydroethanolic solution (v/v) as the solvent.
    • Maintain a solid-to-solvent ratio of 1:20 (w/v).
    • Perform the extraction at 60°C for 30 minutes.
    • Filter the extract and concentrate it under reduced pressure (e.g., using a rotary evaporator).
  • 3. Phytochemical Analysis (for QC):

    • Identify and quantify compounds using High-Performance Liquid Chromatography (HPLC). The optimized extract is expected to contain catechin, gallic acid, and ellagic acid [3].
Workflow for Extraction Process Optimization

The following diagram outlines a systematic approach to optimizing your extraction process, integrating concepts from the provided research.

Start Define Extraction Goal (e.g., Max. Polyphenols, Antibacterial Activity) P1 Select Raw Material (Leaves, Stem Bark, Testa, Apple) Start->P1 P2 Prepare Raw Material (Dry, Triturate, Determine Particle Size) P1->P2 P3 Screen Key Parameters (Solvent, Temp, Time, S/L Ratio) P2->P3 P4 Design of Experiments (DoE) (e.g., Taguchi, Box-Behnken) P3->P4 P5 Perform Extractions P4->P5 P6 Analyze Outputs (Yield, Bioactivity, Phytochemical Profile) P5->P6 P7 Model & Validate (Kinetic & Thermodynamic Modeling) P6->P7 End Establish Optimized & Scalable Protocol P7->End

Key Takeaways for Researchers

  • Focus on by-products: Much of the high-value bioactive potential lies in underutilized parts like the cashew apple (pseudofruit), testa (seed coat), and leaves [5] [1]. This approach is both economically and environmentally favorable.
  • Systematic optimization is crucial: Simply extracting with a common solvent is not enough. Using a structured Design of Experiments (DoE) approach, as demonstrated in the research, allows for understanding complex parameter interactions and achieving reproducible, high-quality results [3].
  • Correlate composition with activity: The ultimate goal is not just a high extract yield, but an extract with robust biological activity. Always pair extraction optimization with phytochemical profiling (HPLC) and relevant bioactivity assays (e.g., antioxidant, antimicrobial) to ensure efficacy [3] [7].

References

handling air-sensitive anacardic acid compounds

Author: Smolecule Technical Support Team. Date: February 2026

Anacardic Acid Stability & Handling Data

The table below summarizes key physicochemical and handling information for anacardic acid from scientific and commercial sources.

Parameter Description / Value Implications for Handling
Physical Form Yellow liquid or white to off-white solid [1] [2] Solid form may be easier to handle and weigh.
Solubility Soluble in DMSO, ethanol, and methanol (10 mg/mL) [2]; nearly immiscible with water [1] Use appropriate organic solvents for stock solutions; exclude water to prevent instability.
Storage Conditions +2°C to +8°C; protect from light; OK to freeze; packaged under inert gas [2] Critical: Low temperature, dark conditions, and an inert atmosphere are essential to prevent degradation.
Air & Oxidative Stability Lacks direct data; electrochemical studies show irreversible oxidation sequences [3] High likelihood of sensitivity to atmospheric oxygen; handling under inert gas (e.g., N₂ or Ar) is strongly advised.
Thermal Stability Heating can cause decarboxylation to cardanols, reducing bioactivity [1] Avoid elevated temperatures during handling, processing, or solvent removal.

Frequently Asked Questions

Here are answers to specific issues researchers might encounter.

Q1: What is the recommended procedure for preparing and storing a stock solution of anacardic acid to ensure long-term stability?

A:

  • Environment: Perform all steps in an inert atmosphere glove box or using a Schlenk line under dry nitrogen or argon gas.
  • Solvent: Use a dry, degassed solvent such as DMSO, ethanol, or methanol [2].
  • Preparation: Weigh the solid ana cardic acid quickly and transfer it to an amber vial or a vial wrapped in aluminum foil. Add the solvent to achieve the desired concentration (e.g., 10 mg/mL).
  • Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or lower under an inert atmosphere [2].

Q2: My anacardic acid sample has darkened in color and appears to have lost potency. What could have happened?

A: This is a classic sign of degradation, likely due to:

  • Oxidation: Exposure to air can lead to the formation of quinones and other oxidized products, as suggested by electrochemical studies [3].
  • Decarboxylation: Exposure to heat can cause anacardic acid to lose CO₂ and transform into cardanol, a compound with significantly reduced biological activity [1]. To prevent this, strictly adhere to the storage and handling guidelines above, with particular emphasis on using an inert atmosphere and avoiding heat.

Q3: Are there any known toxicity concerns I should be aware of when handling anacardic acid in the lab?

A:

  • Contact Dermatitis: Anacardic acids are related to urushiol and can cause an allergic skin rash on contact [1]. Always wear appropriate personal protective equipment (PPE), including nitrile gloves and a lab coat.
  • Systemic Toxicity: In vivo studies have shown that anacardic acid is well-tolerated in mice at certain doses [4] [5]. However, standard laboratory precautions for handling fine chemicals should be followed to avoid inhalation or ingestion.

Experimental Pathway & Degradation Logic

The following diagram illustrates the potential degradation pathways of anacardic acid based on current research, which underpins the recommended handling procedures.

G Start Anacardic Acid (Active Form) O2 Exposure to Oxygen (O₂) Start->O2  Leads to Heat Exposure to Heat Start->Heat  Leads to Light Exposure to Light Start->Light  Can Accelerate Oxidized Oxidized Products (Quinones, Organic Acids) O2->Oxidized Oxidation Polymers Polymeric Material O2->Polymers Radical Polymerization Cardanol Cardanol (Reduced Activity) Heat->Cardanol Decarboxylation Prevention Prevention Strategy: Use Inert Atmosphere (N₂/Ar), Store Cold, Protect from Light Oxidized->Prevention Cardanol->Prevention Polymers->Prevention

Key Experimental Protocols from Literature

For your team's reference, here are methodologies for key experiments cited in this guide.

1. Protocol: Electrochemical Analysis of Anacardic Acid Transformation [3]

  • Objective: To study the oxidative transformation and stability of anacardic acid.
  • Method: Cyclic voltammetry (CV) is performed on an ethanolic solution of anacardic acid using sodium hydroxide as a supporting electrolyte.
  • Key Parameters:
    • Technique: Successive CV scans (e.g., 10 cycles) at a scan rate of 10 mV/s.
    • Analysis: Monitor for irreversible oxidation peaks, which indicate sequential oxidation processes leading to phenoxyl radicals, quinones, and finally, ring cleavage producing low-molecular-weight organic acids and polymeric material.

2. Protocol: Confirmation of Degradation Products [3]

  • Objective: To identify the products of anacardic acid degradation.
  • Method: Use High-Performance Liquid Chromatography (HPLC) and Fourier-Transform Infrared Spectroscopy (FTIR) to analyze electrochemically treated samples.
  • Key Steps:
    • HPLC: Confirm the presence of organic acids like propionic, formic, and oxalic acid.
    • FTIR: Observe changes in the spectrum, particularly the disappearance of the band corresponding to protonated carboxylic groups (~1648 cm⁻¹), indicating chemical transformation.

References

purification challenges phenolic compounds CNSL

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the main compositional challenges in CNSL purification? A1: CNSL is a complex mixture of phenolic lipids with very similar structures, primarily anacardic acid, cardanol, cardol, and 2-methylcardol [1] [2]. The close similarity in their chemical and physical properties, particularly between cardanol (one hydroxyl group) and the more polar cardol and 2-methylcardol (two hydroxyl groups each), makes chromatographic separation particularly challenging [1]. Furthermore, the composition varies based on the geographical origin of the cashew and the extraction method used (hot vs. cold process), affecting the reproducibility of purification protocols [2].

  • Q2: Why is vacuum distillation problematic for isolating cardanol fractions? A2: While vacuum distillation is a common method, it faces significant bottlenecks. The components of CNSL have very high and similar boiling points, making their separation energy-intensive and inefficient [2]. The process often requires multiple stages (3-4 repetitions) to achieve acceptable purity, leading to high electricity demands and generating substantial residual oil that has lower commercial value [1].

  • Q3: Are there more sustainable alternatives to traditional purification? A3: Yes, researchers are developing greener methods. Flash column chromatography has been demonstrated as a viable, sustainable alternative on a gram-scale, allowing for the separation of cardanol into its monoene, diene, and triene fractions with the added benefit of solvent recovery and reuse [2]. Another promising approach is the use of a pseudo-ternary liquid-liquid system involving aqueous ammonia and Methyl Isobutyl Ketone (MIBK), which is designed to be less energy-intensive than distillation [1].

Troubleshooting Guide

Common Problem Possible Causes Suggested Solutions

| Low Purity of Cardanol | 1. Inefficient decarboxylation of anacardic acid. 2. Co-elution of cardanol with cardol/2-methylcardol. | 1. Ensure proper thermal pre-treatment (e.g., hot oil bath) to convert anacardic acid to cardanol [3] [2]. 2. For liquid-liquid extraction, optimize ammonia concentration to leverage solubility differences of phenolic compounds [1]. | | Poor Separation of Unsaturated Side Chains | 1. Similarities in boiling points (for distillation). 2. Insufficient chromatographic resolution. | 1. Replace vacuum distillation with flash chromatography using hexane/ethyl acetate gradients for better fractionation of monoene, diene, and triene [2]. 2. Recover and reuse elution solvents (up to 82%) to improve cost-efficiency and sustainability [2]. | | Low Extraction Yield from Biomass | 1. Inefficient initial recovery from CNS. 2. High lipid solubility in water. | 1. Employ mechanical pressing or solvent extraction (e.g., Soxhlet) for initial CNSL recovery [3]. 2. For aqueous systems, use basic solvents (aqueous ammonia) to interact with acidic phenolic groups and enhance solubility [1]. | | Irreproducible Lipid Profiles | 1. Variations in raw material (geographical origin, pre-treatment). 2. Inconsistent extraction parameters. | 1. Document and standardize the pre-treatment method (roasting vs. steaming) as it significantly impacts lipid composition [3]. 2. Control extraction parameters (temperature, solvent ratio, time) strictly across experiments [3]. |

Experimental Protocols

Protocol 1: Gram-Scale Isolation of Cardanol Fractions via Flash Chromatography

This protocol is adapted from a sustainable chemistry approach for separating the components of cardanol [2].

  • Principle: Separation of monoene, diene, and triene fractions of cardanol based on polarity differences using flash column chromatography with solvent recovery.
  • Materials: Technical CNSL (hot-processed), silica gel for flash chromatography, solvents (hexane, ethyl acetate).
  • Procedure:
    • Load the Column: Pack a flash chromatography column with silica gel. Dissolve the technical CNSL sample in a minimal amount of hexane and load it onto the column.
    • Elute with Gradient: Begin elution with a gradient of hexane and ethyl acetate. A typical gradient starts with 100% hexane and gradually increases the percentage of ethyl acetate (e.g., 1%, 2%, 5%) [2].
    • Collect Fractions: Collect eluent in separate fractions based on TLC monitoring.
    • Identify and Pool: Identify the fractions containing the saturated, monoene (42% yield), diene (22% yield), and triene (36% yield) components using analytical techniques (TLC, GC-MS).
    • Recover Solvent: Pool the respective fractions and remove the solvent by rotary evaporation. Recover the elution solvents by distillation for reuse in subsequent runs (up to 82% recovery reported) [2].
  • Characterization: Confirm the identity and purity of each fraction by 1H NMR, 13C NMR, GC-MS, HPLC, and FTIR spectroscopy [2].

The workflow for this protocol is outlined below.

Start Start with Technical CNSL Load Load onto Flash Column (Silica Gel) Start->Load Elute Elute with Solvent Gradient (Hexane/Ethyl Acetate) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor by TLC Collect->Monitor Identify Identify Fractions (Monoene, Diene, Triene) Monitor->Identify Based on Polarity Pool Pool and Concentrate Identify->Pool Characterize Characterize (NMR, GC-MS, HPLC) Pool->Characterize Recover Recover Solvent Pool->Recover Distillation Recover->Elute Reuse Solvents

Protocol 2: Liquid-Liquid Extraction Using a Pseudo-Ternary System

This protocol is based on a study aiming to replace energy-intensive distillation for cardanol extraction [1].

  • Principle: Utilization of a liquid-liquid equilibrium system comprising aqueous ammonia, cardanol, and Methyl Isobutyl Ketone (MIBK). The basicity of ammonia enhances the solubility of the acidic cardanol.
  • Materials: Crude CNSL, aqueous ammonia, Methyl Isobutyl Ketone (MIBK), separating funnels.
  • Procedure:
    • Prepare System: Mix cardanol (from CNSL), MIBK, and aqueous ammonia in a defined ratio in a separation funnel.
    • Equilibrate: Shake the mixture vigorously and allow the phases to separate completely into a distinct organic phase (MIBK-rich) and an aqueous phase (ammonia-rich).
    • Measure Equilibrium: Determine the binodal curve and tie-line data for the system gravimetrically (using a precision balance) or via computational simulations to model the equilibrium [1].
    • Separate Phases: Drain the aqueous phase. The cardanol can be recovered from the MIBK-rich organic phase by subsequent separation steps.
    • Model the Process: Use the obtained data to establish Non-Random Two-Liquid (NRTL) model parameters for process scale-up and optimization [1].

Comparison of Purification Methods

The table below provides a structured overview of the key methods discussed for purifying CNSL, highlighting their pros and cons to help you select the most appropriate technique.

Method Key Principle Advantages Challenges / Disadvantages
Vacuum Distillation Separation based on boiling point under reduced pressure. Common industrial process; provides cardanol-enriched fractions. High energy consumption; requires multiple stages; similar boiling points lead to poor separation of side chains; generates low-value residue [1] [2].
Flash Chromatography Separation based on polarity using solid stationary phase and liquid solvent. Effective separation of monoene, diene, and triene fractions; solvent recovery & reuse possible (sustainable); gram-scale suitability [2]. Requires optimization of solvent gradient; may have higher solvent cost at very large scale without recovery.
Liquid-Liquid Extraction (Ammonia/MIBK) Separation based on solubility in two immiscible liquid phases. Lower energy requirement than distillation; suitable for acidic phenols; amenable to process modeling & scale-up [1]. Requires handling of basic solvents (ammonia); needs precise equilibrium data for efficiency.
Subcritical Water Extraction (SCWE) Uses water at high temperature and pressure to recover bioactives. Environmentally friendly (water as solvent); can be tuned for different compounds (sugars, phenolics); produces valuable hydrochar byproduct [4]. Optimization of temperature, pressure, and solid-to-solvent ratio is critical; high-pressure equipment required.

Key Technical Notes

  • Pre-treatment Impact: Be aware that the method used to pre-treat the raw cashew nuts (roasting vs. steaming) significantly impacts the final lipid profile of the extracted CNSL, irrespective of the subsequent purification method [3]. Standardizing pre-treatment is crucial for experimental reproducibility.
  • Solvent Selection for Liquid-Liquid Extraction: MIBK is chosen as the organic phase because it is a polar solvent that is only slightly soluble in water, which helps in forming a stable two-phase system with aqueous ammonia [1].

References

Comparative Analysis: Sirtuin Inhibition & Anti-Parasitic Activity

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental findings for the isolated compounds against T. cruzi sirtuins and the parasite itself. The data is sourced from a 2019 study that specifically investigated these relationships [1].

Table 1: Inhibitory Activity of A. occidentale Compounds against T. cruzi Sirtuins and Parasite

Compound Class TcSir2rp1 Inhibition TcSir2rp3 Inhibition Trypomastigote EC₅₀ (µM) Amastigote EC₅₀ (µM) Selectivity Index (SI)
Cardol (2) - Diene Cardol 31.40 ± 2.33 µM Not Active 12.25 ± 0.25 14.70 ± 3.27 4
Anacardic Acid (5) - Diene Anacardic Acid Active Active Data not fully specified Data not fully specified -
Anacardic Acid (6) - Monoene Anacardic Acid Active Active Data not fully specified Data not fully specified -
Cardol (1) - Triene Cardol Not Active Not Active 23.36 ± 0.12 11.75 ± 0.40 4
Cardanol (4) - Monoene Cardanol Not Active Not Active Active (EC₅₀ not specified) Active (EC₅₀ not specified) -
Benznidazole (Control) Drug - - ~12.25 µM (similar to Cardol 2) - -

Key Insights from the Data:

  • Cardol Diene (2) is the Most Potent Sirtuin-Targeting Anti-Parasitic Agent: Among the compounds tested, Cardol Diene was the most effective at inhibiting a T. cruzi sirtuin (TcSir2rp1) while also demonstrating potent anti-parasitic activity. Its effectiveness against trypomastigotes was comparable to the standard drug benznidazole [1].
  • Anacardic Acids are Broader-Spectrum Sirtuin Inhibitors: While slightly less potent against the parasite in this specific assay, the Anacardic Acids (both diene and monoene) were the only compounds that showed inhibitory activity against both TcSir2rp1 and TcSir2rp3 sirtuin targets [1].
  • Anti-Parasitic Activity Can Be Sirtuin-Independent: Cardol Triene (1) and Cardanol Monoene (4) were inactive against the purified sirtuin enzymes but still showed anti-T. cruzi effects. This indicates they likely work through other mechanisms or parasite targets, highlighting the complexity of their bioactivity [1].
  • Structural Activity Relationship (SAR) is Nuanced: The data suggests that the degree of unsaturation (e.g., diene vs. triene) and the specific phenolic head group (anacardic acid vs. cardol vs. cardanol) critically influence whether a compound inhibits sirtuins and its overall anti-parasitic potency [1].

Detailed Experimental Protocols

To ensure the reproducibility of the data presented, here is a summary of the key methodologies used in the primary study [1].

1. Compound Isolation from *Anacardium occidentale*

  • Source: Cashew nut powder.
  • Extraction: Sequential extraction with hexane (to remove fatty acids), followed by dichloromethane and methanol.
  • Analysis & Purification: The dichloromethane extract, rich in target compounds, was purified using Medium-Pressure Liquid Chromatography (MPLC-UV) and semi-preparative HPLC-UV.
  • Identification: The structure of the isolated compounds (Cardols, Cardanols, Anacardic Acids with varying unsaturation) was confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and by comparing data with existing literature.

2. Recombinant Sirtuin Inhibition Assay

  • Protein Production: The genes for TcSir2rp1 and TcSir2rp3 were cloned and expressed in E. coli, and the recombinant proteins were purified using affinity chromatography.
  • Enzymatic Activity Confirmation: Deacetylase activity was confirmed using a fluorogenic assay. The reaction requires NAD⁺ as a co-factor. Deacetylation of the substrate allows its cleavage by trypsin, releasing a fluorescent signal.
  • Inhibition Testing: Isolated compounds were evaluated in this assay system. The increase in fluorescence in the presence of a compound and NAD⁺ was measured to determine its inhibitory effect.

3. Anti-Parasitic Activity Assessment

  • Parasite Culture: T. cruzi trypomastigotes and amastigotes were maintained in laboratory cultures.
  • Cytotoxicity Measurement: The half-maximal effective concentration (EC₅₀) against the different parasite forms was determined. The Selectivity Index (SI) was calculated by comparing the cytotoxicity against the parasites (EC₅₀) with the cytotoxicity against host cells (e.g., human fibroblasts, CC₅₀), providing a measure of the compound's safety window.

Experimental Workflow and Mechanism

The diagram below illustrates the logical workflow from compound isolation to the determination of their activity, integrating the protocols described above.

Start Start: Cashew Nut Powder Extraction Sequential Solvent Extraction Start->Extraction Isolation Purification (MPLC/HPLC) Extraction->Isolation Compounds Isolated Compounds: - Cardols (1,2) - Cardanols (3,4) - Anacardic Acids (5,6) Isolation->Compounds SirtuinAssay In vitro Sirtuin Inhibition Assay Compounds->SirtuinAssay AntiParaAssay Anti-Parasitic Activity Assay (EC₅₀) Compounds->AntiParaAssay Result1 Outcome: Sirtuin Inhibition (TcSir2rp1 and/or TcSir2rp3) SirtuinAssay->Result1 Result2 Outcome: Anti-T. cruzi Effect (Trypomastigote/Amastigote) AntiParaAssay->Result2

Key Conclusions for Drug Discovery

  • Anacardic Acids provide a broader sirtuin inhibition profile, making them excellent starting points for structure-based drug design targeting multiple parasite sirtuins.
  • Cardol Diene represents a highly potent, target-specific lead compound, especially for TcSir2rp1 inhibition, with promising in-parasite efficacy.
  • The presence of non-sirtuin mediated anti-parasitic mechanisms in some compounds suggests that A. occidentale is a source of multi-target agents, which could help in overcoming drug resistance.

References

Comparative Analysis of Anti-Trypanosoma cruzi Activity of Anacardic Acid Derivatives: A Guide for Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Anacardic Acids and Their Therapeutic Potential

Anacardic acids are phenolic lipids predominantly found in cashew nut shell liquid (CNSL) from Anacardium occidentale and other Anacardiaceae family plants like Schinus terebinthifolius. These compounds feature a salicylic acid core substituted at the C6 position with alkyl chains of varying lengths (typically C15 or C17) and different degrees of unsaturation. The interest in anacardic acids as potential therapeutic agents against Chagas disease (American trypanosomiasis) has grown substantially due to the limitations of current treatments (benznidazole and nifurtimox), which suffer from limited efficacy in chronic stages, severe side effects, and emerging resistance issues. Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, affects approximately 6-7 million people worldwide, with significant morbidity and mortality in endemic regions of Latin America. The multifunctional nature of anacardic acids, targeting multiple parasitic pathways simultaneously, presents a promising strategy to overcome the limitations of current single-target therapeutics and reduce the development of parasite resistance [1] [2].

Chemical Properties of Anacardic Acid Derivatives

Anacardic acids exist as mixtures of closely related structural analogs that differ primarily in their side chain characteristics. The core structure consists of a salicylic acid moiety (2-hydroxybenzoic acid) with an alkyl side chain at the C6 position. The alkyl chain length typically ranges from 15 to 17 carbon atoms, with varying degrees of unsaturation (saturated, monoene, diene, or triene). This structural diversity significantly influences their physicochemical properties, including lipophilicity, membrane permeability, and molecular interactions with biological targets. The phenolic hydroxyl group at C2 and the carboxylic acid group at C1 provide hydrogen-bonding capacity and potential for ionic interactions, while the long alkyl chain facilitates membrane integration and hydrophobic interactions [3] [2].

Table 1: Chemical Structures and Properties of Key Anacardic Acid Derivatives

Compound Alkyl Chain Length Degree of Unsaturation Chemical Name Molecular Formula Molecular Weight (g/mol)
AA-C17:2 17 carbons Diene (2 double bonds) 6-[(8'Z,11'Z)-heptadecadienyl]-salicylic acid C₂₄H₃₆O₃ 372.55
AA-C17:0 17 carbons Saturated 6-heptadecanyl-salicylic acid C₂₄H₃₈O₃ 374.56
AA-C15:2 15 carbons Diene (2 double bonds) 2-Hydroxy-6-[(8Z,11Z)-8,11-pentadecadien-1-yl]benzoic acid C₂₂H₃₂O₃ 344.49
AA-C15:1 15 carbons Monoene (1 double bond) 2-Hydroxy-6-[(8Z)-8-pentadecenyl]benzoic acid C₂₂H₃₄O₃ 346.51
AA-C15:0 15 carbons Saturated 6-pentadecylsalicylic acid C₂₂H₃₆O₃ 348.52

The side chain unsaturation significantly influences the biological activity of anacardic acids. Compounds with higher degrees of unsaturation (particularly diene and triene forms) generally demonstrate enhanced membrane disruption capabilities and increased fluidity, which correlates with their potent antiparasitic effects. Additionally, the spatial configuration of the double bonds (typically in cis configuration at positions 8 and 11) creates molecular kinks that affect how these compounds integrate into biological membranes and interact with enzyme active sites [2] [4].

Comparative Anti-T. cruzi Activity Profiles

The anti-T. cruzi efficacy of anacardic acid derivatives has been evaluated against different parasite forms, including the intracellular amastigotes, extracellular trypomastigotes, and insect-stage epimastigotes. The potency variations observed across different derivatives highlight the critical importance of structural features, particularly alkyl chain characteristics, in determining anti-parasitic activity. Among the most potent naturally occurring derivatives is the C17:2 anacardic acid (6-[(8'Z,11'Z)-heptadecadienyl]-salicylic acid) isolated from S. terebinthifolius, which demonstrates significant trypanocidal activity against trypomastigote forms. When evaluated against mammalian cells, this compound showed a favorable selectivity profile, causing minimal cytotoxicity to mammalian cells at concentrations that effectively kill parasites, suggesting potential for therapeutic development [2].

Table 2: Anti-T. cruzi Activity and Selectivity of Anacardic Acid Derivatives

Compound Parasite Form Assay Type Potency (EC₅₀/IC₅₀) Mammalian Cytotoxicity Selectivity Index Reference
AA-C17:2 Trypomastigotes In vitro 10.8 μM Low cytotoxicity at 50 μM >4.6 [2]
AA-C17:0 Trypomastigotes In vitro 20.4 μM Low cytotoxicity at 50 μM >2.4 [2]
Cardol diene Epimastigotes In vitro 12.25 μM Not specified Not specified [1]
Anacardic acid (5) Recombinant TcSir2rp1 Enzyme assay Active (inhibition) Not specified Not specified [1]
Anacardic acid (6) Recombinant TcSir2rp3 Enzyme assay Active (inhibition) Not specified Not specified [1]
6-n-pentadecylsalicylic acid TcGAPDH Enzyme assay IC₅₀ = 28 μM Not specified Not specified [5]

The developmental stage of the parasite significantly influences susceptibility to anacardic acid derivatives. Trypomastigotes (the infectious, bloodstream form) generally demonstrate higher sensitivity compared to amastigotes (the intracellular reproductive form), possibly due to differences in membrane composition, metabolic activity, and drug accessibility. The selectivity indices (ratio of cytotoxic concentration to effective antiparasitic concentration) for these compounds are particularly encouraging, with several derivatives exhibiting values >2, suggesting a window for potential therapeutic application. However, comprehensive selectivity assessment against various human cell types remains to be fully elucidated for most derivatives [2].

Multifaceted Mechanisms of Action

Enzyme Inhibition Pathways

Anacardic acids demonstrate a remarkable ability to target multiple essential enzymes in T. cruzi:

  • Sirtuin Inhibition: Sirtuins (Sir2) are NAD+-dependent protein deacetylases that play crucial roles in epigenetic regulation, DNA repair, and metabolic control in trypanosomes. Specific anacardic acid derivatives (particularly anacardic acids 5 and 6) inhibit both TcSir2rp1 (cytoplasmic) and TcSir2rp3 (mitochondrial), potentially disrupting vital cellular processes in the parasite. The inhibition of sirtuins interferes with parasite proliferation and triggers apoptosis-like cell death pathways, making these enzymes attractive targets for anti-trypanosomal drug development [1].

  • Glycolytic Enzyme Inhibition: The glyceraldehyde-3-phosphate dehydrogenase (GAPDH) of T. cruzi is another established target for anacardic acids. GAPDH plays a central role in the parasite's glycolytic pathway, which is essential for ATP production, especially in intracellular amastigotes that rely heavily on glycolysis for energy generation. The most potent anacardic acid inhibitors of TcGAPDH include 6-n-pentadecyl- (IC₅₀ = 28 μM) and 6-n-dodecylsalicylic acids (IC₅₀ = 55 μM). Mechanistic studies revealed these compounds act as noncompetitive inhibitors with respect to both substrate (glyceraldehyde-3-phosphate) and cofactor (NAD+), suggesting they bind to an allosteric site on the enzyme [5].

Membrane Disruption and Organelle Dysfunction

Beyond enzyme inhibition, anacardic acids exert significant effects on parasite membrane integrity and organelle function:

  • Plasma Membrane Permeabilization: The amphiphilic nature of anacardic acids enables them to integrate into biological membranes, disrupting lipid packing and increasing membrane permeability. Studies comparing AA-C17:2 and AA-C17:0 revealed that the unsaturated derivative (AA-C17:2) causes more significant alteration of plasma membrane permeability, leading to leakage of intracellular contents and eventual parasite death. This membrane disruption also affects ion homeostasis, particularly calcium flux, which serves as a key signaling molecule in the parasite [2].

  • Mitochondrial Dysfunction: Anacardic acids negatively impact mitochondrial function by disrupting the mitochondrial membrane potential (ΔΨm), which is essential for ATP production through oxidative phosphorylation. This depolarization of mitochondrial membranes is more pronounced with unsaturated derivatives (AA-C17:2) compared to their saturated counterparts (AA-C17:0). The disruption of mitochondrial function also triggers increased production of reactive oxygen species (ROS), creating oxidative stress that further damages parasitic macromolecules and exacerbates the lethal effects [2].

The following diagram illustrates the multifaceted mechanisms of action of anacardic acid derivatives against T. cruzi:

G cluster_enzyme Enzyme Inhibition cluster_membrane Membrane & Organelle Effects cluster_outcome Lethal Outcomes AA Anacardic Acid Sirt Sirtuin Inhibition (TcSir2rp1/TcSir2rp3) AA->Sirt Epigenetic disruption GAPD GAPDH Inhibition (Glycolysis disruption) AA->GAPD Energy depletion PM Plasma Membrane Permeabilization AA->PM Ion imbalance Mit Mitochondrial Dysfunction AA->Mit ΔΨm disruption ROS ROS Production AA->ROS Electron transport chain disruption Apo Apoptosis-like Cell Death Sirt->Apo Meta Metabolic Collapse GAPD->Meta PM->Meta Mit->Meta OS Oxidative Stress Damage ROS->OS Meta->Apo

Diagram 1: Multifaceted mechanisms of anacardic acid derivatives against T. cruzi. The diagram illustrates how these compounds simultaneously target multiple essential pathways in the parasite, leading to synergistic lethal effects.

Structure-Activity Relationship Analysis

The structural basis for the anti-trypanosomal activity of anacardic acids reveals key determinants for their potency and selectivity:

  • Side Chain Unsaturation: The presence and number of double bonds in the alkyl side chain significantly influence anti-T. cruzi activity. The unsaturated analog AA-C17:2 demonstrates approximately two-fold greater potency against trypomastigotes (EC₅₀ = 10.8 μM) compared to the saturated AA-C17:0 (EC₅₀ = 20.4 μM). This enhanced activity is attributed to improved membrane fluidity integration and increased disruption of membrane integrity. The double bonds create structural kinks that facilitate better integration into parasite membranes and potentially enhance interactions with enzymatic targets [2].

  • Alkyl Chain Length: The optimal alkyl chain length for anti-T. cruzi activity appears to be 15-17 carbon atoms, providing the ideal balance between lipophilicity and solubility. Shorter chains may reduce membrane affinity, while excessively long chains could compromise bioavailability and increase non-specific cytotoxicity. In the context of GAPDH inhibition, the 15-carbon alkyl chain (6-n-pentadecylsalicylic acid, IC₅₀ = 28 μM) proved more effective than the 12-carbon analog (6-n-dodecylsalicylic acid, IC₅₀ = 55 μM), highlighting the importance of sufficient hydrophobic character for effective enzyme inhibition [5].

  • Polar Head Group Modifications: The salicylic acid core appears essential for the multi-target activity of these compounds. The carboxylic acid group facilitates interactions with enzymatic active sites, particularly for sirtuin inhibition, while the ortho-hydroxy group contributes to hydrogen bonding and metal chelation capabilities. Esterification or reduction of the carboxylic acid group generally diminishes activity against both enzymatic and whole-parasite targets, confirming the importance of this acidic functionality for full expression of anti-trypanosomal effects [1] [5].

Experimental Methodologies and Protocols

Parasite Culture and Compound Screening

Standardized methodologies are essential for evaluating the anti-T. cruzi activity of anacardic acid derivatives:

  • Parasite Culture Conditions: Epimastigote forms of T. cruzi (Y strain or other relevant strains) are typically maintained in Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal calf serum at 28°C. Trypomastigotes are obtained from the supernatant of infected LLC-MK2 cells (or other mammalian cell lines), which are cultured in RPMI 1640 medium with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere. These standardized culture conditions ensure consistent parasite viability and developmental forms for compound screening [6] [1].

  • Compound Susceptibility Assays: Anti-trypanosomal activity against epimastigotes is typically determined by monitoring parasite proliferation over 72 hours using cell counting or colorimetric assays (e.g., MTT or resazurin-based methods). For trypomastigotes, compounds are incubated with parasites for 24 hours, and viability is assessed by counting motile parasites. Intracellular amastigote assays involve infecting mammalian host cells, treating with compounds for 96 hours, and then quantifying amastigote burdens through microscopy or reporter gene expression. Dose-response curves are generated from these assays to determine EC₅₀ values (concentration causing 50% reduction in parasite viability or proliferation) [6] [2].

Enzyme Inhibition Assays

Target-based screening provides insights into specific mechanisms of action:

  • Sirtuin Inhibition Assays: Recombinant TcSir2rp1 and TcSir2rp3 are produced by cloning the respective genes into expression vectors (e.g., pET-28a), transforming E. coli, and purifying the soluble proteins using affinity chromatography. The deacetylase activity is measured using fluorogenic acetylated peptides as substrates in the presence of NAD+. Deacetylation allows trypsin cleavage of the peptide, separating a quencher (EDDnp) from a fluorophore (ABZ), resulting in increased fluorescence. Test compounds are evaluated by their ability to inhibit this NAD+-dependent deacetylation process [1].

  • GAPDH Inhibition Assays: Recombinant T. cruzi GAPDH is incubated with test compounds in reaction buffers containing glyceraldehyde-3-phosphate and NAD+. Enzyme activity is monitored by tracking NAD+ reduction to NADH through absorbance measurements at 340 nm. To determine the mechanism of inhibition, kinetic studies are performed with varying concentrations of both substrate (glyceraldehyde-3-phosphate) and cofactor (NAD+) in the presence of fixed inhibitor concentrations. Analysis of Lineweaver-Burk plots reveals the inhibition pattern (competitive, noncompetitive, or uncompetitive) [5].

The following diagram illustrates the key experimental workflows used in evaluating anacardic acid derivatives:

G cluster_source Compound Sources cluster_screening Screening Approaches cluster_parasite Parasite Assays cluster_enzyme Enzyme Assays CNSL Cashew Nut Shell Liquid Extraction Pheno Phenotypic Screening (Whole Parasite) CNSL->Pheno Target Target-Based Screening (Enzyme Inhibition) CNSL->Target Synt Chemical Synthesis & Modification Synt->Pheno Synt->Target Plant Plant Isolation (S. terebinthifolius) Plant->Pheno Epi Epimastigote Proliferation Pheno->Epi Tryp Trypomastigote Viability Pheno->Tryp Ama Intracellular Amastigote Burden Pheno->Ama Sirt Sirtuin Activity (Deacetylation) Target->Sirt GAPD GAPDH Activity (NAD+ Reduction) Target->GAPD Mem Membrane Effects (Permeability/ΔΨm) Target->Mem EC50 EC₅₀ Determination Epi->EC50 Dose-response Tryp->EC50 Viability assessment Ama->EC50 Infection reduction IC50 IC₅₀ Determination Sirt->IC50 Fluorescence inhibition GAPD->IC50 Absorbance reduction Mech Mechanistic Understanding Mem->Mech Flow cytometry

Diagram 2: Experimental workflow for evaluating anti-T. cruzi activity of anacardic acid derivatives. The diagram shows the integrated approaches combining phenotypic screening with target-based validation to comprehensively assess compound efficacy and mechanisms of action.

Research Gaps and Future Perspectives

Despite promising anti-T. cruzi activity, several challenges must be addressed to advance anacardic acid derivatives toward clinical application:

  • Bioavailability Optimization: The inherent lipophilic character of anacardic acids presents formulation challenges and potentially limits their oral bioavailability. Future research should explore prodrug strategies (e.g., ester prodrugs to mask the carboxylic acid) and advanced delivery systems, including nanoparticle encapsulation and lipid-based formulations, to improve solubility and absorption. Recent advances in nano-encapsulation techniques, such as complexation with hydroxypropyl-β-cyclodextrin, show promise for enhancing the therapeutic potential of these compounds while potentially reducing adverse effects [4].

  • Comprehensive Toxicity Profiling: While several anacardic acid derivatives show favorable selectivity indices in preliminary studies, comprehensive toxicological assessment is needed, including evaluation of hepatotoxicity, cardiotoxicity (particularly important for Chagas disease patients with existing cardiac compromise), and general organ toxicity. Additionally, potential drug-drug interactions should be investigated, especially if these compounds would be used in combination therapies with existing anti-trypanosomal agents [2].

  • In Vivo Efficacy Validation: Most current studies are limited to in vitro models, creating a significant gap in understanding the pharmacokinetic behavior and in vivo efficacy of these compounds. Future work should establish animal models of T. cruzi infection to evaluate the therapeutic potential of lead anacardic acid derivatives, examining parameters such as bioavailability, tissue distribution, metabolic stability, and dose-response relationships in reducing parasite burden and preventing disease pathology [1] [2].

Conclusion

References

anacardic acid C15:3 versus benznidazole efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Benznidazole Efficacy Data from Recent Studies

The table below consolidates quantitative findings on benznidazole (BZN) from clinical trials and preclinical research.

Study Model / Type BZN Regimen (Monotherapy) Key Efficacy Findings Source / Citation
Clinical Trial (Chronic Chagas) 300 mg/day for 8 weeks (Standard of Care) 81% estimated parasitological cure rate (95% CrI: 70–89) [1] BENDITA/E1224 Analysis
Clinical Trial (Chronic Chagas) 300 mg/day for 2 weeks 63% estimated cure rate (95% CrI: 43–81) [1] BENDITA/E1224 Analysis
Clinical Trial (Chronic Chagas) 300 mg/day for 4 weeks Similar efficacy to 8-week regimen [1] BENDITA/E1224 Analysis
Murine Model (Chronic CCC) Suboptimal dose (120-150 dpi) Reduced heart parasite load; mitigated Th1-driven inflammatory response in heart tissue [2] Front. Cell. Infect. Microbiol., 2021
Murine Model (Acute Chagas) 10 mg/kg/day + Ascorbic Acid 66% reduction in parasitemia; reduced cardiac inflammation and oxidative damage [3] Antimicrob. Agents Chemother., 2018
In Vitro (Various T. cruzi strains) Pure, Purified, Pharmaceutical BZN IC50 values varied significantly by drug form and parasite strain [4] Acta Parasitol., 2025

Experimental Protocols for Benznidazole

The following methodologies are from the studies referenced in the table above.

  • Clinical Trial Analysis (BENDITA/E1224 Pooled Analysis): This study involved a secondary analysis of two randomized controlled trials in Bolivian adults with chronic indeterminate Chagas disease. Participants received various BZN regimens or a placebo. Parasitological response was assessed via triplicate quantitative PCR (qPCR) tests on blood samples collected at 8-12 follow-up visits over one year. A probabilistic hierarchical Bayesian model was used to analyze the serial qPCR data and estimate cure rates [1].
  • Preclinical Murine Model (Chronic Cardiomyopathy): C57BL/6 mice chronically infected with the T. cruzi Colombian strain (TcI) and showing electrocardiographic abnormalities were treated with a suboptimal dose of BZN from 120 to 150 days post-infection. Efficacy was evaluated by measuring heart parasite load (via qPCR) and cardiac electrical abnormalities (via electrocardiogram). The expression of 92 immune-related genes in heart tissue was also analyzed using RT-qPCR TaqMan arrays [2].
  • Preclinical Murine Model (Acute Phase with Combination Therapy): Infected mice were treated with a low dose of BZN (10 mg/kg/day) alone or in combination with Ascorbic Acid (7.14 mg/kg/day) during the acute phase. Efficacy was determined by monitoring parasitemia levels, quantifying parasitic DNA in the heart (qPCR), and conducting histological analysis of heart tissue to assess inflammation and amastigote nests [3].
  • *In Vitro Potency Assay: The activity of different forms of BZN (pure, purified, pharmaceutical) was tested against various T. cruzi strains in culture. Half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of each BZN form against the different strains [4].

Documented Mechanisms of Action of Benznidazole

While anacardic acid's mechanism against T. cruzi is not described in the search results, benznidazole's actions are well-researched, encompassing both direct antiparasitic and host-directed immunomodulatory effects. The diagrams below summarize these pathways.

g1 Benznidazole: Direct Antiparasitic Mechanism BZN BZN Nitroreductase (Type I) Nitroreductase (Type I) BZN->Nitroreductase (Type I)  Bioactivation Reactive Metabolites\n(e.g., hydroxylamine) Reactive Metabolites (e.g., hydroxylamine) Nitroreductase (Type I)->Reactive Metabolites\n(e.g., hydroxylamine) Parasite Macromolecule\nDamage Parasite Macromolecule Damage Reactive Metabolites\n(e.g., hydroxylamine)->Parasite Macromolecule\nDamage  High affinity binding Parasite Death Parasite Death Parasite Macromolecule\nDamage->Parasite Death

g2 Benznidazole: Host Immunomodulatory Mechanisms cluster_1 NF-κB Pathway Inhibition cluster_2 IL-10/STAT3/SOCS3 Axis cluster_3 NRF2 Antioxidant Pathway Activation Inflammatory Stimulus\n(e.g., LPS) Inflammatory Stimulus (e.g., LPS) IKK Phosphorylation IKK Phosphorylation Inflammatory Stimulus\n(e.g., LPS)->IKK Phosphorylation  Induces IκBα Degradation IκBα Degradation IKK Phosphorylation->IκBα Degradation NF-κB Activation NF-κB Activation IκBα Degradation->NF-κB Activation Pro-inflammatory\nCytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Activation->Pro-inflammatory\nCytokines (TNF-α, IL-6) BZN1 Benznidazole SOCS31 SOCS3 Upregulation BZN1->SOCS31 SOCS31->IKK Phosphorylation  Inhibits BZN2 Benznidazole IL10 IL-10 BZN2->IL10  Promotes STAT3 STAT3 Phosphorylation IL10->STAT3 SOCS32 SOCS3 Upregulation STAT3->SOCS32 BZN3 Benznidazole NRF2 NRF2 Activation BZN3->NRF2 Antioxidant Enzymes\n(HO-1, SOD, Gpx) Antioxidant Enzymes (HO-1, SOD, Gpx) NRF2->Antioxidant Enzymes\n(HO-1, SOD, Gpx) Oxidative Stress Oxidative Stress Antioxidant Enzymes\n(HO-1, SOD, Gpx)->Oxidative Stress  Reduces TLR4 Expression TLR4 Expression Oxidative Stress->TLR4 Expression  Enhances Inflammatory Response Inflammatory Response TLR4 Expression->Inflammatory Response

Interpretation and Research Gaps

The search results confirm that benznidazole is a well-studied frontline treatment for Chagas disease, with evolving regimens and a dual mechanism of action. However, the absence of direct comparative data with anacardic acid C15:3 is a significant research gap.

  • Anacardic Acid C15:3: The search results only mention its general antioxidant and antifungal activities from a 2017 phytochemistry study, with no reference to antitrypanosomal efficacy [5]. Its potential mechanism of action against T. cruzi and experimental data in Chagas disease models remain unknown based on the current information.
  • Benznidazole Research Focus: Current research is heavily focused on optimizing benznidazole use, such as testing shorter courses [6] [1] and combination therapies with adjuvants like ascorbic acid [3] or pentoxifylline [2] to improve safety and efficacy.

To objectively compare these two compounds, you would need to look for primary studies on anacardic acid that mirror the type of data available for benznidazole. I suggest searching specialized databases for:

  • Antiparasitic screening studies of natural products or phenolic lipids.
  • Specific bioassays measuring the anti-T. cruzi activity (e.g., IC50 values) of anacardic acids.
  • Preclinical studies in murine models of Chagas disease that include anacardic acid.

References

TcSir2rp1 vs TcSir2rp3 inhibition by anacardic acids

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Sirtuin Inhibition

The table below summarizes the experimental half-maximal effective concentration (EC₅₀) data for compounds isolated from cashew nut shells against T. cruzi sirtuins and parasite forms [1] [2].

Compound Name Class TcSir2rp1 Inhibition (IC₅₀ or Activity) TcSir2rp3 Inhibition (IC₅₀ or Activity) Anti-Trypomastigote Activity (EC₅₀, µM) Anti-Amastigote Activity (EC₅₀, µM)
Anacardic Acid (Diene) (5) Anacardic Acid Inhibited Inhibited Data not fully shown in results Data not fully shown in results
Anacardic Acid (Monoene) (6) Anacardic Acid Inhibited Inhibited Data not fully shown in results Data not fully shown in results
Cardol (Diene) (2) Cardol Inhibited (31.40 µM) Not Active 12.25 µM 14.70 µM
Cardol (Triene) (1) Cardol Not Active Not Active 23.36 µM 11.75 µM
Cardanol (Monoene) (4) Cardanol Not Active Not Active Data not fully shown in results Data not fully shown in results

Key Findings from the Data [1] [2]:

  • Anacardic Acids are Broad Inhibitors: Both tested anacardic acids (Compounds 5 and 6) inhibited both TcSir2rp1 and TcSir2rp3, demonstrating a non-selective sirtuin inhibitory profile.
  • Cardol (Diene) is a Selective Inhibitor: Compound 2 inhibited only TcSir2rp1 (with an IC₅₀ of 31.40 µM) and was inactive against TcSir2rp3, indicating selectivity between the two parasitic sirtuins.
  • Potent Anti-Parasitic Activity: Cardol (Diene) (2) showed the most potent activity against the trypomastigote form of the parasite, with an EC₅₀ of 12.25 µM, a potency similar to the standard drug benznidazole [1].
  • Non-Sirtuin Mechanisms: Some compounds, like Cardol (Triene) (1) and Cardanol (Monoene) (4), exhibited anti-T. cruzi effects despite being inactive against the sirtuin targets, suggesting they may act through other mechanisms within the parasite [1].

Experimental Protocol Overview

The key experiments providing the above data were conducted as follows [1] [2]:

1. Protein Production and Assay Validation

  • Gene Cloning and Protein Expression: The genes for TcSir2rp1 and TcSir2rp3 were amplified from the T. cruzi Y strain genome and cloned into a pET-28a vector. The recombinant proteins were expressed in E. coli and purified using affinity chromatography.
  • Enzymatic Activity Confirmation: Deacetylase activity of the purified recombinant sirtuins was confirmed using a fluorogenic assay. The reaction required the co-factor NAD+, verifying that the enzymes were functional, NAD+-dependent class III deacetylases.

2. Compound Isolation from *Anacardium occidentale*

  • Extraction and Purification: Powdered cashew nut material was sequentially extracted with hexane, dichloromethane, and methanol. The dichloromethane extract, rich in the target phenolic lipids, was further purified using Medium-Pressure Liquid Chromatography (MPLC-UV) and semi-preparative HPLC-UV.
  • Compound Identification: The isolated compounds were identified as derivatives of anacardic acid, cardol, and cardanol using NMR spectroscopy and by comparing the data to existing literature.

3. Sirtuin Inhibition and Anti-Parasitic Assays

  • In Vitro Sirtuin Inhibition Assay: The inhibitory effect of the isolated compounds on recombinant TcSir2rp1 and TcSir2rp3 activity was measured using the fluorometric deacetylase assay. The decrease in fluorescence signal indicated inhibition of enzyme activity.
  • Anti-T. cruzi Activity Assay: The effects of the compounds on the parasite itself were evaluated in vitro on trypomastigote and amastigote forms. The EC₅₀ values (concentration that reduces parasite viability by 50%) were determined.

Experimental Workflow and Mechanism

The following diagram illustrates the key steps from compound isolation to the determination of their biological activity, as described in the experimental protocols.

workflow start Start: Cashew Nut Powder step1 Sequential Extraction (Hexane, DCM, MeOH) start->step1 step2 Extract Fractionation (MPLC-UV, HPLC-UV) step1->step2 step3 Compound Identification (NMR Analysis) step2->step3 step6 Sirtuin Inhibition Assay (Fluorometric with compounds) step3->step6 step4 Protein Production (Recombinant TcSir2rp1/rp3) step5 Enzyme Activity Assay (Fluorometric, NAD+ dependent) step4->step5 step5->step6 step7 Anti-Parasitic Assay (On T. cruzi trypomastigotes/amastigotes) step6->step7 end Output: EC₅₀/IC₅₀ Data step7->end

Key Insights for Researchers

  • Target Engagement versus Phenotypic Outcome: The most potent sirtuin inhibitor, Cardol (Diene), was also effective against the whole parasite. However, the anti-parasitic activity of other compounds that did not inhibit the sirtuins indicates that the observed phenotypic effect is not exclusively mediated by sirtuin inhibition and suggests the presence of other mechanisms of action or potential off-target effects [1]. This highlights the complexity of using natural products in drug discovery.
  • Structural Basis for Selectivity: Computational (in silico) studies have previously suggested that anacardic acid derivatives could interact with both TcSir2rp1 and TcSir2rp3 [3]. The experimental data confirms this prediction. The selectivity of Cardol (Diene) for TcSir2rp1 suggests that despite structural similarities, key differences exist in the catalytic pockets of the two sirtuins that can be exploited for selective drug design [1] [3].
  • Therapeutic Potential: Sirtuins in T. cruzi regulate vital processes such as DNA repair, growth, and differentiation. Their inhibition has been shown to cause morphological alterations and growth arrest in the parasite, validating them as attractive anti-parasitic drug targets [1] [3]. Compounds from Anacardium occidentale, particularly anacardic acids and cardols, represent promising starting points for developing new anti-Chagas agents.

References

anacardic acid triene potency comparison other Sir2 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Potency Data in Anti-Parasitic Research

The table below summarizes quantitative data from a 2019 study that investigated compounds from the cashew nut shell liquid (CNSL) against Trypanosoma cruzi sirtuins (TcSir2rp1 and TcSir2rp3) and the parasite itself [1]. This provides a direct comparison of Anacardic Acid Triene with other CNSL compounds.

Table 1: Inhibitory Activity of Cashew Nut Shell Liquid Compounds [1]

Compound Name Class TcSir2rp1 Inhibition TcSir2rp3 Inhibition Anti-T. cruzi Activity (Trypomastigote EC50, µM)
Cardol Triene (1) Cardol Not Active Not Active 23.36 µM
Cardol Diene (2) Cardol 31.40 µM Not Active 12.25 µM
Anacardic Acid Diene (5) Anacardic Acid Active (Specific IC50 not provided) Active (Specific IC50 not provided) Data not shown in excerpt
Anacardic Acid Monoene (6) Anacardic Acid Active (Specific IC50 not provided) Active (Specific IC50 not provided) Data not shown in excerpt
Benznidazole (Control drug) - - - ~12.25 µM

Key insights from this data:

  • Anacardic acids as a class (compounds 5 & 6) were shown to inhibit both TcSir2rp1 and TcSir2rp3, though the precise IC50 values for the triene form were not listed in the available excerpt [1].
  • In this specific study, the most potent anti-parasitic compound was Cardol Diene (2), which had an EC50 against T. cruzi trypomastigotes equal to the control drug benznidazole (12.25 µM), despite being inactive against one of the sirtuin targets [1]. This suggests that compounds can have potent anti-parasitic effects through mechanisms other than, or in addition to, sirtuin inhibition.

Experimental Context and Methodology

To interpret the data above, it is helpful to understand the key experimental approaches used in the cited research.

1. Key Experimental Protocols The methodologies commonly employed in studies of this type include:

  • Recombinant Enzyme Assays: The sirtuin inhibition data was generated using purified, recombinant TcSir2rp1 and TcSir2rp3 proteins. The deacetylase activity is typically measured with a fluorogenic assay, where enzyme activity cleaves a quencher from a fluorophore, producing a measurable fluorescent signal [1].
  • Anti-Parasitic Viability Assays: The anti-T. cruzi activity (EC50) is determined by exposing the parasite forms (trypomastigotes and amastigotes) to various concentrations of the compounds and measuring a viability endpoint, allowing for the calculation of the effective concentration that kills 50% of the parasites [1].
  • Compound Isolation: The Anacardic Acid compounds were isolated from cashew nut shell liquid using a combination of extraction and chromatographic techniques like MPLC-UV and semi-preparative HPLC to obtain high-purity compounds for testing [1].

2. Sirtuin Inhibitor Landscape While a direct comparison with Anacardic Acid is not available, other research focuses on developing highly potent and selective inhibitors for human sirtuins. The following diagram illustrates the general workflow for discovering and characterizing such inhibitors, highlighting major compound classes.

G cluster_1 Identification & Design cluster_2 Characterization & Optimization cluster_3 Cellular & Therapeutic Assessment Start Sirtuin Inhibitor Discovery VS Virtual Screening (In Silico Docking) Start->VS HTS High-Throughput Screening (HTS) Start->HTS RD Rational Design (e.g., based on SirReal2, 24a) Start->RD Potency In Vitro Potency Assay (Determine IC50) VS->Potency HTS->Potency RD->Potency Inhibitors Key Inhibitor Classes: • SirReal-type (Aminothiazoles) • N-acylaniline derivatives (e.g., 24a) • Thioamide-based (e.g., TM) RD->Inhibitors Selectivity Selectivity Profiling (Against SIRT1-7) Potency->Selectivity CoCryst X-ray Crystallography (Mechanistic Insight) Selectivity->CoCryst Optimize Medicinal Chemistry Optimization CoCryst->Optimize CellEngage Cellular Target Engagement (e.g., NanoBRET) Optimize->CellEngage Phenotype Phenotypic Assays (e.g., Anti-cancer effects) CellEngage->Phenotype

Prominent examples of synthetic human SIRT2 inhibitors include TM, SirReal2, and AGK-2. One comparative study noted that TM was the most potent and selective among them, and also showed cancer-cell-specific toxicity [2]. Recent research continues to refine these leads; for instance, a 2025 study reported a new SirReal-derived inhibitor with potency in the nanomolar range (IC50 = 26 nM) [3].

Interpretation and Next Steps for Researchers

The available data positions this compound and related compounds as interesting natural product-derived starting points for sirtuin inhibitor development, particularly in the context of parasitic diseases. However, their potency appears modest compared to the highly optimized, synthetic inhibitors used in human disease research.

To build a more comprehensive comparison guide, you could:

  • Consult Specialized Databases: Search chemical and pharmacological databases (e.g., ChEMBL, PubChem) for standardized bioactivity data on Anacardic Acid and various sirtuin inhibitors.
  • Conduct a Broader Literature Review: Look for review articles that summarize structure-activity relationships (SAR) of sirtuin inhibitors, which often provide comparative potency tables.
  • Focus on a Specific Sirtuin Isoform: The field is highly isoform-specific. Specify whether your interest lies in parasitic sirtuins (e.g., TcSir2), human SIRT2, or another member of the sirtuin family for a more targeted and relevant comparison.

References

Comprehensive Analysis of Anacardic Acid Triene Biological Activity: Comparative Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Source Identification

Anacardic acids are phenolic lipids primarily derived from cashew nut shells (Anacardium occidentale), representing a promising class of bio-based compounds with diverse biological activities. These compounds consist of a salicylic acid moiety substituted with a 15-carbon alkyl chain that varies in its degree of unsaturation, leading to four main structural variants: saturated (C15:0), monoene (C15:1), diene (C15:2), and triene (C15:3). The triene variant features three double bonds in its side chain, including a terminal double bond, which significantly influences its biological potency and physicochemical properties [1] [2].

Natural cashew nut shell liquid (CNSL) obtained through cold solvent extraction contains approximately 60-65% anacardic acids, with the triene form typically representing the most abundant constituent at approximately 28% of the total anacardic acid fraction [2] [3]. The structural complexity of anacardic acids necessitates specialized isolation techniques, with silver nitrate-impregnated column chromatography proving particularly effective for separating the triene variant from other analogs due to its interaction with the multiple double bonds [2]. Structural characterization via NMR reveals distinctive signals for the triene form, including characteristic sp² carbon resonances and the absence of terminal methyl group signals in both ( ^1H )- and ( ^{13}C )-NMR spectra, providing verification methods for compound purity [2].

Biological Activity Profile Comparison

Antibacterial Activity and Potency

Anacardic acid triene demonstrates exceptional antibacterial activity against Gram-positive bacteria, surpassing both common antibiotics and other anacardic acid variants in potency. The mechanism involves disruption of bacterial membranes and inhibition of essential enzymatic processes, with potency directly correlating with the degree of side chain unsaturation [1] [4].

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values of Anacardic Acid Variants Against Gram-Positive Bacteria

Bacterial Strain Anacardic Acid Saturated (µg/mL) Anacardic Acid Monoene (µg/mL) Anacardic Acid Diene (µg/mL) This compound (µg/mL) Standard Antibiotic (µg/mL)
S. mutans (ATCC 25175) >800 6.25 3.13 1.56 Vancomycin: 1 [1]
S. aureus (ATCC 12598) >800 100 25 6.25 Methicillin: 1.56 [1]
P. acnes (ATCC 11827) 0.78 0.78 0.78 0.78 Amoxicillin: 0.117 [1]

The data reveal that This compound exhibits remarkable potency against Streptococcus mutans, demonstrating activity 2048 times more effective than salicylic acid and comparable to vancomycin [1]. Against Staphylococcus aureus, the triene variant is 64 times more effective than salicylic acid [1]. Interestingly, against Propionibacterium acnes, all anacardic acid variants show equivalent potency, suggesting a different mechanism of action that depends less on side chain unsaturation for this particular bacterium [1].

The structure-activity relationship clearly indicates that increased unsaturation in the alkyl side chain enhances antibacterial potency against most Gram-positive bacteria. However, this relationship does not extend to Gram-negative bacteria, against which anacardic acids show limited activity regardless of unsaturation level, likely due to the protective outer membrane in these organisms [5]. This selective activity profile positions this compound as a promising candidate for developing narrow-spectrum anti-Gram-positive agents with potentially reduced impact on commensal microbiota.

Immune System Modulation

This compound functions as a potent immunomodulator by activating human neutrophils through specific receptor interactions, enhancing their bactericidal capacity without triggering generalized inflammation. This host-directed therapeutic approach represents a promising strategy for combating antibiotic-resistant infections by augmenting innate immune responses [5].

Table 2: Immune Modulation Effects of this compound

Immune Parameter Effect of this compound Significance
Reactive Oxygen Species (ROS) Production Concentration-dependent stimulation Enhanced direct microbial killing [5]
Neutrophil Extracellular Trap (NET) Formation Significant induction Pathogen entrapment and concentration of antimicrobial factors [5]
Sphingosine-1-Phosphate Receptor (S1PR) Activation Binds S1PR4 specifically Targeted neutrophil activation without generalized inflammation [5]
PI3K/Akt Pathway Signaling Increased Akt phosphorylation Downstream signaling mediating NET formation [5]
Bacterial Killing Enhancement Improved killing of MRSA and other pathogens Complementary to direct antimicrobial activity [5]

The signaling pathway involved in this compound's immunomodulatory effects involves specific binding to sphingosine-1-phosphate receptor 4 (S1PR4), which triggers PI3K/Akt pathway activation rather than the PKC pathway typically associated with neutrophil activation [5]. This unique mechanism results in selective stimulation of ROS production and NET formation without inducing degranulation or extracellular ROS release, representing a precise immunomodulatory profile that enhances bacterial clearance while potentially minimizing collateral tissue damage [5].

G AA This compound S1PR4 S1PR4 Receptor AA->S1PR4 Binding PI3K PI3K Activation S1PR4->PI3K G-protein Mediated Akt Akt Phosphorylation PI3K->Akt Phosphorylation ROS ROS Production Akt->ROS NADPH Oxidase Activation NETs NET Formation Akt->NETs Chromatin Modification Killing Enhanced Bacterial Killing ROS->Killing Direct Microbial Damage NETs->Killing Pathogen Entrapment

Figure 1: this compound Neutrophil Activation Pathway - This diagram illustrates the specific signaling mechanism through which this compound activates human neutrophil immune functions, highlighting the S1PR4-PI3K-Akt axis that differentiates it from general neutrophil activators.

Additional Biological Activities

Beyond antibacterial and immunomodulatory effects, this compound exhibits a broad spectrum of biological activities that contribute to its therapeutic potential. The degree of side chain unsaturation significantly influences these activities, with the triene variant typically demonstrating superior efficacy compared to less unsaturated analogs [2] [6].

Table 3: Comparative Bioactivity Profile of Anacardic Acid Variants

Biological Activity Anacardic Acid Saturated Anacardic Acid Monoene Anacardic Acid Diene This compound
Antioxidant (DPPH Assay) Moderate Moderate High Highest [2]
Acetylcholinesterase Inhibition Weak Moderate Strong Strongest [2]
Antifungal Activity Strong Strongest Moderate Weak [2]
Cytotoxicity (A. salina) Moderate Moderate High Highest [2]
Histone Acetyltransferase Inhibition Moderate Moderate High Highest [6]
Antitumor Activity Moderate Moderate High Highest [1]

The relationship between structure and activity follows distinct patterns depending on the specific biological target. For antioxidant activity and acetylcholinesterase inhibition, increased unsaturation correlates with enhanced efficacy, likely due to improved electron delocalization and membrane interaction [2]. In contrast, antifungal activity demonstrates an inverse relationship, with the monoene variant exhibiting the strongest effects, suggesting that molecular linearity rather than unsaturation per se governs this activity [2]. This differential structure-activity relationship enables targeted therapeutic development by selecting specific anacardic acid variants optimized for particular applications.

The antitumor properties of this compound involve multiple mechanisms, including inhibition of histone acetyltransferases (HATs) such as p300/CBP and PCAF, suppression of NF-κB signaling, and induction of apoptosis in cancer cells [6] [1]. Additionally, this compound has been shown to sensitive cancer cells utilizing alternative lengthening of telomeres (ALT) to radiation therapy, suggesting potential applications in combination cancer treatments [4]. These multifaceted mechanisms position this compound as a promising lead compound for anticancer drug development with potentially lower susceptibility to resistance mechanisms.

Experimental Protocols for Activity Validation

Compound Extraction and Isolation

High-purity this compound is essential for reproducible biological activity assessment. The following protocol, adapted from validated methodologies, ensures optimal extraction and isolation from natural sources [7] [2]:

  • Raw Material Preparation: Collect fresh cashew nut shells and dry at 40°C for 48 hours to constant weight. Grind to a coarse powder (0.5-1.0 mm particle size) using a laboratory mill.

  • Solvent Extraction: Weigh 100g of powdered material and perform sequential extraction with 500mL hexane using ultrasonic assistance (20 minutes per extraction at room temperature). Combine extracts and concentrate under reduced pressure at 35°C to obtain crude CNSL.

  • Anacardic Acid Isolation: Dissolve crude CNSL in 100mL methanol:water (80:20 v/v) and adjust pH to 8.5 with 1M NaOH. Transfer to a separation funnel and wash with hexane (3 × 50mL) to remove non-polar impurities. Acidify the aqueous phase to pH 3.0 with 1M HCl to precipitate anacardic acids. Filter and dry under nitrogen.

  • Triene Variant Purification: Prepare a silver nitrate-impregnated silica gel column (10% w/w AgNO₃:silica gel). Dissolve the anacardic acid mixture in hexane:diethyl ether (95:5) and apply to the column. Elute with a gradient of hexane:diethyl ether (95:5 to 70:30) with 1% acetic acid. Monitor fractions by TLC (Rf ~0.4 for triene variant in hexane:ethyl acetate:acetic acid, 70:30:1). Combine triene-rich fractions and evaporate under reduced pressure.

  • Purity Verification: Analyze purity by HPLC using a C18 reverse-phase column with diode array detection (280nm). Mobile phase: acetonitrile:water (80:20) with 1% acetic acid, isocratic elution. Triene variant retention time: approximately 7.5 minutes [7]. Confirm structure by ( ^1H )-NMR (characteristic terminal double bond protons at 5.05 and 4.98 ppm) [2].

Antibacterial Susceptibility Testing

Standardized antimicrobial susceptibility testing provides reproducible MIC values comparable across studies. The following broth microdilution method conforms to CLSI guidelines with modifications optimized for anacardic acids [1] [5]:

  • Inoculum Preparation: Grow bacterial strains (e.g., S. mutans ATCC 25175, S. aureus ATCC 12598) to mid-log phase in Mueller-Hinton broth. Adjust turbidity to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Further dilute 1:100 in broth to achieve working inoculum of ~1.5 × 10⁶ CFU/mL.

  • Compound Preparation: Prepare stock solution of this compound in DMSO (10 mg/mL). Serially dilute two-fold in Mueller-Hinton broth across 96-well microtiter plates, with final concentrations typically ranging from 0.78 μg/mL to 800 μg/mL. Include growth control (inoculum without compound) and sterility control (broth only).

  • Inoculation and Incubation: Add 100μL of standardized inoculum to each well except sterility controls. Seal plates and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • Endpoint Determination: Visualize growth turbidity or use resazurin dye (0.02% w/v) for enhanced sensitivity. MIC defined as the lowest concentration showing complete inhibition of visible growth. Confirm bactericidal vs. bacteriostatic activity by subculturing 10μL from clear wells onto agar plates and examining for growth after 24 hours.

G Start Cashew Nut Shell Powder Extract Hexane Extraction (Ultrasonic, 20 min) Start->Extract Crude Crude CNSL Extract->Crude Partition Methanol-Water Partition (pH 8.5 NaOH) Crude->Partition Acidify Acidification to pH 3.0 with HCl Partition->Acidify Precipitate Precipitated Anacardic Acids Acidify->Precipitate Column AgNO₃-Silica Gel Chromatography Precipitate->Column Pure Pure this compound Column->Pure Verify Purity Verification HPLC & NMR Pure->Verify

Figure 2: this compound Isolation Workflow - This diagram outlines the optimized protocol for extracting and purifying this compound from cashew nut shells, highlighting key steps including solvent extraction, pH-dependent partitioning, and silver nitrate chromatography for isolation of the triene variant.

Neutrophil Activation Assays

Assessment of immunomodulatory activity provides insights into the host-directed effects of this compound. The following protocols evaluate neutrophil activation and bactericidal enhancement [5]:

  • Neutrophil Isolation: Collect fresh human blood from healthy volunteers using heparin as anticoagulant. Isolate neutrophils by density gradient centrifugation (Ficoll-Hypaque), followed by dextran sedimentation and hypotonic lysis of residual erythrocytes. Resuspend neutrophils in HBSS with calcium and magnesium at 2×10⁶ cells/mL.

  • ROS Production Measurement: Load neutrophil suspension with 5μM CM-H₂DCFDA fluorescent probe for 30 minutes at 37°C. Treat with this compound (0-80μM) or vehicle control. Measure fluorescence intensity (excitation 485nm/emission 535nm) at 5-minute intervals for 60 minutes. Include controls with NADPH oxidase inhibitor (DPI, 10μM) to confirm specificity.

  • NET Formation Quantification: Seed neutrophils on poly-L-lysine coated coverslips and treat with this compound (0-40μM) for 3-4 hours. Fix with 4% paraformaldehyde, permeabilize with 0.5% Triton X-100, and stain with anti-elastase antibody and Sytox Green for DNA. Visualize by confocal microscopy and quantify NET area using ImageJ software.

  • NET-Biased Bacterial Killing Assay: Incubate neutrophils with this compound (20μM) for 30 minutes. Add bacteria (MRSA, Group A Streptococcus, or E. coli) at MOI 10:1 and centrifuge briefly to initiate contact. After 30 minutes, lyse neutrophils with 0.1% Triton X-100 and plate serial dilutions on agar for CFU enumeration. Compare bacterial survival relative to untreated neutrophil controls.

Research Applications and Recommendations

This compound presents compelling opportunities for multiple research and development pathways. For anti-infective applications, focus should be directed toward Gram-positive infections, particularly those involving drug-resistant strains like MRSA, where its dual direct antibacterial and host-directed immunomodulatory activities offer synergistic potential [1] [5]. The structure-activity relationship clearly indicates that the triene variant should be the preferred candidate for most applications, with the exception of antifungal development where monoene variants show superior activity [2].

For cancer research applications, this compound's multimodal mechanisms—including histone acetyltransferase inhibition, NF-κB pathway suppression, and radiosensitization—position it as a promising lead compound for combination therapies [6] [4]. Research should explore its potential to overcome resistance to conventional therapies while leveraging its natural product status for improved safety profiles. The development of semi-synthetic derivatives with improved pharmacological properties represents a particularly promising avenue for oncology applications [1] [6].

When incorporating this compound into research programs, particular attention should be paid to its chemical instability under heating conditions, which can lead to decarboxylation and formation of less active cardanols [1] [4]. Storage at -20°C under inert atmosphere and use of fresh solutions prepared immediately before experimentation are recommended to maintain compound integrity. Additionally, researchers should consider the differential solubility requirements for various assays, with DMSO suitable for antibacterial studies but aqueous buffers at physiological pH required for immunomodulatory assessments [1] [5].

References

Comparative Cytotoxicity of Anacardic Acid Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the cytotoxic effects of anacardic acid on various cancer cell lines, organized by cancer type.

Cancer Type Cell Line(s) Tested Reported Cytotoxicity (IC₅₀/Effective Concentration) Key Proposed Mechanisms of Action Citations
Pancreatic Cancer BXPC-3, CAPAN-2, PANC-1 Dose-dependent growth inhibition Activation of Chmp1A-ATM-p53 signaling pathway; synergy with Gemcitabine/5-FU [1] [1]
Prostate Cancer LNCaP 5-125 μmol/L (dose-dependent inhibition) Inhibition of androgen receptor; p300 inhibition; activation of p53/p21 signaling [2] [2]
Multiple Myeloma U266 10-30 μmol/L (synergy with Bortezomib) Induction of ER stress; activation of PERK-eIF2α-ATF4-CHOP pathway [3] [3]
Oral Cancer OSCC-3 10-25 μg/mL (marked decrease in viability) Induction of apoptosis (DNA fragmentation) [4] [4]
Gastric Cancer AGS ~30 μmol/L (IC₅₀) Induction of genotoxic stress and apoptosis [5] [5]
Other Cancers (e.g., Breast, Lung) Not specified in results Cited as active in literature reviews Inhibition of histone acetyltransferases (HATs); NF-κB pathway suppression [1] [6] [7] [1] [6] [7]

Key Signaling Pathways in AA-Induced Cytotoxicity

Experimental evidence indicates that anacardic acid can trigger cell death through several key signaling pathways. The following diagrams illustrate the primary mechanisms identified in pancreatic and multiple myeloma cancer cells.

pancreas_pathway Figure 1: Proposed Chmp1A-ATM-p53 Pathway in Pancreatic Cancer AA Anacardic Acid Chmp1A Chmp1A Activation AA->Chmp1A ATM ATM Phosphorylation Chmp1A->ATM p53 p53 Activation ATM->p53 CellFate Cell Cycle Arrest & Apoptosis p53->CellFate

myeloma_pathway Figure 2: ER Stress Pathway in Multiple Myeloma AA_Bor AA + Bortezomib Combination ER_Stress ER Stress Induction AA_Bor->ER_Stress PERK PERK Pathway Activation ER_Stress->PERK ATF4 ATF4 Expression PERK->ATF4 CHOP CHOP Expression ATF4->CHOP Apoptosis Caspase Activation & Apoptosis CHOP->Apoptosis

Overview of Experimental Protocols

The cytotoxicity data is generated through standardized in vitro assays. Here are the core methodologies commonly used across the studies:

  • Cell Viability Assays:

    • MTT/MTS Assay: This colorimetric assay measures the activity of mitochondrial enzymes. Cells are seeded in plates, treated with AA, and then incubated with MTT or MTS reagent. The resulting formazan product is dissolved, and its absorbance is measured, which correlates with the number of viable cells [1] [3] [2].
    • Spheroid Formation Assays: This method tests the compound's ability to inhibit the growth and formation of 3D cell clusters (spheroids), which better mimic tumor structures. The size and number of spheroids are measured after AA treatment [1].
  • Apoptosis Analysis:

    • Annexin V/Propidium Iodide (PI) Staining: This is a flow cytometry-based method to detect apoptotic cells. Annexin V binds to phosphatidylserine (externalized in early apoptosis), while PI stains DNA in late apoptotic and necrotic cells with compromised membranes [3] [2].
    • DNA Fragmentation Assay: A hallmark of late apoptosis, where genomic DNA is cleaved into fragments. This can be detected using various methods, including gel electrophoresis [4].
  • Mechanism Elucidation:

    • Western Blot Analysis: Used to detect specific proteins and their post-translational modifications (e.g., phosphorylation). It is crucial for confirming the activation or inhibition of key signaling molecules like p53, ATM, and CHOP [1] [3] [2].
    • Gene Silencing (e.g., siRNA): Used to knock down the expression of specific genes (like Chmp1A or ATF4) to determine if they are necessary for AA's cytotoxic effect [1] [3].

Key Insights for Researchers

  • Synergistic Potential: A promising finding is AA's ability to synergize with existing chemotherapeutics like Gemcitabine, 5-Fluorouracil, and Bortezomib [1] [3]. This suggests potential applications in combination therapies to enhance efficacy or reduce required drug doses.
  • Selectivity Considerations: Some studies indicate a potential for selective cytotoxicity. For instance, one study reported that 6-pentadecyl salicylic acid (C15:0) reduced the viability of transformed cells (AGS, K562) but not non-transformed human peripheral blood mononuclear cells (PBMCs) [5]. Another short-term toxicity study in mice suggested limited toxicity for nanoencapsulated AA [8].
  • Structure-Activity Relationship (SAR): The biological activity of AA is influenced by its alkyl side chain. The degree of unsaturation can affect its potency, stability, and cellular target [7]. For example, the tri-unsaturated side chain compound (1d) showed the most potent antibacterial activity against S. mutans, while the saturated form (1a) was more active against P. acnes [7].

References

structure-activity relationship anacardic acid derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Structural Modifications and Activity Relationships

Anacardic acid is a natural compound from cashew nut shells, consisting of a salicylic acid head attached to a 15-carbon alkyl chain of varying saturation [1] [2]. The diagram below illustrates the core structure and the primary sites for chemical modification that alter its biological activity.

aa_sar AA Anacardic Acid (AA) Core StructureSite of modifications that influence biological activity and drug-like properties. Site1 Site 1: Aromatic Ring• Substitution of -OH groups• Addition of methoxy (-OCH₃) groups• Ring system alteration (e.g., to quinoline) AA->Site1 Site2 Site 2: Carboxylic Acid Group• Conversion to amides• Esterification• Bioisosteric replacement AA->Site2 Site3 Site 3: Alkyl Side Chain• Length variation (shortening/lengthening)• Alteration of saturation (sat./unsat.)• Terminal functionalization AA->Site3

The table below summarizes how modifications at these sites affect biological activity and pharmacokinetic properties.

Modification Site Key Structural Changes Impact on Biological Activity & Pharmacokinetics
Aromatic Ring [1] Addition of methoxy (-OCH₃) or acetyl groups; replacement with quinoline scaffold. Alters enzyme selectivity (e.g., for p300, PCAF, Tip60). Can increase metabolic stability.
Carboxylic Acid Group [1] Conversion to amides (e.g., CTPB) or esters. Can switch function from inhibition to activation of p300 HAT; significantly improves cell permeability.
Alkyl Side Chain [3] [2] Shortening, lengthening, or changing saturation of the 15-carbon chain. Directly impacts potency and antibacterial specificity; critical for overcoming high lipophilicity and poor bioavailability of native AA.

Quantitative Comparison of Key Derivatives

The following table provides experimental data for prominent AA derivatives, highlighting their potency against specific molecular targets.

Compound Name / Type Target / Assay Reported Activity (IC₅₀ or % Inhibition) Key Findings / Advantages
Native Anacardic Acid [4] SUMO E1 IC₅₀ = 2.1 µM Potent but has high lipophilicity and low bioavailability.
2-(Carboxymethyl)-6-hydroxybenzoic acid [4] SUMO E1 Binding Energy: -10.2 kcal/mol (in silico) Identified as a top hit with improved binding energy and ADMET properties.
MG149 (3c) [1] Tip60 / KAT8 ~90% Tip60 inhibition at 200 µM / IC₅₀ not specified Competitive inhibitor of Ac-CoA binding site; potential for treating inflammatory lung diseases.
CTPB (5a) [1] p300 HAT Activator, not inhibitor Demonstrates that AA scaffold can be modified to create p300 activators.
Amide Derivative (5c) [1] PCAF / Cancer Cell Lines 79% PCAF inhibition at 100 µM / Cytotoxic IC₅₀: 25-50 µM Improved cell permeability and broad cytotoxicity against multiple cancer cell lines.
Saturated C15 AA (1a) [2] P. acnes / S. mutans MIC = 0.78 µg/mL / MIC > 800 µg/mL Illustrates that antibacterial activity is species-specific and highly dependent on side chain structure.
Triene C15 AA (1d) [2] S. mutans MIC = 1.56 µg/mL Most potent natural congener against this bacterium, but chemically unstable.

Experimental Methodologies

To evaluate AA derivatives, researchers employ standardized experimental protocols. Key methodologies are summarized below.

Molecular Docking and Dynamics for Target Identification
  • Objective: To predict the binding affinity and interaction mode of a derivative with a protein target.
  • Typical Protocol:
    • Protein Preparation: The 3D structure of the target (e.g., SUMO E1, S1P1 receptor) is obtained from a database like the Protein Data Bank (PDB) and prepared by removing water and adding hydrogens [4] [5].
    • Ligand Preparation: The 3D structure of the AA derivative is generated and energy-minimized.
    • Docking Simulation: Software like AutoDock 4.0 is used to perform the docking, generating poses ranked by binding energy (reported in kcal/mol) [4].
    • Validation: Results are often validated with Molecular Dynamic (MD) simulations (e.g., 100 ns runs) to assess the stability of the ligand-protein complex [4].
In Vitro Antibacterial Susceptibility Testing
  • Objective: To determine the minimum inhibitory concentration (MIC) of a derivative against bacterial strains.
  • Typical Protocol:
    • Bacterial Culture: Standard bacterial strains (e.g., MRSA, S. pyogenes, E. coli) are cultured to a specific density in a broth like Mueller-Hinton [5].
    • Compound Dilution: The AA derivative is serially diluted in the broth across a multi-well plate.
    • Inoculation and Incubation: Each well is inoculated with a standardized number of bacteria and incubated at 37°C for 16-20 hours.
    • MIC Determination: The lowest concentration of the compound that prevents visible growth is recorded as the MIC (in µg/mL or µM) [5] [2].
Cellular Assays for Immunomodulatory and Anticancer Activity
  • Objective: To assess the compound's effect on immune cell function or cancer cell viability.
  • Neutrophil Activation Assay:
    • Human neutrophils are isolated from fresh blood [5].
    • Cells are treated with the AA derivative, and Reactive Oxygen Species (ROS) production is measured in real-time using a fluorescent probe like DCFH-DA [5].
    • Neutrophil Extracellular Trap (NET) formation can be quantified microscopically after staining DNA with Sytox Green [5].
  • Cytotoxicity/Viability Assay:
    • Cancer cell lines (e.g., HeLa, HCT-116) are plated and treated with a range of derivative concentrations [3] [1].
    • After incubation, cell viability is measured using assays like MTT, which measures metabolic activity. The IC₅₀ value is calculated from the dose-response curve [1].

Visualizing Key Signaling Pathways

Anacardic acid derivatives can exert effects through multiple mechanisms. The diagram below illustrates a characterized immunomodulatory pathway and a generalized workflow for the discovery of enzyme inhibitors.

aa_pathways cluster_neutrophil Immunomodulatory Pathway in Neutrophils cluster_discovery Discovery Workflow for Enzyme Inhibitors AA Anacardic Acid S1PR4 S1PR4 Receptor AA->S1PR4 PI3K PI3K Activation S1PR4->PI3K Akt Akt Phosphorylation PI3K->Akt NADPH NADPH Oxidase Assembly Akt->NADPH ROS ROS Production NADPH->ROS NETosis NET Formation & Bacterial Killing ROS->NETosis Start Design & Virtual Library (129 AA Derivatives) Docking Molecular Docking (Primary Screening) Start->Docking ADMET ADMET Filtering (SwissADME, 61->24 hits) Docking->ADMET Dynamics Molecular Dynamics (Stability Validation, 100 ns) ADMET->Dynamics Validation Experimental Validation (in vitro/in vivo) Dynamics->Validation

Conclusion and Key Insights

The research on anacardic acid derivatives reveals several critical points for researchers:

  • Overcoming Limitations: The high lipophilicity of native AA is a major bottleneck, but strategic modifications, particularly to the carboxylic acid group and alkyl chain, successfully enhance drug-like properties [4] [3].
  • Mechanistic Versatility: The AA scaffold is a privileged structure capable of interacting with diverse targets, from histone acetyltransferases (HATs) in cancer to S1P receptors in immunomodulation [5] [1].
  • SAR is Target-Specific: An optimal structure for one target may be ineffective for another. For example, a saturated side chain is potent against P. acnes but inactive against S. mutans, underscoring the need for target-oriented synthesis [2].

This field is advancing rapidly, with current research leveraging in silico methods to efficiently identify promising candidates from large virtual libraries [4]. Future work will likely focus on further refining selectivity and in vivo efficacy to translate these compounds into viable therapeutic agents.

References

Molecular Docking and Experimental Inhibition of Sirtuins by Anacardic Acids

Author: Smolecule Technical Support Team. Date: February 2026

Sirtuin Target Organism Anacardic Acid Congener Inhibition (IC₅₀ or Docking Result) Experimental/Assay Type Citation
TcSir2rp1 Trypanosoma cruzi Diene (5) & Monoene (6) Inhibition demonstrated (specific IC₅₀ not stated) In vitro deacetylase activity assay [1] [2]
TcSir2rp3 Trypanosoma cruzi Diene (5) & Monoene (6) Inhibition demonstrated (specific IC₅₀ not stated) In vitro deacetylase activity assay [1] [2]
TcSir2rp1 & TcSir2rp3 Trypanosoma cruzi Anacardic Acid Derivative (from CNSL) One of the best overall docking results In silico molecular docking & virtual screening [3] [4]
SIRT1 Human (in vitro cell-free) Not Specified Regulates NADPH oxidase via Rac1 deacetylation In vitro acetylation/deacetylation assay [5]

Detailed Experimental Protocols

For researchers aiming to replicate or design related studies, here are the core methodologies from the cited works.

  • 1. In Vitro Sirtuin Deacetylase Activity Assay: This standard fluorometric assay measures sirtuin activity by detecting the deacetylation of a peptide substrate.

    • Enzyme Preparation: Recombinant sirtuins (e.g., TcSir2rp1, TcSir2rp3) are produced in E. coli and purified via affinity chromatography [1] [2].
    • Reaction Setup: The enzyme is incubated with the fluorogenic peptide substrate and its essential co-factor, NAD+ [1] [2].
    • Detection: Successful deacetylation makes the substrate susceptible to trypsin cleavage, which separates a fluorophore from a quencher, resulting in a measurable increase in fluorescence. Inhibitor efficacy is determined by a reduction in this fluorescent signal [1] [2].
  • 2. Molecular Docking & Virtual Screening Protocol: Computational studies were used to predict how anacardic acids interact with sirtuin targets [3] [4].

    • Protein Preparation: The 3D structures of parasitic sirtuins (TcSir2rp1, TcSir2rp3) are generated via homology modeling using human SIRT2 structures as templates. It is critical to use the "closed" or productive conformation of the enzyme for meaningful docking results [3] [4].
    • Ligand Preparation: The structures of anacardic acid congeners are prepared and energy-minimized.
    • Docking Execution: Docking calculations are performed using software like GOLD. The binding site is typically defined around a key residue (e.g., Ala85 in human SIRT2), and dozens to hundreds of docking solutions are generated and ranked using a scoring function like the Piecewise Linear Potential (PLP) score [3] [4].

Anacardic Acid Mechanisms and Experimental Workflow

The following diagram illustrates the cellular mechanism of sirtuin inhibition and the key experimental workflow for validation, integrating information from multiple studies.

Key Insights for Researchers

  • Focus on Parasitic Sirtuins: Current direct experimental evidence for anacardic acids as sirtuin inhibitors is strongest for Trypanosoma cruzi sirtuins (TcSir2rp1 and TcSir2rp3), identified as promising targets for Chagas disease treatment [1] [2] [3].
  • Conformation is Critical in Docking: For successful in silico prediction of sirtuin inhibitors, always use the "closed" or productive conformation of the enzyme in molecular docking studies, as the open conformation yields less reliable results [3] [4].
  • A Promising, Underexplored Scaffold: Anacardic acids represent a valuable natural scaffold for targeting sirtuins, particularly in anti-parasitic drug discovery. Their potential to inhibit human sirtuins (like SIRT1/SIRT2) is suggested by related mechanistic studies [5] [6] but warrants more direct investigation.

References

×

XLogP3

7.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

342.21949481 Da

Monoisotopic Mass

342.21949481 Da

Heavy Atom Count

25

UNII

F5X3PZ4LDA

Dates

Last modified: 04-14-2024

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